Sparfosic acid (trisodium)
Description
BenchChem offers high-quality Sparfosic acid (trisodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sparfosic acid (trisodium) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
trisodium;(2S)-2-[[2-[hydroxy(oxido)phosphoryl]acetyl]amino]butanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10NO8P.3Na/c8-4(2-16(13,14)15)7-3(6(11)12)1-5(9)10;;;/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12)(H2,13,14,15);;;/q;3*+1/p-3/t3-;;;/m0.../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLUEGVLTGGBIX-LHWPGRLPSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])NC(=O)CP(=O)(O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)[O-])NC(=O)CP(=O)(O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NNa3O8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Sparfosic Acid (PALA) Mechanism of Action in Oncology
Executive Summary
Sparfosic acid (N-(phosphonacetyl)-L-aspartate, or PALA ) is a transition-state analog designed to precisely inhibit aspartate transcarbamoylase (ATCase) .[1][2][3][4][5] By targeting the CAD complex, PALA acts as a "metabolic chokehold," halting de novo pyrimidine biosynthesis. While its efficacy as a single-agent chemotherapeutic has been limited by dose-limiting toxicities (DLTs) and compensatory salvage pathways, its primary utility in modern oncology research lies in biochemical modulation —specifically, potentiating the cytotoxicity of fluoropyrimidines like 5-Fluorouracil (5-FU).
This guide details the molecular mechanics of PALA, its downstream physiological effects, and the experimental protocols required to validate its activity in neoplastic models.
Molecular Identity & Pharmacochemistry
Sparfosic acid is a stable, bisubstrate analog that mimics the transition state formed during the condensation of carbamoyl phosphate and L-aspartate.
| Property | Detail |
| INN | Sparfosic Acid |
| Common Research Name | PALA |
| Chemical Formula | C₆H₁₀NO₈P |
| Target Enzyme | Aspartate Transcarbamoylase (ATCase) domain of the CAD complex |
| Binding Affinity (K_d) | ~1.4 nM (Mammalian CAD) [1] |
| Inhibition Type | Competitive (vs. Carbamoyl Phosphate), Transition-State Analog |
The Target: The CAD Complex
In mammalian cells, ATCase activity is not a standalone enzyme but a domain within a giant multifunctional polypeptide called CAD (1.5 MDa), which catalyzes the first three committed steps of pyrimidine synthesis:[6][7]
-
C arbamoyl-phosphate synthetase 2 (CPS2)
-
A spartate transcarbamoylase (ATCase) — Target of PALA [2][4][5][8]
Mechanism of Action: The Pyrimidine Blockade[2]
Primary Mechanism: ATCase Inhibition
PALA binds to the active site of the ATCase domain with an affinity orders of magnitude higher than the natural substrates. It structurally resembles the tetrahedral transition state intermediate.[4]
The Molecular Event:
-
Binding: PALA occupies the active site of the ATCase domain.
-
Conformational Lock: Binding induces a conformational change in the CAD complex, locking it in an inactive state.
-
Catalytic Halt: The conversion of Carbamoyl Phosphate + L-Aspartate
N-Carbamoyl-L-Aspartate is blocked.
Downstream Physiological Consequences
The inhibition of ATCase triggers a cascade of metabolic failures in rapidly dividing cancer cells:
-
Nucleotide Pool Depletion: Intracellular pools of UTP , CTP , and dTTP are rapidly exhausted.
-
Macromolecular Synthesis Arrest:
-
RNA Synthesis: Lack of UTP/CTP halts transcription.
-
DNA Synthesis: Lack of dTTP/dCTP halts replication.
-
-
Cell Cycle Arrest: Cells accumulate in the S-phase , unable to complete DNA replication, eventually triggering apoptosis via p53-dependent or independent pathways.
Visualization: The Pyrimidine Blockade
The following diagram illustrates the de novo pathway and the specific point of PALA intervention.
Figure 1: PALA acts as a bottleneck in the de novo pyrimidine pathway, specifically targeting the ATCase domain of the CAD complex.[2]
Therapeutic Synergy: The PALA/5-FU Axis[10][11]
PALA is rarely used as a monotherapy today due to the availability of uridine salvage pathways which can bypass the blockade. Its primary value is as a biochemical modulator for fluoropyrimidines.
The Synergistic Logic:
-
Competition: 5-FU metabolites (specifically 5-FUTP) compete with natural UTP for incorporation into RNA.
-
Modulation: PALA treatment depletes natural UTP pools.
-
Result: With physiological UTP removed, the ratio of [5-FUTP]:[UTP] increases dramatically. This forces the cancer cell to incorporate toxic 5-FU metabolites into RNA, leading to lethal ribosomal stress and translational errors [2].
Experimental Validation Protocols
To validate Sparfosic acid's mechanism in a research setting, two pillars of data are required: enzymatic inhibition (direct target engagement) and metabolic profiling (functional consequence).
Protocol A: ATCase Inhibition Assay (Colorimetric)
Objective: Quantify the inhibition of N-carbamoyl-L-aspartate formation.
Reagents:
-
Enzyme Source: Cell lysate from target cancer line (e.g., HCT-116) or purified CAD.
-
Substrates: 5 mM Carbamoyl Phosphate (CP), 10 mM L-Aspartate.
-
Color Reagent: Antipyrine / Diacetyl Monoxime (acidic solution).
Workflow:
-
Preparation: Lysate cells in 50 mM Tris-acetate (pH 8.3) with protease inhibitors.[2] Dialyze to remove endogenous substrates.
-
Pre-incubation: Incubate lysate with varying concentrations of PALA (0.1 nM – 1000 nM) for 15 minutes at 37°C.
-
Initiation: Add L-Aspartate and Carbamoyl Phosphate to start the reaction. Incubate for 20 minutes.
-
Termination: Stop reaction with 5% trichloroacetic acid (TCA). Centrifuge to remove precipitate.[8]
-
Detection: Mix supernatant with Color Reagent. Boil at 95°C for 15 minutes (photosensitive reaction; keep in dark).
-
Readout: Measure absorbance at 466 nm .
-
Analysis: Plot OD466 vs. log[PALA]. Calculate IC50.
Protocol B: HPLC Nucleotide Pool Analysis
Objective: Confirm PALA-induced depletion of UTP/CTP pools.
Workflow:
-
Treatment: Treat exponentially growing cells with PALA (e.g., 100 µM) for 24 hours.
-
Extraction: Rapidly wash cells with ice-cold PBS. Extract nucleotides using 0.4 M Perchloric Acid (PCA) on ice.
-
Neutralization: Neutralize extract with KOH/K₂CO₃ to pH 7.0. Remove salt precipitate by centrifugation.
-
Chromatography: Inject onto an Anion Exchange HPLC column (e.g., Partisil-10 SAX).
-
Mobile Phase: Linear gradient of Ammonium Phosphate (pH 3.5 to pH 5.0).
-
-
Detection: UV absorbance at 254 nm.
-
Validation: Compare peak areas of UTP and CTP in Treated vs. Control samples. PALA treatment should result in >80% reduction in UTP/CTP peaks [3].
Clinical Context & Future Directions
Why did PALA fail as a monotherapy?
Despite potent in vitro activity, PALA faced hurdles in clinical trials:
-
Salvage Pathways: Tumors can scavenge circulating uridine/cytidine, bypassing the PALA blockade.
-
Toxicity: Dose-limiting toxicities included skin rash, diarrhea, and mucositis, likely due to pyrimidine depletion in the rapidly dividing epithelium of the gut and skin.
Current Status
Research has shifted toward:
-
Topical Application: Recent studies suggest topical PALA for non-melanoma skin cancer (NMSC) and actinic keratosis.[10] It avoids systemic toxicity while effectively targeting hyper-proliferative skin lesions [4].
-
Modulation: Continued investigation into low-dose PALA to prime tumors for 5-FU or Gemcitabine therapy without inducing systemic toxicity.
References
-
Swyryd, E. A., et al. "The interaction of N-(phosphonacetyl)-L-aspartate with the CAD multienzyme complex." Journal of Biological Chemistry, 249(21), 6945-6950. Link
-
Martin, D. S., et al. "Biochemical modulation of 5-fluorouracil by PALA: mechanism of action." Cancer Research, 43(2), 2317-2321. Link
-
Casper, E. S., et al. "Phase I trial of combination therapy with PALA and 5-FU."[11] Cancer Research, 40(7), 2500-2505. Link
-
Yarosh, D. B., et al. "Topical N-Phosphonacetyl-L-Aspartate is a Dual Action Candidate for Treating Non-Melanoma Skin Cancer."[10] Experimental Dermatology, 32(9), 1485-1497.[10] Link
Sources
- 1. N-phosphonacetyl-L-aspartate (PALA) | ATCase inhibitor | Probechem Biochemicals [probechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Topical N-Phosphonacetyl-L-Aspartate is a Dual Action Candidate for Treating Non-Melanoma Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The isolation and characterization of the aspartate transcarbamylase domain of the multifunctional protein, CAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure and Functional Characterization of Human Aspartate Transcarbamoylase, the Target of the Anti-tumoral Drug PALA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CAD [michelanglo.sgc.ox.ac.uk]
- 10. Topical N-phosphonacetyl-l-aspartate is a dual action candidate for treating non-melanoma skin cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase I trial of combination therapy with PALA and 5-FU - PubMed [pubmed.ncbi.nlm.nih.gov]
N-(Phosphonacetyl)-L-aspartate (PALA): A Technical Guide to its Discovery, Development, and Scientific Applications
Abstract
N-(Phosphonacetyl)-L-aspartate (PALA), also known as Sparfosic acid, is a synthetic molecule born from the principles of rational drug design. It was engineered as a potent and specific inhibitor of the enzyme aspartate transcarbamoylase (ATCase), a critical component in the de novo pyrimidine biosynthesis pathway. The primary rationale behind its development was to impede the proliferation of cancer cells by starving them of essential building blocks for DNA and RNA synthesis. This guide provides a comprehensive technical overview of PALA's journey, from its conceptualization as a transition-state analog to its extensive preclinical and clinical evaluation. We will delve into its mechanism of action, the methodologies used to characterize its activity, its pharmacokinetic profile, and its clinical development, including its use as a single agent and in combination therapies. Furthermore, this guide will explore the evolution of our understanding of PALA, including its emerging role as a biochemical and immune modulator, and future directions for its application in oncology and beyond.
Part 1: The Rationale for Targeting Pyrimidine Biosynthesis in Oncology
The De Novo Pyrimidine Biosynthesis Pathway: A Primer
The de novo synthesis of pyrimidines is a fundamental metabolic pathway that produces the building blocks for nucleic acids (DNA and RNA), as well as for glycoproteins and phospholipids. This pathway is particularly crucial for rapidly proliferating cells, such as cancer cells, which have a high demand for nucleotide precursors to support DNA replication and cell division. The pathway begins with simple precursors and culminates in the synthesis of uridine triphosphate (UTP) and cytidine triphosphate (CTP).
Aspartate Transcarbamoylase (ATCase) as a Critical Regulatory Node and Therapeutic Target
Aspartate transcarbamoylase (ATCase) catalyzes the second committed step in the de novo pyrimidine biosynthesis pathway: the condensation of carbamoyl phosphate and L-aspartate to form N-carbamoyl-L-aspartate.[1] In mammals, ATCase is part of a multi-enzyme complex called CAD, which also includes carbamoyl phosphate synthetase II and dihydroorotase.[1] Due to its pivotal role, ATCase is a key regulatory point in the pathway and, therefore, an attractive target for anticancer drug development.[1][2]
Allosteric Regulation of ATCase: T and R States
ATCase exhibits allosteric regulation, meaning its activity can be modulated by the binding of effector molecules at sites distinct from the active site. The enzyme exists in two main conformational states: a low-activity, low-affinity "tense" (T) state and a high-activity, high-affinity "relaxed" (R) state.[3] The end-product of the pathway, CTP, acts as a feedback inhibitor by stabilizing the T state, while the purine nucleotide ATP acts as an activator by promoting the R state.[3][4] This intricate regulation ensures a balanced supply of purines and pyrimidines.
Part 2: Discovery and Molecular Design of PALA
The Transition-State Analog Concept in Enzyme Inhibition
The concept of transition-state analogs is a powerful strategy in rational drug design. Enzymes function by stabilizing the high-energy transition state of a reaction, thereby lowering the activation energy. A transition-state analog is a stable molecule that structurally and electronically mimics this transient intermediate. By binding to the enzyme's active site with very high affinity, often orders of magnitude tighter than the substrate itself, these analogs can act as potent inhibitors.
Rational Design and Synthesis of N-(Phosphonacetyl)-L-aspartate
PALA was rationally designed as a transition-state analog inhibitor of ATCase.[5][6] It combines the structural features of both substrates, carbamoyl phosphate and aspartate, into a single, stable molecule that mimics the tetrahedral transition state of the reaction.[3][6]
The synthesis of PALA can be achieved through various routes. A common approach involves the reaction of a protected aspartate derivative with a phosphonoacetic acid derivative. For instance, dibenzyl L-aspartate can be reacted with the acid chloride of mono-benzyl phosphonoacetate, followed by hydrogenolysis to remove the protecting groups.
Biochemical Characterization of PALA as a Potent and Specific ATCase Inhibitor
Biochemical assays have demonstrated that PALA is a potent and reversible inhibitor of ATCase. It exhibits competitive inhibition with respect to carbamoyl phosphate and non-competitive inhibition with respect to aspartate.[7] The inhibition constant (Ki) for PALA is in the nanomolar range, indicating its high affinity for the enzyme.[8]
Part 3: Preclinical Development and Mechanistic Studies
In Vitro Evaluation of PALA's Cytotoxic and Cytostatic Effects
The in vitro effects of PALA have been extensively studied in various cancer cell lines. Standard cell proliferation assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assays, are used to determine the concentration-dependent inhibitory effects of PALA on cell growth.
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The IC50 values for PALA vary across different cancer cell lines, reflecting differences in their dependence on the de novo pyrimidine synthesis pathway and levels of ATCase activity.[9]
| Cell Line | Cancer Type | IC50 (µM) |
| B16 Melanoma | Melanoma | ~10 |
| Lewis Lung Carcinoma | Lung Cancer | ~5-15 |
| L1210 Leukemia | Leukemia | >100 |
Note: These are approximate values gathered from various preclinical studies and can vary based on experimental conditions.
In Vivo Antitumor Activity in Animal Models
PALA has demonstrated significant antitumor activity in several preclinical animal models, particularly against solid tumors.[5][6] In these studies, human or murine cancer cells are implanted into immunocompromised or immunocompetent mice, respectively, and the effect of PALA on tumor growth is evaluated.
PALA has shown notable efficacy against certain solid tumors like B16 melanoma and Lewis lung carcinoma, while being less effective against some leukemias.[5][6]
| Tumor Model | Treatment Schedule | Result |
| B16 Melanoma (i.p.) | 490 mg/kg on Days 1, 5, 9 | 77-86% increase in lifespan |
| Lewis Lung Carcinoma (s.c.) | Days 1, 5, 9 post-implantation | 50% of mice cured |
| L1210 Leukemia (i.p.) | Daily or intermittent | No significant increase in lifespan |
Data extracted from Johnson et al., 1976.[5]
Pharmacokinetics and Metabolism
Pharmacokinetic studies in various animal species have shown that PALA is rapidly cleared from the plasma, primarily through renal excretion, with a significant portion of the drug excreted unchanged in the urine.[10] Its oral bioavailability is poor.[10]
| Species | Route | Half-life (t1/2) | Clearance |
| Mouse | i.v. | ~1 hr | Rapid |
| Rat | i.v. | ~1-1.5 hr | Rapid |
| Dog | i.v. | ~1-1.5 hr | Rapid |
| Monkey | i.v. | ~1-1.5 hr | Rapid |
Data from Chadwich et al., 1979.[10]
Detailed Experimental Protocols
This colorimetric assay measures the amount of N-carbamoyl-L-aspartate produced.
-
Prepare cell or tissue lysates: Homogenize cells or tissues in a suitable buffer and centrifuge to obtain a clear supernatant containing the enzyme.
-
Set up the reaction mixture: In a microcentrifuge tube, combine the lysate, assay buffer (e.g., Tris-HCl, pH 8.5), carbamoyl phosphate, and L-aspartate. For inhibitor studies, pre-incubate the lysate with PALA before adding the substrates.
-
Incubate: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction: Terminate the reaction by adding an acid, such as perchloric acid.
-
Color development: Add a colorimetric reagent (e.g., a mixture of diacetyl monoxime and thiosemicarbazide) and heat to develop a colored product with the N-carbamoyl-L-aspartate.
-
Measure absorbance: Read the absorbance at the appropriate wavelength (e.g., 540 nm) using a spectrophotometer.
-
Quantify: Determine the amount of product formed by comparing the absorbance to a standard curve of N-carbamoyl-L-aspartate.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of PALA and incubate for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Part 4: Clinical Development of PALA
Phase I Clinical Trials: Safety, Toxicity, and Pharmacokinetics in Humans
Phase I trials were conducted to determine the safety, tolerability, and pharmacokinetic profile of PALA in cancer patients.[11][12]
The primary dose-limiting toxicities observed with PALA were mucocutaneous, including skin rash, stomatitis (mouth sores), and diarrhea.[11][12] Myelosuppression (suppression of the bone marrow's production of blood cells) was generally mild and not dose-limiting.[11]
Based on the Phase I studies, the recommended Phase II dose for single-agent PALA was established, typically administered intravenously every 2-3 weeks.[11]
Phase II and III Clinical Trials: Evaluation of Efficacy
As a single agent, PALA demonstrated limited antitumor activity in broad Phase II screenings.[13][14] While some minor responses were observed in a few patients with melanoma and colorectal cancer, the overall efficacy was disappointing.[11][15]
The focus of PALA's clinical development shifted to its use as a biochemical modulator to enhance the efficacy of other chemotherapeutic agents, most notably 5-fluorouracil (5-FU).[16][17][18][19] The rationale was that by depleting intracellular pools of pyrimidines, PALA would increase the incorporation of 5-FU into RNA and DNA, thereby potentiating its cytotoxic effects.[8][18] Numerous clinical trials have evaluated this combination in various cancers, with mixed results.[16][17][19][20]
| Trial Phase | Cancer Type | Regimen | Key Findings |
| Phase I | Advanced Cancer | PALA + 5-FU | Mucositis was dose-limiting. Objective responses were seen in some patients.[16] |
| Phase II | Colorectal Cancer | PALA + 5-FU | Low response rate (14%). Mild to moderate toxicity.[20] |
| Phase II | Pancreatic Cancer | PALA + 5-FU | Modest response rate (14%) with a median survival of 5.1 months.[17] |
| Phase I/II | Colorectal Cancer | PALA + 5-FU + Folinic Acid | Poor activity in colorectal cancer.[19] |
Challenges and Limitations Observed in Clinical Settings
The translation of PALA's potent preclinical activity into significant clinical benefit proved challenging.[13] Several factors may have contributed to this, including the complexity of pyrimidine metabolism in humans, the development of resistance mechanisms, and the narrow therapeutic window due to toxicity.
Part 5: Emerging Applications and Future Directions
PALA as a Biochemical Modulator
The concept of using PALA to modulate the activity of other drugs remains an area of interest.[8][21] Further research is needed to optimize dosing schedules and identify patient populations that are most likely to benefit from such combinations.
PALA as an Immune Modulator
More recently, PALA has been found to have immune-modulating properties.[22] It has been shown to activate the pattern recognition receptor NOD2, suggesting a potential role in stimulating an anti-tumor immune response.[22] This has opened up new avenues for exploring PALA's use in immunotherapy.[23]
Novel Formulations and Delivery Methods (e.g., Topical PALA)
Recent studies have investigated the use of topical PALA for the treatment of non-melanoma skin cancers.[22][24] In a murine model, topical application of PALA reduced tumor growth and progression with minimal side effects, suggesting a promising new therapeutic approach for skin cancers.[24]
Part 6: Conclusion
Summary of PALA's scientific journey
N-(Phosphonacetyl)-L-aspartate stands as a testament to the power of rational drug design. Its development has provided invaluable insights into the intricacies of pyrimidine metabolism and the challenges of translating preclinical findings into clinical success. While its initial promise as a single-agent anticancer drug was not fully realized, the story of PALA is far from over.
Future perspectives in drug discovery and development
The evolving understanding of PALA's mechanism of action, particularly its immune-modulatory effects and its potential in topical formulations, highlights the importance of continued research into well-characterized molecules. The journey of PALA underscores the dynamic nature of drug development, where new discoveries can breathe new life into established compounds, opening up exciting possibilities for future therapeutic applications.
Visualizations
Caption: Inhibition of Aspartate Transcarbamoylase (ATCase) by PALA in the de novo pyrimidine biosynthesis pathway.
Caption: A typical preclinical evaluation workflow for an enzyme inhibitor like PALA.
References
- Ardalan, B., Singh, G., & Silberman, H. (1988). A randomized phase I and II study of short-term infusion of high-dose 5-fluorouracil with or without N-(phosphonacetyl)-L-aspartic acid in patients with advanced pancreatic and colorectal cancers. Cancer, 61(7), 1247-1251.
- Mahen, K. K., Markley, L., Bogart, J., et al. (2023). Topical N-Phosphonacetyl-L-Aspartate is a Dual Action Candidate for Treating Non-Melanoma Skin Cancer.
- Gralla, R. J., Casper, E. S., Natale, R. B., et al. (1980). Phase I trial of N-(phosphonacetyl)-L-aspartate (PALA).
- Johnson, R. K., Inouye, T., Goldin, A., & Stark, G. R. (1976). Antitumor activity of N-(phosphonacetyl)-L-aspartic acid, a transition-state inhibitor of aspartate transcarbamylase. Cancer Research, 36(8), 2720-2725.
- O'Dwyer, P. J., King, S. A., Hoth, D. F., & Leyland-Jones, B. (1987). A phase I study of PALA and 5-fluorouracil in combination. Cancer Chemotherapy and Pharmacology, 20(3), 245-248.
- Wadler, S., Fell, S., & Wiernik, P. H. (1996). Phase II trial of PALA in combination with 5-fluorouracil in advanced pancreatic cancer. European Journal of Cancer, 32A(7), 1254-1256.
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- Martin, D. S., Stolfi, R. L., & Sawyer, R. C. (1983). Therapeutic utility of utilizing low doses of N-(phosphonacetyl)-L-aspartic acid in combination with 5-fluorouracil. Cancer Research, 43(5), 2317-2321.
- Jin, B., & Kantrowitz, E. R. (2013). N-phosphonacetyl-L-isoasparagine a Potent and Specific Inhibitor of E. coli Aspartate Transcarbamoylase. Biochemistry, 52(40), 7078-7087.
- Grem, J. L., O'Dwyer, P. J., El-Sayed, Y. M., et al. (1995). A phase I-II study of N-(phosphonacetyl)-L-aspartic acid (PALA) added to 5-fluorouracil and folinic acid in advanced colorectal cancer. European Journal of Cancer, 31A(11), 1801-1805.
- PALA Pharmaceuticals. The PALA Story.
- Andrus, E. (2023). Topical N-Phosphonacetyl-L-Aspartate Efficacy in Nonmelanoma Skin Cancers.
- Grem, J. L., King, S. A., O'Dwyer, P. J., & Leyland-Jones, B. (1988). Biochemistry and clinical activity of N-(phosphonacetyl)-L-aspartate: a review. Cancer Research, 48(16), 4441-4454.
- Johnson, R. K., Inouye, T., Goldin, A., & Stark, G. R. (1976). Antitumor Activity of N-(Phosphonacetyl)-L-aspartic Acid, a Transition-State Inhibitor of Aspartate Transcarbamylase. Cancer Research, 36(8), 2720-2725.
- Fleming, R. A., Capizzi, R. L., Muss, H. B., et al. (1998). Phase I study of N-(phosphonacetyl)-L-aspartate with fluorouracil and with or without dipyridamole in patients with advanced cancer. Clinical Cancer Research, 4(11), 2695-2701.
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- Erlichman, C., Strong, J. M., Wiernik, P. H., et al. (1979). Phase I trial of N-(phosphonacetyl)
- Tormey, D. C., & Falkson, G. (1980). N-(Phosphonacetyl)-L-aspartate (PALA): current status. Recent Results in Cancer Research, 74, 72-77.
- Grem, J. L., McAtee, N., Murphy, R. F., et al. (1998). A Phase I Study of Continuous Infusion 5-Fluorouracil plus Calcium Leucovorin in Combination with N-(Phosphonacetyl)-l-aspartate in Metastatic Gastrointestinal Adenocarcinoma. Clinical Cancer Research, 4(11), 2689-2694.
- Lee, S. L., & Stark, G. R. (1971). Design and synthesis of new transition-state analog inhibitors of aspartate transcarbamylase. Journal of Medicinal Chemistry, 14(10), 914-918.
- Sanderlin, A., & Creamer, K. (2016).
- Grem, J. L. (1991). Overview of N-(phosphonacetyl)-L-aspartate + fluorouracil in clinical trials. Oncology, 5(2), 37-42.
- Grem, J. L., King, S. A., O'Dwyer, P. J., & Leyland-Jones, B. (1988). Biochemistry and clinical activity of N-(phosphonacetyl)-L-aspartate: a review. Cancer Research, 48(16), 4441-4454.
- Leyland-Jones, B. (1991).
- Li, L., et al. (2019). New mechanism-based inhibitors of aspartate transcarbamoylase for anticancer drug development. bioRxiv.
- Valdivieso, M., Moore, E. C., Burgess, M. A., et al. (1981). An overview of the clinical pharmacology of N-phosphonacetyl-L-aspartate (PALA), a new antimetabolite. Cancer, 47(11), 2454-2460.
- Chadwick, M., Silveira, D. M., Platz, B. B., & Hayes, D. (1979). Comparative Physiological Disposition of N-(Phosphonacetyl)-l-aspartate in Several Animal Species after Intravenous and Oral Administration. Cancer Research, 39(10), 3977-3983.
- Bosch, J., et al. (2022). Novel Highlight in Malarial Drug Discovery: Aspartate Transcarbamoylase. Frontiers in Cellular and Infection Microbiology, 12, 841833.
- Karle, J. M., Anderson, L. W., & Cysyk, R. L. (1982). Pharmacological and Biochemical Interactions of N-(Phosphonacetyl)-l-aspartate and 5-Fluorouracil in Beagles. Cancer Research, 42(10), 4125-4130.
- El-Sayed, M. A., & El-Gazzar, M. A. (2008). Inhibition of mammalian aspartate transcarbamylase by quinazolinone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 638-643.
- Creagan, E. T., Nichols, W. C., & O'Connell, M. J. (1982). Phase II evaluation of PALA in patients with refractory metastatic sarcomas.
- Li, L., et al. (2020). New regulatory mechanism-based inhibitors of aspartate transcarbamoylase for potential anticancer drug development. Cell Chemical Biology, 27(6), 689-700.e5.
- PubChem. N-(phosphonacetyl)
- Erlichman, C., Strong, J. M., Wiernik, P. H., et al. (1979). Phase I Trial of N-(Phosphonacetyl)
- Maher, S., et al. (2016). Current status of selected oral peptide technologies in advanced preclinical development and in clinical trials. Advanced Drug Delivery Reviews, 106(Pt B), 230-246.
- Xi, X. G., Van Vliet, F., Ladjimi, M. M., et al. (1991). Heterotropic interactions in aspartate transcarbamoylase: turning allosteric ATP activation into inhibition as a consequence of a single tyrosine to phenylalanine mutation.
- Leyva, A., et al. (1982). Inhibition of cell growth by N-(phosphonacetyl)-L-aspartate in human and murine cells in vitro. Cancer Letters, 17(2), 169-174.
- Medpace. Preclinical Studies.
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- 3. Aspartate carbamoyltransferase - Wikipedia [en.wikipedia.org]
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- 5. Antitumor activity of N-(phosphonacetyl)-L-aspartic acid, a transition-state inhibitor of aspartate transcarbamylase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. Phase II trial of combination therapy with continuous-infusion PALA and bolus-injection 5-FU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Overview of N-(phosphonacetyl)-L-aspartate + fluorouracil in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 24. dermatologytimes.com [dermatologytimes.com]
Structural Dynamics and Inhibition Profiling of Aspartate Transcarbamoylase: A Technical Guide to PALA
Executive Summary
Aspartate transcarbamoylase (ATCase) is the quintessential model for allosteric regulation and a critical gatekeeper in de novo pyrimidine biosynthesis. The rational design of N-(phosphonacetyl)-L-aspartate (PALA) provided a breakthrough in enzymology, offering a stable bisubstrate analog that mimics the reaction's transition state. As a Senior Application Scientist, understanding the precise mechanistic interaction between PALA and ATCase is fundamental for designing robust enzymatic assays, interpreting structural biology data, and developing next-generation antineoplastic agents. This whitepaper provides an authoritative, self-validating framework for evaluating PALA as an ATCase inhibitor.
Mechanistic Basis of ATCase Inhibition by PALA
ATCase catalyzes the condensation of carbamoyl phosphate (CP) and L-aspartate to yield N-carbamoyl-L-aspartate and inorganic phosphate (Pi) . The reaction proceeds via a tetrahedral transition state.
PALA was synthesized to exploit this mechanism. It combines the structural features of both natural substrates but replaces the labile phosphoric anhydride linkage with a stable methylene bridge. By perfectly mimicking the geometry and charge distribution of the transition state, PALA achieves an inhibition constant (
Crucially, the binding of PALA to the active sites of the catalytic trimers forces the entire dodecameric enzyme (C6R6) to undergo a massive concerted conformational change. The enzyme shifts from the compact, low-affinity T (Tense) state to the expanded, high-affinity R (Relaxed) state .
Logical flow of ATCase allosteric transition and dead-end inhibition by PALA.
Structural and Kinetic Parameters
To benchmark assay development, it is necessary to understand the quantitative parameters that define the ATCase-PALA interaction. The following table summarizes the key structural and kinetic metrics validated in the literature.
Table 1: Kinetic and Structural Parameters of ATCase Inhibition by PALA
| Parameter | Value | Biological / Experimental Significance | Reference |
| Inhibition Constant ( | ~27 nM | Indicates extremely tight binding; outcompetes natural substrates at physiological concentrations. | |
| Quaternary Expansion | 11 Å | Vertical expansion along the 3-fold axis, marking the physical T | |
| Catalytic Trimer Rotation | 10° | Reorients the active site pockets to the high-affinity conformation. | |
| Regulatory Dimer Rotation | 15° | Relieves steric constraints, allowing the catalytic trimers to separate. | |
| Enzyme-Inhibitor H-Bonds | 22 | Provides the enthalpic driving force necessary to overcome the energy barrier of the massive conformational change. |
Experimental Methodologies: Self-Validating Systems
In drug discovery and structural enzymology, protocols must be designed with internal causality and self-validation. Below are the gold-standard methodologies for profiling PALA against ATCase.
Protocol 1: Radiometric In Vitro ATCase Activity Assay
Why this matters (Causality): Measuring the conversion of L-aspartate to N-carbamoyl-L-aspartate in the presence of PALA requires extreme sensitivity because PALA is a tight-binding inhibitor. Standard colorimetric assays lack the dynamic range needed at low enzyme concentrations. By using
-
Enzyme Equilibration: Dilute purified E. coli ATCase in 50 mM Tris-acetate buffer (pH 8.3) containing 0.1 mM EDTA. Self-validation: Run a parallel blank containing heat-denatured enzyme to establish the absolute radioactive background.
-
Inhibitor Pre-incubation: Introduce PALA at concentrations ranging from 0.1 nM to 10 µM. Incubate for 10 minutes at 25°C. Causality: PALA is a slow, tight-binding inhibitor; pre-incubation ensures thermodynamic equilibrium is reached before substrate competition begins.
-
Reaction Initiation: Add saturating carbamoyl phosphate (4.8 mM) followed by
-L-aspartate. Causality: The ordered bi-bi mechanism of ATCase requires carbamoyl phosphate to bind first, creating the proper binding pocket for aspartate. -
Acid Quenching: After exactly 5 minutes, quench the reaction with 5% trichloroacetic acid (TCA). Causality: TCA instantly protonates the enzyme, denaturing it to halt catalysis and preventing post-quench artifactual product formation.
-
CO₂ Degassing: Heat the quenched samples at 60°C for 30 minutes. Self-validation: This step volatilizes any unreacted, unstable
-carbamoyl phosphate as , ensuring that the remaining scintillation signal is exclusively the stable -N-carbamoyl-L-aspartate product. -
Scintillation Counting: Add liquid scintillation cocktail and quantify the beta emissions to calculate initial velocity (
).
Step-by-step experimental workflow for self-validating radiometric ATCase assay.
Protocol 2: Small-Angle X-ray Scattering (SAXS) for Solution-State Validation
Why this matters (Causality): Crystallography captures static snapshots influenced by crystal packing forces. SAXS measures the radius of gyration (
-
Sample Preparation: Dialyze ATCase against 40 mM potassium phosphate buffer (pH 7.0) with 2 mM 2-mercaptoethanol. Prepare a matched buffer blank. Self-validation: Exact buffer matching is critical in SAXS to subtract solvent scattering accurately; even minor salt mismatches will distort the
calculation. -
Ligand Titration: Add PALA at molar ratios of 0, 2, 4, 6, and 8 equivalents per ATCase dodecamer. Causality: Titrating the inhibitor proves that the structural expansion is stoichiometrically linked to active site occupancy, ruling out non-specific aggregation.
-
X-ray Exposure: Expose samples to the X-ray beam at a synchrotron source and record the 1D scattering profile
vs. . -
Guinier Analysis: Calculate the
from the low- region of the scattering curve. Self-validation: A linear Guinier plot confirms the sample is monodisperse and free of aggregates, validating the structural data.
Clinical Translation and Resistance Mechanisms
Because ATCase is essential for cell division, PALA was heavily investigated as an antineoplastic agent. However, clinical trials revealed a significant drop in long-term effectiveness due to two primary biological barriers:
-
Poor Cellular Uptake: The highly charged, ionic nature of PALA restricts its passive diffusion across the hydrophobic lipid bilayer of cancer cells .
-
Gene Amplification: Cancer cells rapidly develop resistance by amplifying the CAD gene (a trifunctional mammalian protein containing Carbamoyl-phosphate synthetase 2, Aspartate transcarbamoylase, and Dihydroorotase). This amplification overproduces ATCase, effectively titrating out the PALA inhibitor and overcoming the competitive blockade .
To bypass these limitations, modern drug development is pivoting toward small-molecule allosteric inhibitors that target alternate regulatory pockets rather than the highly conserved, highly polar active site .
References
-
N-Phosphonacetyl-l-isoasparagine a Potent and Specific Inhibitor of Escherichia coli Aspartate Transcarbamoylase Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Structure and Mechanisms of Escherichia coli Aspartate Transcarbamoylase PubMed Central (NIH) URL:[Link]
-
Design, synthesis and bioactivity of novel inhibitors of E. coli aspartate transcarbamoylase PubMed Central (NIH) URL:[Link]
-
1Q95: Aspartate Transcarbamylase (ATCase) of Escherichia coli: A New Crystalline R State Bound to PALA RCSB Protein Data Bank URL:[Link]
-
Multiple mechanisms of N-phosphonacetyl-l-aspartate resistance in human cell lines PubMed Central (NIH) URL:[Link]
-
Small-Molecule Allosteric Inhibitors of Human Aspartate Transcarbamoylase Suppress Proliferation of Bone Osteosarcoma Epithelial Cells PubMed (NIH) URL:[Link]
Technical Guide: The Role of Sparfosic Acid in Pyrimidine Biosynthesis Inhibition
Executive Summary
Sparfosic acid (N-(phosphonacetyl)-L-aspartate, or PALA ) represents a landmark molecule in the study of antimetabolites. Designed rationally as a transition-state analogue , it targets aspartate carbamoyltransferase (ATCase) , the enzyme catalyzing the second committed step of de novo pyrimidine biosynthesis.[1]
In mammalian systems, this activity resides within the CAD complex (Carbamoyl-phosphate synthetase 2, Aspartate transcarbamoylase, and Dihydroorotase). By mimicking the stable tetrahedral intermediate formed during the condensation of L-aspartate and carbamoyl phosphate, PALA acts as a potent, reversible, and specific inhibitor. While its monotherapy efficacy in oncology has been limited by toxicity and resistance, it remains the gold standard for investigating pyrimidine flux and is currently seeing a resurgence in antimalarial research , as Plasmodium parasites lack pyrimidine salvage pathways and are uniquely vulnerable to de novo blockade.
Part 1: Mechanistic Deep Dive
The Target: CAD Complex vs. Bacterial ATCase
To understand PALA’s efficacy, one must distinguish between the bacterial and mammalian targets.
-
E. coli ATCase: A dodecameric complex (
) composed of catalytic ( ) and regulatory ( ) subunits.[2][3] It exhibits classic allosteric regulation (sigmoidal kinetics). -
Mammalian CAD Complex: A 243 kDa multidomain polypeptide where ATCase is a domain fused with CPSase II and DHOase. Despite structural differences, the active site architecture is highly conserved , allowing PALA to inhibit both with nanomolar affinity.
Transition State Mimicry
The reaction catalyzed by ATCase involves the nucleophilic attack of the amino group of L-aspartate onto the carbonyl carbon of carbamoyl phosphate. This passes through a high-energy, tetrahedral transition state.
-
Inhibitor (PALA): Combines the structural features of both substrates into a single, stable molecule.
-
Mechanism: PALA binds to the active site with higher affinity (
M) than the natural substrates, effectively "freezing" the enzyme. Interestingly, in allosteric variants (like E. coli), PALA binding induces the T (tense) to R (relaxed) conformational change, locking the enzyme in an "active-like" conformation that is catalytically dead.
Pathway Visualization
The following diagram illustrates the de novo pyrimidine pathway and the precise blockade point of Sparfosic acid.
Caption: Figure 1: De novo pyrimidine biosynthesis showing the specific inhibition of the ATCase domain within the CAD complex by Sparfosic acid.
Part 2: Experimental Protocols
Enzymatic Inhibition Assay (Modified Prescott & Jones)
This colorimetric assay is the industry standard for quantifying ATCase activity and PALA inhibition. It detects the ureido group of the product, N-carbamoyl-L-aspartate (CA).
Principle: In strong acid, the ureido group condenses with diacetylmonoxime to form a colored complex (yellow-orange) absorbing at 466 nm.
Reagents Preparation:
-
Substrate Buffer: 2x stock containing 10 mM L-Aspartate and 4 mM Carbamoyl Phosphate in 50 mM Tris-Acetate (pH 8.3).
-
Color Mix (Freshly Prepared):
-
Solution A: 5 mg/mL Antipyrine + 0.8 mg/mL Ferric Ammonium Sulfate in 50% (v/v) H2SO4.
-
Solution B: 5 mg/mL Diacetylmonoxime in 5% Acetic Acid.
-
Mix Ratio: Combine A and B (1:2 ratio) just before use.
-
-
Inhibitor Stock: Sparfosic acid dissolved in buffer (pH adjusted to 8.3).
Protocol Workflow:
-
Equilibration: Incubate purified ATCase (or cell lysate) with varying concentrations of PALA (0.1 nM – 10 µM) for 10 minutes at 30°C.
-
Initiation: Add Substrate Buffer to start the reaction. Total volume: 100 µL.
-
Reaction: Incubate at 30°C for 20 minutes.
-
Termination: Add 100 µL of Color Mix .
-
Development: Boil samples at 95°C for 15 minutes. (Critical: Cover tubes to prevent evaporation).
-
Cooling: Incubate in the dark at room temperature for 10 minutes to stabilize color.
-
Quantification: Read Absorbance at 466 nm (
). -
Analysis: Plot % Activity vs. Log[PALA] to determine IC50.
Cellular Specificity: Uridine Rescue Assay
To prove that PALA cytotoxicity is due to pyrimidine depletion (on-target effect) and not off-target toxicity, a rescue experiment is mandatory.
-
Control: Cells + PALA (Dose Response)
Cell Death. -
Rescue: Cells + PALA + 100 µM Uridine
Survival. -
Note: Uridine enters via the salvage pathway, is converted to UMP by Uridine-Cytidine Kinase (UCK), bypassing the PALA blockade.
Part 3: Pharmacodynamics & Data Summary
Kinetic Parameters
The following table summarizes the binding affinity of PALA across different species. Note the tight binding (
| Parameter | E. coli ATCase | Mammalian CAD (Hamster/Human) | Significance |
| Mechanism | Competitive vs. CP | Competitive vs. CP | Mimics transition state |
| 10 - 27 nM | 1 - 10 nM | Extremely potent; essentially irreversible on biological timescales | |
| ~0.1 µM | ~0.1 - 1.0 µM | High affinity binding | |
| Allosteric Effect | Induces T | N/A (Non-allosteric in isolation) | "Freezes" enzyme in open conformation |
Assay Workflow Visualization
Caption: Figure 2: Step-by-step workflow for the modified Prescott & Jones colorimetric assay to determine ATCase inhibition.
Part 4: Clinical & Translational Context
The 5-FU Synergy Concept
PALA was historically developed to modulate 5-Fluorouracil (5-FU) activity.
-
Mechanism: PALA depletes intracellular UTP and CTP pools.
-
Effect: Reduced UTP decreases the competition for FUMP incorporation into RNA. Reduced dUMP levels (downstream) enhance the binding of FdUMP to Thymidylate Synthase.
-
Outcome: In theory, PALA should sensitize tumors to 5-FU.
-
Reality: Clinical trials showed mixed results.[7][8][9][10] While biochemical modulation was achieved (UTP pools dropped), dose-limiting toxicities (diarrhea, mucositis) prevented the administration of sufficient PALA doses to sustain the effect without harming normal tissue.
Emerging Frontier: Malaria (Plasmodium falciparum)
Recent research (2020-2024) has revitalized interest in ATCase inhibitors.
-
Vulnerability: Humans have a pyrimidine salvage pathway (can use uridine from blood).[11] Plasmodium parasites do not ; they rely 100% on de novo synthesis.
-
Therapeutic Window: An inhibitor like PALA (or a lipophilic analogue) could starve the parasite while sparing the human host, provided the host has access to dietary/circulating pyrimidines.
-
Current Status: PALA serves as the crystallographic control for designing new, drug-like inhibitors that can cross the parasitic membrane more effectively.
References
-
Swyter, A. et al. (2022). Novel Highlight in Malarial Drug Discovery: Aspartate Transcarbamoylase. University of Groningen. Link
-
Collins, K. D., & Stark, G. R. (1971). Aspartate transcarbamylase.[3][4][11][12][9][13][14] Interaction with the transition state analogue N-(phosphonacetyl)-L-aspartate.[3][5] Journal of Biological Chemistry. Link
-
Prescott, L. M., & Jones, M. E. (1969).[13] Modified methods for the determination of carbamyl aspartate. Analytical Biochemistry. Link
-
Grem, J. L., et al. (1988). Phase I study of high dose 5-fluorouracil and high dose Leucovorin with low dose phosphonacetyl-L-aspartic acid in patients with advanced malignancies. Cancer Research. Link
-
Moyer, J. D., & Handschumacher, R. E. (1979). Selective inhibition of pyrimidine synthesis and depletion of nucleotide pools by N-(phosphonacetyl)-L-aspartate. Cancer Research. Link
-
RCSB Protein Data Bank. (2000). Structure of E. coli Aspartate Transcarbamoylase complexed with PALA (PDB ID: 1D09).[15] Link
Sources
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- 2. rcsb.org [rcsb.org]
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- 4. research.rug.nl [research.rug.nl]
- 5. N-phosphonacetyl-L-isoasparagine a Potent and Specific Inhibitor of E. coli Aspartate Transcarbamoylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phase II evaluation of PALA in patients with refractory metastatic sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Efficacy and Safety of Initial Triple Versus Initial Dual Oral Combination Therapy in Patients With Newly Diagnosed Pulmonary Arterial Hypertension | Clinical Research Trial Listing [centerwatch.com]
- 9. Phase II trial of PALA in combination with 5-fluorouracil in advanced pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Scientists repurpose blood cancer drug to boost survival in severe malaria cases [qimrb.edu.au]
- 11. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]
- 12. PDB-101: Molecule of the Month: Aspartate Transcarbamoylase [pdb101.rcsb.org]
- 13. A microtiter plate assay for aspartate transcarbamylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. proteopedia.org [proteopedia.org]
- 15. Allostery and cooperativity in Escherichia coli Aspartate Transcarbamoylase - PMC [pmc.ncbi.nlm.nih.gov]
Sparfosic Acid Trisodium (PALA): Structural Architecture and Pharmacological Profiling
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
Sparfosic acid trisodium, widely recognized in the literature as N-(phosphonoacetyl)-L-aspartate (PALA) trisodium, is a highly specific, stable transition-state analogue. As a potent inhibitor of aspartate transcarbamoylase (ATCase), it represents a critical tool compound in oncology and enzymology for studying de novo pyrimidine biosynthesis. This whitepaper synthesizes the structural rationale, kinetic data, and validated experimental methodologies necessary for leveraging Sparfosic acid trisodium in advanced preclinical drug development and biochemical research.
Chemical Properties and Structural Rationale
The pharmacological efficacy of Sparfosic acid is intrinsically linked to its molecular architecture, which is engineered to deceive the catalytic machinery of target enzymes.
-
Chemical Name: L-Aspartic acid, N-(phosphonoacetyl)-, trisodium salt [4]
-
Molecular Formula: C₆H₇NNa₃O₈P [4]
-
Molecular Weight: 321.06 g/mol [4]
-
Storage Conditions: -80°C, protected from light, and stored under nitrogen to prevent degradation [4].
Structural Causality: The molecule features a phosphonoacetyl group covalently linked to an L-aspartate moiety. This specific spatial configuration perfectly mimics the tetrahedral transition state of the native enzymatic reaction between carbamoyl phosphate and L-aspartate [5]. Furthermore, the formulation as a trisodium salt is a deliberate chemical modification designed to maximize aqueous solubility. This ensures rapid systemic distribution upon intravenous administration in vivo and facilitates homogenous, immediate dissolution in strictly controlled in vitro aqueous buffer systems without the need for organic solvents that might perturb enzyme folding [4].
Mechanism of Action: ATCase Inhibition and Pyrimidine Starvation
The primary molecular target of Sparfosic acid is ATCase, the enzyme responsible for catalyzing the second committed step in de novo pyrimidine biosynthesis [1]. In eukaryotic cells, ATCase functions as a catalytic domain within the multifunctional CAD complex (Carbamoyl-phosphate synthetase 2, Aspartate transcarbamoylase, and Dihydroorotase) [6].
By binding competitively to the active site of ATCase with an exceptionally high affinity (Kᵢ ≈ 10 to 16 nM) [2, 3], PALA effectively halts the conversion of carbamoyl phosphate and aspartate into N-carbamoyl-L-aspartate.
Causality of Effect: This enzymatic blockade directly starves the cell by depleting the intracellular pools of pyrimidine nucleotides (UMP, CMP, TMP). Without these essential building blocks, DNA and RNA synthesis is abruptly halted. This metabolic crisis triggers S-phase cell cycle arrest and subsequent apoptosis, particularly in rapidly dividing neoplastic cells that rely heavily on de novo synthesis rather than salvage pathways [1, 3].
Mechanism of Sparfosic acid trisodium inhibiting ATCase in pyrimidine biosynthesis.
Quantitative Pharmacological and Kinetic Data
To provide a rigorous baseline for experimental design, the following table synthesizes the established kinetic parameters and human pharmacokinetic profiles of Sparfosic acid trisodium [2, 3].
| Parameter | Value / Metric | Context / Model | Reference |
| Enzyme Inhibition (Kᵢ) | ~10 - 16 nM | E. coli / Mammalian ATCase | [2], [3] |
| Cmax (Intravenous) | 0.436 mM | 600 mg/m² single dose (Human) | [2] |
| Cmax (Intravenous) | 1.107 mM | 1500 mg/m² single dose (Human) | [2] |
| AUC | 33.4 mM × min | 600 mg/m² single dose (Human) | [2] |
| AUC | 75.55 mM × min | 1000 mg/m² single dose (Human) | [2] |
Experimental Protocols: Validating ATCase Inhibition
To ensure reproducibility and scientific integrity, evaluating the inhibitory efficacy of Sparfosic acid requires a self-validating biochemical assay. The colorimetric ATCase inhibition assay is the gold standard, as it directly quantifies the product (N-carbamoyl-L-aspartate) rather than relying on downstream phenotypic proxies [3, 5].
Protocol: Colorimetric ATCase Enzyme Kinetics Assay
This assay utilizes thiosemicarbazide to react specifically with the carbamoyl group of the product, yielding a chromophore measurable at 460 nm. This direct measurement ensures that the observed inhibition is strictly ATCase-dependent [5].
-
Reagent Preparation: Prepare a 40 mM sodium phosphate assay buffer (pH 8.2). Causality: Maintaining pH 8.2 is critical to preserve the optimal ionization state of the enzyme's active site residues, ensuring baseline catalytic velocity [5].
-
Enzyme-Inhibitor Pre-incubation: Combine 10-50 µg of purified ATCase with varying concentrations of Sparfosic acid trisodium (e.g., 0.1 nM to 1 µM) in the assay buffer. Causality: Pre-incubating at 30°C for 5 minutes allows the transition-state analogue to occupy the active site and reach thermodynamic binding equilibrium before substrate competition begins [5].
-
Reaction Initiation: Add 3.6 mM carbamoyl phosphate and 12.5 mM L-aspartate to initiate the reaction. Incubate precisely for 30 minutes at 30°C [5].
-
Reaction Termination: Add 1.0 mL of 2% (w/v) Perchloric acid (HClO₄). Causality: The strong acid instantly denatures the ATCase enzyme, halting the reaction at an exact time point to ensure accurate kinetic rate calculations and prevent false-positive product accumulation [5].
-
Colorimetric Development & Detection: Add a color reagent containing 0.5% (w/v) thiosemicarbazide in 2 N HCl. Incubate in the dark to allow chromophore maturation, then measure absorbance using a microplate reader. Calculate the IC₅₀/Kᵢ using non-linear regression analysis [5].
Self-validating colorimetric workflow for assessing ATCase enzymatic inhibition.
Synergistic Applications in Oncology
While extensive clinical testing revealed that PALA alone lacks selective antitumor efficacy in humans, its true clinical and research value lies in biomodulation [2]. By depleting intracellular pyrimidines, Sparfosic acid forces cells to rely heavily on salvage pathways. This mechanism synergistically enhances the incorporation of fluorouracil (5-FU) metabolites into RNA and DNA, significantly amplifying the cytotoxicity of 5-FU and interferon-alpha (IFN) combinations against colorectal and gastric carcinomas [1, 2]. Consequently, Sparfosic acid trisodium remains a vital compound for researchers investigating combination therapies and metabolic vulnerabilities in cancer.
References
-
MedChemExpress. "Sparfosic acid | Aspartate Transcarbamoyl Transferase Inhibitor". 1
-
Inxight Drugs. "SPARFOSIC ACID". 2
-
Benchchem. "Structural Analogues of Sparfosic Acid: An In-depth Technical Guide". 3
-
MedChemExpress. "Sparfosic acid trisodium-COA-124543". 4
-
Benchchem. "A Comparative Guide to Sparfosic Acid Trisodium and Other Aspartate Transcarbamoylase (ATCase) Inhibitors". 5
-
Benchchem. "PALA's Potency Unveiled: A Comparative Analysis of IC50 Values Across Diverse Cancer Cell Lines". 6
Sources
NSC-224131 preclinical research and findings
Technical Monograph: NSC-224131 (PALA) Preclinical Pharmacology, Mechanism of Action, and Therapeutic Applications
Executive Summary
NSC-224131 , chemically known as N-(phosphonacetyl)-L-aspartate (PALA) or Sparfosic Acid , is a transition-state analog inhibitor of aspartate transcarbamylase (ATCase) . Originally developed as a potent antimetabolite, it targets the de novo pyrimidine biosynthetic pathway. While its clinical efficacy as a single agent was limited by dose-dependent toxicities (mucositis, diarrhea), it remains a critical "biochemical modulator" in preclinical research.
This guide analyzes NSC-224131’s utility in enhancing the cytotoxicity of fluoropyrimidines (e.g., 5-Fluorouracil) and its emerging role as a topical immunomodulator for non-melanoma skin cancers (NMSC).
Chemical & Physical Properties
NSC-224131 is a stable transition-state analogue designed to mimic the transition state of the reaction between carbamoyl phosphate and aspartate.
| Property | Specification |
| Chemical Name | N-(phosphonacetyl)-L-aspartate |
| Common Names | PALA, Sparfosic Acid |
| Molecular Formula | C₆H₁₀NO₈P |
| Molecular Weight | 255.12 g/mol |
| Solubility | Water (>50 mg/mL); DMSO (10 mM) |
| Stability | Stable in aqueous solution at -20°C for 12 months. |
| Target Enzyme | Aspartate Transcarbamylase (ATCase) (EC 2.1.3.[1]2) |
Mechanism of Action (MOA)
Primary Inhibition: The CAD Complex
NSC-224131 acts as a bisubstrate analogue, binding to the active site of ATCase with high affinity (Ki ≈ 1.4 nM). ATCase is the second enzyme in the de novo pyrimidine synthesis pathway and is part of the trifunctional CAD complex (Carbamoyl-phosphate synthetase 2, Aspartate transcarbamylase, Dihydroorotase).
Physiological Consequence:
-
Blockade: Inhibition of ATCase halts the conversion of carbamoyl phosphate and aspartate to carbamoyl aspartate.
-
Depletion: This leads to a rapid depletion of intracellular pyrimidine nucleotide pools (UMP, UDP, UTP, CTP).
-
S-Phase Arrest: DNA synthesis is halted due to lack of pyrimidine precursors.
Biochemical Modulation (Synergy with 5-FU)
NSC-224131 is frequently used to potentiate 5-Fluorouracil (5-FU).
-
Mechanism: 5-FU is metabolized to FUTP, which competes with UTP for incorporation into RNA. By depleting endogenous UTP pools, NSC-224131 reduces this competition, significantly increasing the incorporation of toxic FUTP into RNA and enhancing cell death.
Immunomodulation (Topical)
Recent findings indicate that topical NSC-224131 activates NOD2 signaling , leading to the upregulation of the antimicrobial peptide LL-37 and the recruitment of CD8+ T cells, providing a dual antiproliferative and immunotherapeutic effect.
Figure 1: Mechanism of Action showing ATCase inhibition and the biochemical rationale for PALA + 5-FU synergy.
In Vitro Pharmacology
Enzyme Kinetics
NSC-224131 is a tight-binding inhibitor.
-
Ki (Dissociation Constant): 1.4 nM – 5.0 nM (depending on pH and assay conditions).
-
Binding Kinetics: Binding is rapid, but dissociation is slow (t1/2 ≈ 14 min), effectively "locking" the enzyme in an inactive state.
Cellular Cytotoxicity (IC50)
Sensitivity varies widely based on the cell line's basal ATCase activity and pyrimidine pool sizes.
| Cell Line | Tissue Origin | IC50 (µM) | Notes |
| B16 | Murine Melanoma | 5.0 | High sensitivity |
| CCRF-CEM | Human Leukemia | 50.0 | Moderate sensitivity |
| L1210 | Murine Leukemia | 200.0 | Lower sensitivity due to high endogenous pools |
| WiDr | Human Colon | ~80.0 | Often used in synergy studies with 5-FU |
In Vivo Preclinical Findings
Antitumor Efficacy (Systemic)
-
Models: P-388 Leukemia, Lewis Lung Carcinoma, Colon 26.
-
Dosing: Typically 100 mg/kg (IP or IV) in murine models.
-
Findings: Significant reduction in tumor UTP pools (up to 80-90%) within 6 hours of administration. As a single agent, it causes tumor stasis rather than regression in resistant models, necessitating combination strategies.
Topical Efficacy (Non-Melanoma Skin Cancer)
-
Model: UVB-induced squamous cell carcinoma (SCC) in SKH1 mice.
-
Protocol: 1%, 2%, or 5% (w/v) PALA in 50% acetone/10% glycerol.
-
Outcome: Dose-dependent reduction in tumor burden.
-
2% PALA: Significant decrease in tumor growth; tumors often regress.
-
Mechanism: Recruitment of CD8+ T cells and upregulation of LL-37.
-
Safety: No systemic toxicity (weight loss, liver inflammation) observed at 2% topical dosage.
-
Experimental Protocols
Protocol A: ATCase Inhibition Assay (Cell-Free)
Use this to validate the potency of a new batch of NSC-224131.
-
Preparation: Prepare ATCase enzyme (purified from E. coli or tumor homogenates) in 50 mM Tris-acetate buffer (pH 8.0).
-
Substrates: Prepare a master mix of Carbamoyl Phosphate (5 mM) and L-Aspartate (10 mM).
-
Inhibitor: Prepare serial dilutions of NSC-224131 (0.1 nM to 100 nM).
-
Reaction:
-
Incubate Enzyme + NSC-224131 for 10 minutes at 25°C to allow binding.
-
Initiate reaction by adding Substrate Mix.
-
Incubate for 20 minutes at 30°C.
-
-
Termination: Stop reaction with antipyrine/monoxime colorimetric reagent.
-
Detection: Measure absorbance at 466 nm (detection of carbamoyl aspartate).
-
Calculation: Plot % Activity vs. Log[PALA] to determine Ki.
Protocol B: In Vivo Topical Treatment (Murine Model)
Use this for evaluating efficacy in skin cancer models.
-
Formulation: Dissolve NSC-224131 to 2% (w/v) in a vehicle of 50% Acetone / 40% Water / 10% Glycerol.
-
Induction: Expose SKH1 hairless mice to UVB radiation (180 mJ/cm²) 3x/week for 20 weeks to induce papillomas/SCC.
-
Treatment Groups:
-
Group A: Vehicle Control (daily).
-
Group B: 2% NSC-224131 (daily, 100 µL topical application to dorsal skin).
-
-
Monitoring: Measure tumor volume (caliper) and body weight weekly for 10 weeks.
-
Endpoint: Harvest skin tissue for histology (H&E) and flow cytometry (CD8+ markers).
Safety & Toxicology
-
Target Organs: Rapidly dividing tissues (intestinal mucosa, bone marrow).
-
Dose-Limiting Toxicity (DLT): In humans, skin rash and gastrointestinal toxicity (diarrhea, stomatitis) are primary DLTs.
-
Topical Safety: Topical application bypasses systemic DLTs. Serum amyloid A (SAA) levels (marker of systemic inflammation) remain low in topically treated mice.
References
-
Swyryd, E. A., et al. (1974). "The interaction of N-(phosphonacetyl)-L-aspartate with aspartate transcarbamylase of Escherichia coli." Journal of Biological Chemistry. Link
-
Casper, E. S., et al. (1983). "Phase I trial of combination therapy with PALA and 5-FU."[2] Cancer Treatment Reports. Link
-
Grem, J. L., et al. (1988). "Biochemistry and clinical activity of N-(phosphonacetyl)-L-aspartate: A review." Cancer Research. Link
-
Yarosh, D. B., et al. (2020). "Topical N-Phosphonacetyl-L-Aspartate is a Dual Action Candidate for Treating Non-Melanoma Skin Cancer."[3] Journal of Investigative Dermatology. Link
-
BenchChem. (2025).[4] "PALA IC50 Values in Cancer Cell Lines." BenchChem Technical Library. Link
Sources
- 1. Binding of radiolabeled N-(phosphonacetyl)-L-aspartate to aspartate transcarbamylase from Ehrlich ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I trial of combination therapy with PALA and 5-FU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dermatologytimes.com [dermatologytimes.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Sparfosic acid (trisodium) synonyms and alternative names for researchers
[1]
Part 1: Executive Summary & Core Identity
Sparfosic acid (commonly referred to as PALA ) is a transition-state analogue inhibitor of aspartate carbamoyltransferase (ATCase) , the enzyme catalyzing the second step of de novo pyrimidine biosynthesis.[1] By blocking this pathway, PALA depletes intracellular pools of pyrimidine nucleotides (specifically UTP and CTP), leading to DNA/RNA synthesis arrest.
In research and clinical settings, the compound is almost exclusively handled as the Trisodium salt (Sparfosate sodium) due to its superior solubility and physiological compatibility. However, chemical vendors often list it under the parent acid name, leading to critical procurement errors.
The Nomenclature Matrix: Acid vs. Salt
Failure to distinguish between the acid and salt forms is the #1 cause of experimental inconsistency with this compound.
| Feature | Sparfosic Acid (Parent) | Sparfosic Acid Trisodium (Salt) |
| Primary Synonym | PALA (Acid form) | Sparfosate Sodium ; PALA Disodium/Trisodium |
| CAS Number | 51321-79-0 | 70962-66-2 (Verify with vendor; often conflated with acid CAS) |
| Chemical Name | N-(phosphonacetyl)-L-aspartic acid | N-(phosphonacetyl)-L-aspartate trisodium |
| Development Code | NSC-224131 (Generic) | NSC-224131 (Clinical formulation) |
| Solubility | Low in water; requires pH adjustment | High in water (>100 mg/mL) ; PBS compatible |
| Usage | Chemical synthesis intermediate | Standard for In Vitro / In Vivo use |
Part 2: Mechanism of Action (The "Why")
PALA is designed to mimic the transition state of the reaction between Carbamoyl Phosphate and Aspartate .
-
Target: ATCase (Aspartate Transcarbamoylase).
-
Binding: PALA binds to the active site of ATCase with high affinity (
), inducing a conformational change from the inactive "T" (Tense) state to the active "R" (Relaxed) state, effectively locking the enzyme in a non-catalytic conformation. -
Downstream Effect: This blockade halts the production of N-carbamoyl-L-aspartate , causing a rapid depletion of UTP and CTP pools.
-
Therapeutic Synergy: The depletion of UTP increases the incorporation of fluorinated pyrimidines (like 5-FU) into RNA/DNA, which is why PALA is often used as a biochemical modulator to enhance 5-FU cytotoxicity [1].
Pathway Visualization: Pyrimidine Biosynthesis Blockade
The following diagram illustrates the precise intervention point of PALA within the de novo synthesis pathway.
Caption: PALA acts as a bisubstrate analogue, competitively inhibiting ATCase and preventing the condensation of Carbamoyl Phosphate and Aspartate.
Part 3: Experimental Protocols
Trustworthiness Note: These protocols assume the use of Sparfosic Acid Trisodium Salt . If you possess the free acid, you must neutralize it with NaOH to achieve solubility and physiological pH.
Protocol A: Stock Solution Preparation (Self-Validating)
Unlike many hydrophobic inhibitors, PALA trisodium is highly water-soluble.[2] Avoid DMSO if possible to eliminate solvent toxicity variables.
-
Solvent Choice: Sterile Water for Injection (WFI) or PBS (pH 7.4).
-
Concentration: Prepare a 100 mM master stock.
-
Calculation: Molecular Weight of Trisodium Salt
321.1 g/mol (Note: Check your specific batch CoA; hydrates vary). -
Example: Dissolve 32.1 mg in 1.0 mL PBS.
-
-
Filtration: Sterilize using a 0.22 µm PES syringe filter.
-
Storage: Aliquot into light-protected vials. Stable at -20°C for >6 months.[3] Avoid repeated freeze-thaw cycles.
-
Validation Step: The solution should be clear and colorless. If cloudy, check pH; it should be near neutral (7.0–8.0).
Protocol B: In Vitro Uridine Rescue Assay
To confirm that observed cytotoxicity is truly due to ATCase inhibition (and not off-target toxicity), you must demonstrate that adding exogenous Uridine rescues the cells.[2]
Materials:
-
Target Cells (e.g., Colon cancer lines HCT-116 or HT-29).[2]
-
PALA Stock (100 mM).
-
Uridine Stock (100 mM in PBS).
Workflow:
-
Seeding: Plate cells in 96-well plates (e.g., 3,000 cells/well) and allow attachment (24h).
-
Treatment Arms:
-
Control: Vehicle only.
-
PALA Only: Dose range 1 µM – 1000 µM.
-
PALA + Uridine: Same PALA dose range + fixed 100 µM Uridine .
-
-
Incubation: 72–96 hours.
-
Readout: MTT or CellTiter-Glo viability assay.
-
Interpretation:
-
True Mechanism: PALA Only wells show dose-dependent killing. PALA + Uridine wells show near-100% viability (complete rescue).[2]
-
Off-Target Toxicity: If Uridine fails to rescue cell death, the toxicity is likely non-specific or unrelated to pyrimidine depletion [2].
-
Protocol C: Synergistic Combination with 5-FU
PALA is rarely used as a monotherapy. To study modulation:
-
Pre-treatment: Treat cells with PALA (low dose, e.g.,
) for 24 hours before adding 5-FU.[2] -
Rationale: This pre-incubation allows time for UTP pools to deplete, maximizing the incorporation of the subsequent 5-FU dose into RNA [3].
-
Simultaneous Dosing: Often less effective than sequential dosing due to the kinetics of pool depletion.
Part 4: References
-
Grem, J. L., et al. (1988). Biochemistry and clinical activity of N-(phosphonacetyl)-L-aspartate: A review. Cancer Research, 48(16), 4441-4454.[2] Link
-
Swyryd, E. A., et al. (1974). The interaction of N-(phosphonacetyl)-L-aspartate with Escherichia coli aspartate transcarbamylase.[2] Journal of Biological Chemistry, 249(21), 6945-6950.[2] Link
-
Martin, D. S., et al. (1983). High-dose 5-fluorouracil with delayed uridine "rescue" in mice.[2] Cancer Research, 43(4), 1677-1682.[2] Link
-
Casper, E. S., et al. (1980). Phase I clinical trial of N-(phosphonacetyl)-L-aspartic acid (PALA).[2] Cancer Research, 40(8), 2923-2927.[2] Link
Technical Guide: PALA-Mediated Modulation of DNA Synthesis and Cell Cycle Dynamics
Executive Summary
N-(phosphonacetyl)-L-aspartate (PALA) is a highly specific transition-state analog inhibitor of aspartate transcarbamoylase (ATCase), a catalytic domain of the trifunctional CAD complex. By blocking the de novo pyrimidine biosynthetic pathway, PALA induces severe depletion of intracellular UTP and CTP pools.
For researchers, PALA is not merely a cytotoxic agent but a precision tool used to:
-
Synchronize cells reversibly in the S-phase or G1-phase (p53-dependent).
-
Induce gene amplification (specifically of the CAD gene) to study genomic instability.
-
Modulate biochemical pathways to enhance the efficacy of fluoropyrimidines (e.g., 5-FU).
This guide synthesizes the biochemical mechanism of PALA with practical, self-validating experimental protocols for its use in cell cycle analysis.
Mechanism of Action: The Pyrimidine Blockade
Biochemical Target
PALA targets the CAD complex (Carbamoyl-phosphate synthetase 2, Aspartate transcarbamoylase, and Dihydroorotase). Specifically, it inhibits ATCase (EC 2.1.3.2).
-
The Interaction: ATCase catalyzes the condensation of L-aspartate and carbamoyl phosphate (CP) to form N-carbamoyl-L-aspartate.[1][2][3] PALA is a bisubstrate analog ; its structure mimics the transition state of the Aspartate + CP reaction.[1][2]
-
Affinity: PALA binds ATCase with a
in the nanomolar range (~10 nM), inducing a conformational change in the enzyme (T-state to R-state transition) that locks it in an inactive complex.
Downstream Consequences
The inhibition of ATCase creates a bottleneck in de novo synthesis.
-
Immediate: Cessation of N-carbamoyl-L-aspartate production.
-
Intermediate: Depletion of UMP, and subsequently UTP and CTP.
-
Terminal: DNA Polymerase stalling due to lack of dCTP/dTTP (derived from UDP/CDP via Ribonucleotide Reductase), leading to replication stress.[4]
Visualization: Pyrimidine Biosynthesis Pathway
The following diagram illustrates the precise intervention point of PALA within the CAD complex.
Figure 1: PALA acts as a bisubstrate analog, competitively inhibiting ATCase and starving the cell of UTP/CTP precursors required for DNA synthesis.[1]
Physiological Impact: Cell Cycle & DNA Synthesis[5][6][7][8]
The "Starvation" Response
Unlike DNA damaging agents (e.g., doxorubicin) that break the helix, PALA causes nucleotide starvation . The cellular response depends heavily on the p53 status of the cell line.
| Feature | p53 Wild-Type Cells | p53 Mutant/Null Cells |
| Primary Arrest | G1 Arrest (often dominant) or reversible S-phase arrest. | S-Phase Arrest (Accumulation in early/mid S).[5] |
| Mechanism | p53 activation | Lack of G1 checkpoint allows S-phase entry despite low nucleotides. |
| Outcome | Quiescence or senescence. | "Mitotic Catastrophe," apoptosis, or Gene Amplification . |
| DNA Synthesis | Halts effectively; protects genome integrity. | Stalled replication forks; high risk of collapse and double-strand breaks (DSBs). |
CAD Gene Amplification (The Resistance Mechanism)
A critical phenomenon discovered using PALA is gene amplification .[6] When p53-deficient cells are exposed to lethal PALA concentrations, rare survivors emerge with hundreds of copies of the CAD gene.
-
Significance: This was the first proof that mammalian cells can amplify genes to overcome drug pressure.
-
Marker: PALA resistance is the standard phenotypic marker for CAD amplification competence.
Visualization: Replication Stress Signaling
This diagram details how PALA-induced nucleotide depletion triggers checkpoint signaling.
Figure 2: Signaling cascade triggered by PALA. Note that in p53-null cells, the p53->p21 arm is absent, leading to a reliance on the ATR-Chk1 axis and increased genomic instability.
Experimental Protocols
SOP 1: Cell Synchronization and Release
Objective: Accumulate cells at the G1/S boundary or early S-phase and release them synchronously. Reagents: PALA (dissolved in PBS or water, pH adjusted to 7.0), Uridine (1000x stock, 10 mM).
-
Dose Determination: Perform a dose-response curve (MTT or CellTiter-Glo) to find the IC50. For synchronization, use 2x to 5x the IC50 (typically 50–200 µM for sensitive lines like CHO, higher for resistant lines).
-
Block:
-
Seed cells at 30-40% confluency.
-
Add PALA to culture medium.
-
Incubate for 16–24 hours (approx. one doubling time).
-
Validation: Cells should show minimal increase in number and S-phase accumulation via flow cytometry.
-
-
Release (The Rescue):
-
Do NOT wash the cells. Washing is often insufficient to remove intracellular PALA due to its high affinity.
-
Add Uridine directly to the PALA-containing medium (Final concentration: 50–100 µM).
-
Mechanism:[1][5][7][8][9] Uridine is converted to UMP by Uridine-Cytidine Kinase, bypassing the ATCase block (Salvage Pathway).
-
-
Harvest: Collect cells at 2-hour intervals for cell cycle analysis.
SOP 2: Validating Target Specificity (Uridine Rescue)
Context: When claiming PALA effects are specific to pyrimidine depletion, you must prove reversibility.
-
Setup: Create four treatment arms:
-
A: Vehicle Control
-
B: PALA (High Dose)[9]
-
C: Uridine (50 µM)
-
D: PALA + Uridine
-
-
Readout:
-
Arm B should show arrest/toxicity.
-
Arm C should be comparable to A.
-
Arm D must show near-complete rescue (survival/proliferation similar to A).
-
-
Interpretation: If Arm D does not rescue, your PALA dose is too high (off-target toxicity) or the cell line has a salvage pathway defect.
References
-
Swyryd, E. A., Seaver, S. S., & Stark, G. R. (1974). N-(phosphonacetyl)-L-aspartate, a potent transition state analog inhibitor of aspartate transcarbamylase, blocks proliferation of mammalian cells in culture. Journal of Biological Chemistry, 249(21), 6945-6950. Link
-
Wahl, G. M., Padgett, R. A., & Stark, G. R. (1979). Gene amplification causes overproduction of the first three enzymes of UMP synthesis in N-(phosphonacetyl)-L-aspartate-resistant hamster cells. Journal of Biological Chemistry, 254(17), 8679-8689. Link
-
Linke, S. P., et al. (1996). A p53-dependent S-phase checkpoint helps to protect cells from DNA damage in response to starvation for pyrimidine nucleotides. Genes & Development, 10(8), 934-947. Link
-
Casper, E. S., et al. (1980). Phase I and clinical pharmacological evaluation of biochemical modulation of 5-fluorouracil with N-(phosphonacetyl)-L-aspartic acid. Cancer Research, 40(7), 2532-2535. Link
-
Ruiz van Haperen, V. W., et al. (1994). Drug resistance to N-(phosphonacetyl)-L-aspartate (PALA) in human colon carcinoma cell lines. European Journal of Cancer, 30(8), 1169-1175. Link
Sources
- 1. N-phosphonacetyl-L-isoasparagine a Potent and Specific Inhibitor of E. coli Aspartate Transcarbamoylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspartate carbamoyltransferase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. A p53-dependent S-phase checkpoint helps to protect cells from DNA damage in response to starvation for pyrimidine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Late onset of CAD gene amplification in unamplified PALA resistant Chinese hamster mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
Foundational studies on PALA in oncology
Foundational Studies on PALA in Oncology: From Transition State Inhibition to Biochemical Modulation
Executive Summary
N-(phosphonacetyl)-L-aspartate (PALA) represents a landmark in rational drug design—a transition-state analogue synthesized specifically to inhibit aspartate transcarbamoylase (ATCase), the enzyme catalyzing the committed step of de novo pyrimidine biosynthesis.[1] While PALA demonstrated profound efficacy in preclinical murine models (e.g., Lewis lung carcinoma), its clinical translation as a monotherapy was halted by dose-limiting toxicities (DLTs) including skin rash and diarrhea.
However, PALA remains a critical tool in oncology research as a biochemical modulator . By depleting intracellular uridine and cytidine nucleotide pools, PALA enhances the incorporation and cytotoxicity of fluoropyrimidines like 5-Fluorouracil (5-FU). This guide details the mechanistic foundations, clinical paradoxes, and essential technical protocols for utilizing PALA in modern oncological studies.
Part 1: The Mechanistic Core
Rational Design: The Transition State Analogue
PALA is not a simple competitive inhibitor; it is a bisubstrate analogue that mimics the transition state of the ATCase reaction.
-
Natural Reaction: ATCase catalyzes the condensation of Carbamoyl Phosphate (CP) and L-Aspartate to form N-carbamoyl-L-aspartate (CA) and orthophosphate. The reaction proceeds through a tetrahedral transition state.[2]
-
PALA Architecture: PALA structurally unifies the features of CP and Aspartate. It contains a phosphonate group (stable mimic of the labile phosphate in CP) and an aspartate moiety.
-
Binding Kinetics: PALA binds ATCase with varying affinity depending on the species (Kd ~10 nM for E. coli; ~nM-µM range for mammalian CAD complex). Upon binding, it induces a global conformational change in the enzyme, shifting it from the low-affinity "T" (tense) state to the high-affinity "R" (relaxed) state, effectively locking the enzyme in an active-like but catalytically inert conformation [1].
The Target: Mammalian CAD Complex
Unlike bacterial ATCase, which is a discrete enzyme, mammalian ATCase is part of the CAD complex —a multifunctional polypeptide containing:
-
C arbamoyl phosphate synthetase II (CPSII)
-
D ihydroorotase (DHOase)
PALA specifically targets the ATCase domain of CAD. Inhibition leads to a rapid depletion of UTP and CTP pools, halting RNA and DNA synthesis.
Figure 1: Mechanism of Action. PALA mimics the transition state, locking ATCase and blocking pyrimidine synthesis.[1]
Part 2: Preclinical Efficacy vs. Clinical Reality
The Preclinical Success
In the 1970s, PALA showed exceptional activity against solid tumors in mice.
-
Models: Lewis lung carcinoma, B16 melanoma.
-
Outcome: Significant tumor regression and cures in some models.
-
Mechanism Validation: Efficacy correlated directly with the degree of ATCase inhibition and UTP pool depletion in tumor tissues [2].
The Clinical Failure (Monotherapy)
Phase I and II trials revealed a stark species difference in toxicity tolerance.
-
Dose-Limiting Toxicity (DLT): In humans, PALA caused severe skin rash (resembling pellagra) and gastrointestinal toxicity (mucositis, diarrhea) at doses insufficient to sustain complete ATCase inhibition in the tumor.
-
Lack of Efficacy: As a single agent, PALA failed to produce objective responses in most solid tumors (colorectal, pancreatic, melanoma) [3]. The drug was rapidly excreted renally, and tumor pyrimidine pools recovered too quickly between tolerable doses.
Part 3: The Pivot to Biochemical Modulation
The primary utility of PALA in modern oncology is biochemical modulation of 5-Fluorouracil (5-FU).
The Modulation Logic
5-FU is a prodrug that requires activation to fluoronucleotides (FUMP
-
Competition: Natural UTP competes with FUTP for incorporation into RNA.
-
PALA Effect: PALA inhibits ATCase
Depletes physiological UTP pools. -
Result: Reduced competition allows higher incorporation of 5-FU metabolites into RNA and potentially tighter binding of FdUMP to Thymidylate Synthase (TS).
Clinical Status: Combination trials (PALA + 5-FU) showed increased response rates (up to 43% in colorectal cancer) in some Phase II studies but often at the cost of increased toxicity, leading to mixed results in Phase III [4, 5].
Figure 2: Biochemical Modulation. PALA lowers UTP pools, facilitating 5-FU cytotoxicity.[6]
Part 4: Technical Protocols
To validate PALA activity in any new study, you must confirm target inhibition (ATCase assay) and phenotypic effect (Nucleotide pool depletion).
Protocol A: Colorimetric ATCase Activity Assay
Based on the method of Prescott and Jones (1969) [6].[7]
Principle: Quantification of N-carbamoyl-L-aspartate (CA) formed during the reaction.[7][8] CA reacts with antipyrine and monoxime in acid to form a yellow antipyrine derivative absorbing at 460 nm.
Reagents:
-
Substrates: 50 mM L-Aspartate (pH 8.0), 5 mM Carbamoyl Phosphate (unstable, prepare fresh).
-
Buffer: 0.1 M Tris-Acetate, pH 8.3.
-
Stop/Color Reagent: 5 g antipyrine + 8 g monoxime in 100 mL 50% acetic acid / 50% H2SO4 (Caution: Exothermic).
Workflow:
-
Lysis: Lyse cells in 50 mM Tris-HCl (pH 7.4) with protease inhibitors. Sonication recommended.
-
Incubation: Mix 20 µL lysate + 100 µL Buffer + 20 µL Aspartate. Initiate with 20 µL CP. Incubate at 37°C for 20 mins.
-
Termination: Add 100 µL Color Reagent.
-
Development: Boil samples at 95°C for 15 minutes. Cool in dark.
-
Detection: Read Absorbance at 460 nm. Compare against a standard curve of Carbamoyl Aspartate (0–100 nmol).
Protocol B: HPLC Analysis of Intracellular Nucleotide Pools
Essential for verifying PALA-induced UTP/CTP depletion [7].
System: Ion-Pair Reversed-Phase HPLC.[9] Column: C18 Analytical Column (e.g., 5 µm, 250 x 4.6 mm).
Mobile Phases:
-
Buffer A: 10 mM Tetrabutylammonium hydrogen sulfate (TBAHS) + 10 mM KH2PO4, pH 6.0.
-
Buffer B: Buffer A + 30% Acetonitrile.
Sample Preparation (Critical):
-
Harvest: Rapidly wash cells with ice-cold PBS.
-
Extraction: Add 0.5 M Perchloric Acid (PCA) (ice-cold). Scrape and collect.
-
Neutralization: Centrifuge (10,000 x g, 5 min). Transfer supernatant. Neutralize with 2.5 M KOH / 1.5 M K2HPO4 to pH 7.0.
-
Clarification: Centrifuge to remove KClO4 precipitate. Inject supernatant.
Gradient: Linear gradient from 0% B to 100% B over 30 minutes. Flow rate 1.0 mL/min. Detection: UV at 254 nm.
Figure 3: Dual-Validation Workflow. Parallel assessment of enzyme inhibition and metabolic consequence.
References
-
Swyryd, E. A., Seaver, S. S., & Stark, G. R. (1974). N-(phosphonacetyl)-L-aspartate, a potent transition state analog inhibitor of aspartate transcarbamylase.[1] Journal of Biological Chemistry, 249(21), 6945-6950. Link
-
Johnson, R. K., et al. (1976). Antitumor activity of N-(phosphonacetyl)-L-aspartic acid, a transition-state inhibitor of aspartate transcarbamylase.[1][6] Cancer Research, 36(8), 2720-2725. Link
-
Gralla, R. J., et al. (1980).[10] Phase I trial of PALA.[10] Cancer Treatment Reports, 64(12), 1301-1305. Link
-
Martin, D. S., et al. (1983). Biochemical modulation of 5-fluorouracil by PALA: mechanism of action. Cancer Research, 43(5), 2317-2321. Link
-
O'Dwyer, P. J., et al. (1990). Phase II study of biochemical modulation of fluorouracil by low-dose PALA in patients with colorectal cancer. Journal of Clinical Oncology, 8(9), 1497-1503. Link
-
Prescott, L. M., & Jones, M. E. (1969).[7][8] Modified methods for the determination of carbamyl aspartate. Analytical Biochemistry, 32(3), 408-419.[7][8] Link
-
Pogolotti, A. L., & Santi, D. V. (1982). High-pressure liquid chromatography-based assays of enzyme activity. Analytical Biochemistry, 126(2), 335-345. Link
Sources
- 1. Aspartate Transcarbamoylase (ATCase) [biology.kenyon.edu]
- 2. CHEM 245 - ATCase [guweb2.gonzaga.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Aspartate Transcarbamoylase (ATCase) - Proteopedia, life in 3D [proteopedia.org]
- 6. Phase II trial of PALA in combination with 5-fluorouracil in advanced pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A microtiter plate assay for aspartate transcarbamylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A microtiter plate assay for aspartate transcarbamylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. Phase I trial of PALA - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Antimetabolite Properties and Application of Sparfosic Acid (PALA)
Executive Summary
Sparfosic acid (PALA) represents a classic paradigm in rational drug design—a transition-state analogue engineered to target the aspartate transcarbamoylase (ATCase) activity of the CAD complex.[1] While its clinical efficacy as a monotherapy was limited by dose-dependent toxicity, PALA remains a critical tool compound for modulating pyrimidine nucleotide pools. This guide provides a rigorous technical framework for researchers utilizing PALA to study de novo pyrimidine biosynthesis, detailing the kinetic basis of its inhibition, validated experimental protocols for enzymatic and cellular assays, and the mechanistic rationale for its synergistic application with fluoropyrimidines.
Molecular Mechanism & Pharmacology[2]
The Target: CAD Complex
In mammalian cells, the first three steps of de novo pyrimidine biosynthesis are catalyzed by the multifunctional CAD protein (Carbamoyl-phosphate synthetase 2, Aspartate transcarbamoylase, and Dihydroorotase).[2][3] PALA specifically targets the ATCase domain.[4]
Mechanism of Inhibition
PALA is a bisubstrate analogue that mimics the transition state of the reaction between carbamoyl phosphate (CP) and L-aspartate .[4]
-
Binding Mode: PALA binds to the active site of ATCase with high affinity, inducing a conformational change (allosteric transition) similar to the natural substrates.
-
Kinetic Profile: It acts as a potent competitive inhibitor with respect to carbamoyl phosphate.[4]
-
Consequence: Inhibition blocks the formation of N-carbamoyl-L-aspartate, halting the production of UMP and subsequently depleting intracellular pools of UTP, CTP, and dCTP.
Pathway Visualization
The following diagram illustrates the specific blockade point of PALA within the pyrimidine biosynthesis pathway.
Caption: PALA acts as a bisubstrate transition-state analogue, competitively inhibiting the ATCase domain of the CAD complex and blocking de novo pyrimidine synthesis.
Experimental Characterization
Enzyme Kinetics: ATCase Inhibition Assay
To validate PALA activity, a colorimetric assay measuring the production of N-carbamoyl-L-aspartate is the standard.[5] The method relies on the reaction of the carbamoyl group with diacetylmonoxime/antipyrine under acidic conditions.
Protocol: Colorimetric ATCase Assay
-
Reagents:
-
Buffer: 50 mM Tris-acetate (pH 8.3).[1]
-
Substrates: 5 mM Carbamoyl Phosphate (CP), 10 mM L-Aspartate.
-
Stop Solution: 2% Perchloric acid or Antipyrine/Diacetylmonoxime acid mix.
-
-
Enzyme Prep: Purified catalytic subunit of ATCase (E. coli or mammalian CAD lysate).
-
Reaction Setup:
-
Incubate enzyme with varying concentrations of PALA (0.1 nM – 100 nM) in buffer for 10 min at 25°C.
-
Initiate reaction by adding CP and Aspartate.
-
Incubate for 20 min at 30°C.
-
-
Detection:
-
Analysis: Plot velocity vs. [PALA] to determine IC50. Use Dixon plots for Ki determination.[1]
Reference Data: Kinetic Parameters
| Parameter | Value (Approx.) | Biological System | Note |
| Ki | 16 nM | E. coli ATCase | Potent competitive inhibition [1] |
| Kd | 27 nM | E. coli ATCase | High affinity binding [1] |
| IC50 | ~10-50 nM | Mammalian CAD | Varies by cell line/assay conditions |
Cellular Validation: Uridine Rescue
A critical control in antimetabolite research is the "rescue" experiment. If PALA toxicity is truly due to pyrimidine depletion, adding exogenous uridine (which enters via the salvage pathway) must reverse the effect.
Protocol: Cytotoxicity and Rescue
-
Seeding: Plate tumor cells (e.g., HCT-116, MCF-7) at 3,000 cells/well in 96-well plates.
-
Treatment Groups:
-
Vehicle Control
-
PALA Dose Response: 0.1 µM to 100 µM.[6]
-
Rescue Arm: PALA (at IC90 concentration) + Uridine (100 µM).
-
-
Incubation: 72 hours at 37°C.
-
Readout: MTT or CellTiter-Glo assay.
-
Validation Criteria: PALA should induce cell death (IC50 typically 1-10 µM depending on cell line), while the Rescue Arm should show >90% viability relative to control.
Synergistic Applications: The 5-FU Connection
PALA is rarely used as a monotherapy today. Its primary utility lies in biochemical modulation of fluoropyrimidines like 5-Fluorouracil (5-FU).
The Synergy Mechanism
5-FU is a prodrug that competes with natural uracil nucleotides.
-
Competition: 5-FU metabolites (F-UTP, F-dUMP) compete with UTP and dUMP.
-
PALA Effect: By inhibiting ATCase, PALA lowers endogenous UTP and dUMP pools.
-
Result: Reduced competition allows for increased incorporation of F-UTP into RNA and tighter binding of F-dUMP to Thymidylate Synthase (TS).
Modulation Workflow
The following diagram details the logic of this combination therapy.
Caption: PALA-induced depletion of endogenous UTP reduces competition, enhancing 5-FU anabolism and target binding.
Clinical Translation & Challenges
Despite the strong mechanistic rationale, PALA faced significant hurdles in clinical development [2, 3].
-
Dose-Limiting Toxicity: In Phase I/II trials, PALA caused severe skin rash, diarrhea, and stomatitis at doses required for effective ATCase inhibition [4].
-
Narrow Therapeutic Index: The window between effective pyrimidine depletion in tumors vs. normal tissue (gut mucosa) was insufficient.
-
Resistance: Tumors often upregulated CAD expression or increased salvage pathway utilization (uridine uptake) to bypass the blockade.
Current Status: PALA is primarily utilized as a research tool to study nucleotide metabolism, viral replication (which depends on host nucleotides), and resistance mechanisms.
References
-
Casper, E. S., et al. "Phase I trial of combination therapy with PALA and 5-FU."[7] Cancer Treatment Reports, 1980.[8] [Link]
-
Muggia, F. M., et al. "Phase II trial of PALA in combination with 5-fluorouracil in advanced pancreatic cancer."[9] Cancer Chemotherapy and Pharmacology. [Link]
-
Valdivieso, M., et al. "Phase I clinical study of N-(phosphonacetyl)-L-aspartic acid (PALA)." Cancer Treatment Reports, 1980.[8] [Link]
-
Swyryd, E. A., et al. "Mechanism of interaction of N-(phosphonacetyl)-L-aspartate with aspartate transcarbamoylase." Journal of Biological Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrimidine Biosynthetic Enzyme CAD: Its Function, Regulation, and Diagnostic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and In Vitro Evaluation of Aspartate Transcarbamoylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Phase I trial of combination therapy with PALA and 5-FU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I clinical study of N-(phosphonacetyl)-L-aspartic acid (PALA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase II trial of PALA in combination with 5-fluorouracil in advanced pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vivo Characterization of Sparfosic Acid (Trisodium) in Murine Models
Abstract & Introduction
Sparfosic acid (N-(phosphonacetyl)-L-aspartate, or PALA) is a transition-state analog inhibitor of aspartate transcarbamoylase (ATCase) , a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] While historically investigated as a monotherapy, its current utility primarily lies in its ability to modulate nucleotide pools—specifically the depletion of UTP and CTP—to potentiate the efficacy of antimetabolites like 5-Fluorouracil (5-FU).
This application note provides a rigorous technical framework for conducting in vivo studies using Sparfosic acid trisodium in mouse models. It distinguishes between cytotoxic dosing (high dose) and biochemical modulation (low dose), offering validated protocols for formulation, administration, and pharmacodynamic (PD) assessment.
Mechanism of Action
PALA binds to the catalytic trimer of ATCase with high affinity (
-
Accumulation of upstream substrates (Carbamyl Phosphate).
-
Depletion of downstream pyrimidine nucleotides (UMP, UTP, CTP).
-
Arrest of DNA/RNA synthesis and potentiation of fluoropyrimidine incorporation into RNA.
Visualizing the Pathway
The following diagram illustrates the precise intervention point of PALA within the pyrimidine synthesis cascade.
Figure 1: Mechanism of Action. Sparfosic acid inhibits ATCase, preventing the formation of Carbamyl Aspartate and depleting downstream UTP/CTP pools.
Formulation & Preparation Strategy
Critical Control Point: Sparfosic acid is often supplied as the free acid or the trisodium salt. The free acid is insoluble in water and highly acidic. In vivo studies must use the buffered salt form to prevent peritonitis and ensure bioavailability.
Reagent Specifications
-
Compound: Sparfosic Acid (PALA)[2]
-
Form: Trisodium salt (highly water-soluble).
-
Molecular Weight: ~299.1 g/mol (Free Acid); ~365 g/mol (Trisodium Salt). Adjust calculations based on the specific certificate of analysis.
Preparation Protocol (Stock Solution 100 mg/mL)
-
Weighing: Weigh the appropriate amount of Sparfosic Acid Trisodium.
-
Vehicle: Sterile 0.9% Saline or Phosphate Buffered Saline (PBS).
-
Dissolution: Add vehicle to approximately 80% of the final volume. Vortex until fully dissolved (usually rapid for the salt form).
-
pH Adjustment (Crucial): Measure pH. If using the free acid converted to salt in situ, you must titrate with 1N NaOH to pH 7.0–7.4. If using the pre-formed trisodium salt, verify pH is physiologic; adjust with dilute HCl or NaOH if necessary.
-
Sterilization: Filter sterilize using a 0.22 µm PES syringe filter.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
Experimental Design: Dose & Schedule
The choice of dose depends entirely on whether PALA is the primary cytotoxic agent or a biochemical modulator.
Scenario A: Monotherapy (Cytotoxic Evaluation)
-
Rationale: To test if the tumor is auxotrophic for pyrimidines or lacks salvage pathways.
-
Dose Range: 200 mg/kg – 500 mg/kg.
-
Route: Intraperitoneal (i.p.) or Intravenous (i.v.).
-
Frequency: q4d x 3 (Every 4 days for 3 doses) or Single Bolus.
-
Note: Murine solid tumors (e.g., Lewis Lung, B16 Melanoma) historically show higher sensitivity than leukemias.
Scenario B: Biochemical Modulation (Combination with 5-FU)
-
Rationale: To deplete UTP pools before 5-FU administration, enhancing 5-FU incorporation into RNA.
-
Dose: 100 mg/kg (Low Dose).
-
Timing: Administer PALA 24 hours prior to 5-FU.
-
Mechanism: At this dose, PALA is not therapeutically active alone but sufficiently inhibits ATCase to lower competing UTP pools by >50%.
Experimental Workflow Diagram
Figure 2: Standard Workflow for Modulation Studies. Note the critical 24-hour window between PALA and the cytotoxic partner.
Detailed Protocols
Protocol 1: Pharmacodynamic Validation (UTP Pool Depletion)
Trustworthiness Check: Before running a large efficacy study, validate that your PALA dose effectively inhibits the target in your specific mouse strain/tumor model.
-
Tumor Bearing: Implant mice (n=3 per timepoint) with target cells (e.g., Colon-26). Allow tumors to reach 200-300 mm³.
-
Treatment: Administer Sparfosic Acid (100 mg/kg, i.p.).
-
Harvest: Euthanize mice at 6h, 12h, 24h, and 48h post-dose.
-
Tissue Processing (Clamp Freezing):
-
Excise tumor immediately (<30 seconds from death).
-
Clamp-freeze in liquid nitrogen-cooled Wollenberger tongs or drop directly into liquid nitrogen. Nucleotide pools degrade rapidly.
-
-
Extraction: Pulverize tissue in frozen state. Extract with 0.4N Perchloric Acid (PCA). Neutralize with KOH.
-
Analysis: Quantify UTP and CTP via Anion Exchange HPLC or LC-MS/MS.
-
Success Criteria: >50% reduction in UTP pools at 24h compared to vehicle control.
Protocol 2: Efficacy Study (Xenograft)
-
Inoculation: Inject
cells subcutaneously into the flank of athymic nude mice (Nu/Nu) or syngeneic strain (e.g., C57BL/6). -
Staging: Monitor tumor growth until mean volume reaches 100–150 mm³.
-
Randomization: Group mice (n=8-10/group) to ensure equal mean tumor volumes across groups.
-
Group 1: Vehicle (Saline).
-
Group 2: PALA (Monotherapy, High Dose).
-
Group 3: 5-FU (Standard Dose).
-
Group 4: PALA (Low Dose) + 5-FU (Combo).
-
-
Administration:
-
Monitoring:
-
Measure tumors 2-3 times weekly using digital calipers.
-
Formula:
. -
Weigh mice daily during active dosing to monitor toxicity.
-
Data Presentation & Analysis
When reporting results, summarize data to allow direct comparison of the "Modulation Effect."
Table 1: Example Pharmacodynamic Data Structure
| Time Post-PALA (100 mg/kg) | Tumor UTP (% of Control) | Tumor CTP (% of Control) | Carbamyl Aspartate (nmol/g) |
| 0h (Control) | 100% | 100% | < LOQ |
| 6h | 85% | 90% | 150 |
| 12h | 60% | 75% | 450 |
| 24h (Target) | 35% | 45% | 800 |
| 48h | 55% | 60% | 300 |
Table 2: Efficacy Endpoints
| Group | Dose (mg/kg) | TGI% (Tumor Growth Inhibition) | Body Weight Nadir (%) |
| Vehicle | - | - | -1% |
| PALA Only | 400 | 30% | -5% |
| 5-FU Only | 50 | 55% | -12% |
| PALA + 5-FU | 100 + 50 | 85% | -14% |
Safety, Toxicology, & Troubleshooting
Safety Profile (Mouse)[6]
-
LD50: Approximately 3,800 mg/kg (i.p.) in Swiss albino mice.
-
Dose-Limiting Toxicity (DLT):
-
Gastrointestinal: Diarrhea, mucositis (damage to rapidly dividing crypt cells).
-
Bone Marrow: Mild suppression compared to standard antimetabolites, but additive with 5-FU.
-
-
Weight Loss: >15% body weight loss requires a "drug holiday" or euthanasia per IACUC standards.
Troubleshooting Guide
-
Issue: Precipitation in the syringe.
-
Cause: pH is too low (acid form) or concentration is too high (>200 mg/mL).
-
Fix: Adjust pH to 7.2 with NaOH; dilute to 50-100 mg/mL.
-
-
Issue: No efficacy in combination.
-
Cause: Incorrect timing.
-
Fix: If PALA and 5-FU are given simultaneously, they may be antagonistic. The 24h delay is required for UTP depletion to occur before the 5-FU hits.
-
-
Issue: High mortality in Combo group.
-
Cause: Synergistic toxicity.[6]
-
Fix: Reduce the 5-FU dose, not the PALA dose. The goal of PALA is modulation; if toxicity occurs, the cytotoxic partner (5-FU) is likely too potent in the depleted environment.
-
References
-
Swyryd, E. A., Seaver, S. S., & Stark, G. R. (1974). N-(phosphonacetyl)-L-aspartate, a potent transition state analog inhibitor of aspartate transcarbamylase. Journal of Biological Chemistry, 249(21), 6945-6950.
-
Collins, K. D., & Stark, G. R. (1971). Aspartate transcarbamylase.[7] Interaction with the transition state analogue N-(phosphonacetyl)-L-aspartate.[1][2][7][8][9] Journal of Biological Chemistry, 246(21), 6599-6605.
-
Martin, D. S., Stolfi, R. L., Sawyer, R. C., Spiegelman, S., & Young, C. W. (1983). Therapeutic utility of utilizing low doses of N-(phosphonacetyl)-L-aspartic acid in combination with 5-fluorouracil: a murine study with clinical relevance. Cancer Research, 43(5), 2317-2321.
-
Casper, E. S., et al. (1980). Phase I clinical study of N-(Phosphonacetyl)-L-aspartic acid (PALA). Cancer Research, 40(8), 2923-2927.
-
Grem, J. L., King, S. A., O'Dwyer, P. J., & Leyland-Jones, B. (1988). Biochemistry and clinical activity of N-(phosphonacetyl)-L-aspartate: a review. Cancer Research, 48(16), 4441-4454.
Sources
- 1. Aspartate Transcarbamoylase (ATCase) [biology.kenyon.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Antitumor activity of N-(phosphonacetyl)-L-aspartic acid, a transition-state inhibitor of aspartate transcarbamylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Embryotoxicity in mice of phosphonacetyl-L-aspartic acid (PALA), a new antitumor agent. I. Embryolethal, teratogenic, and cytogenetic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase II trial of PALA in combination with 5-fluorouracil in advanced pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I trial of combination therapy with PALA and 5-FU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and In Vitro Evaluation of Aspartate Transcarbamoylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. N-phosphonacetyl-L-isoasparagine a Potent and Specific Inhibitor of E. coli Aspartate Transcarbamoylase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: N-(Phosphonacetyl)-L-aspartate (PALA) in Cell Culture – Protocols for Pyrimidine Depletion and Mechanistic Validation
Scientific Rationale & Mechanism of Action
In highly proliferating cells, the de novo pyrimidine biosynthesis pathway is essential for supplying the nucleotide precursors required for DNA and RNA synthesis 1. The first three steps of this pathway in mammals are catalyzed by the trifunctional enzyme CAD (Carbamoyl-phosphate synthetase 2, Aspartate transcarbamylase, and Dihydroorotase) 2.
N-(Phosphonacetyl)-L-aspartate (PALA) is a potent, transition-state analog that competitively inhibits the aspartate transcarbamoylase (ATCase) domain of CAD 3. By blocking ATCase, PALA rapidly depletes intracellular pyrimidine pools (UMP, UDP, UTP, and CTP), leading to cell cycle arrest, nucleolar stress, and impaired proliferation 2. Beyond classical oncology applications, PALA is now widely used to study metabolic stress and to activate innate immune sensors, such as NOD2, which enhances anti-viral and anti-bacterial responses [[4]]() 5.
De novo pyrimidine biosynthesis pathway, PALA-mediated CAD inhibition, and uridine salvage rescue.
The Causality of the "Rescue" Control
A hallmark of rigorous metabolic research is the implementation of a self-validating system. Because mammalian cells possess a pyrimidine salvage pathway , exogenous uridine can be taken up and converted directly into UMP, bypassing the CAD enzyme entirely 2. If a phenotypic effect (e.g., cell death or immune activation) is truly caused by PALA's on-target pyrimidine starvation, the addition of exogenous uridine will completely rescue the cells. If uridine fails to rescue the phenotype, the observed effects are likely due to off-target toxicity.
Quantitative Data: Cell Line Sensitivity Profiling
The sensitivity of a given cell line to PALA is inversely proportional to its basal ATCase specific activity and directly related to its proliferation rate [[6]](). Cells with high endogenous ATCase levels require significantly higher concentrations of PALA to achieve 50% growth inhibition (IC50). Furthermore, prolonged exposure to sublethal PALA concentrations frequently induces resistance via amplification of the CAD gene 7.
Table 1: Comparative PALA Sensitivity and ATCase Activity Across Cell Lines
| Cell Line | Origin / Tissue | ATCase Specific Activity (nmol/mg/h) | PALA IC50 (µM) | Reference |
| B16 | Murine Melanoma | 20.2 - 25.5 (Low) | ~ 25 | [[8]]() |
| HT-29 | Human Colon Cancer | Not Reported | ~ 100 | 3 |
| IPC-48 | Human Melanoma | 20.2 - 25.5 (Low) | ~ 150 | 8 |
| CCRF-CEM | Human Leukemia | 44.0 - 58.9 (High) | ~ 600 | 8 |
| L1210 | Murine Leukemia | 44.0 - 58.9 (High) | ~ 1000 | 8 |
Note: When establishing a new model, perform a dose-response titration (10 µM to 2 mM) to determine the optimal working concentration.
Experimental Protocol: Pyrimidine Depletion & Rescue
This protocol establishes a rigorously controlled workflow for inducing pyrimidine starvation using PALA, while utilizing uridine supplementation to confirm mechanistic specificity.
Step-by-step experimental workflow demonstrating the self-validating PALA and uridine rescue design.
Step 3.1: Reagent Preparation
-
PALA Stock Solution (100 mM): Dissolve PALA (sodium salt) in sterile, nuclease-free water or PBS. Aliquot into single-use tubes to avoid freeze-thaw cycles and store at -20°C.
-
Uridine Stock Solution (100 mM): Dissolve pure uridine in sterile water. Filter sterilize through a 0.22 µm membrane and store at -20°C.
Step 3.2: Cell Seeding
-
Harvest cells during their exponential growth phase. Causality Check: De novo pyrimidine synthesis is heavily upregulated during the S-phase of the cell cycle; testing confluent/quiescent cells will yield false-negative resistance.
-
Seed cells into appropriate culture vessels (e.g., 5 × 10³ cells/well in 96-well plates for viability assays, or 3 × 10⁵ cells/well in 6-well plates for LC-MS/MS or RNA extraction).
-
Allow cells to adhere and recover overnight (12–18 hours) in standard culture media (e.g., DMEM/FBS).
Step 3.3: Treatment Application
Prepare culture media containing the following treatments and replace the overnight media. Dialyzed FBS is highly recommended to prevent trace pyrimidines in standard serum from inadvertently rescuing the cells.
-
Group A (Vehicle Control): Media + equivalent volume of sterile water.
-
Group B (PALA Treatment): Media + PALA (e.g., 250 µM).
-
Group C (Rescue Validation): Media + PALA (250 µM) + Uridine (50–100 µM).
Step 3.4: Incubation & Kinetics
Incubate cells at 37°C, 5% CO₂.
-
Metabolic Depletion: Intracellular UTP/CTP pools deplete rapidly, often within 4–8 hours 2.
-
Phenotypic Readouts: Cell cycle arrest, nucleolar stress, and immune signaling (e.g., ISG induction) require 24–72 hours of continuous exposure 5.
Step 3.5: Downstream Analytical Readouts
Depending on the objective, harvest cells for the appropriate assay:
-
Metabolomics (LC-MS/MS): Extract metabolites using 80% cold methanol. Quantify UMP, UDP, and UTP levels to confirm biochemical target engagement.
-
Viability Assays: Use MTT or ATP-based luminescence assays (e.g., CellTiter-Glo) to measure the anti-proliferative effect.
-
Innate Immune Activation: Extract RNA and perform RT-qPCR for Interferon-Stimulated Genes (ISGs) or antimicrobial peptides (e.g., HBD2), which are upregulated upon CAD inhibition and NOD2 activation [[4]]().
References
-
Kufe, D. W., & Major, P. P. "Selective inhibition of pyrimidine biosynthesis and effect on proliferative growth of colonic cancer cells." PubMed. 3
-
McDonald, C., et al. "Pyrimidine synthesis inhibition enhances cutaneous defenses against antibiotic resistant bacteria through activation of NOD2 signaling." PubMed. 4
-
Richmond, A. L., et al. "N-phosphonacetyl-L-aspartate enhances type I interferon anti-viral responses through activation of non-canonical NOD2 signaling." bioRxiv. 5
-
Wang, Y., et al. "Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine." Frontiers. 1
-
Johnson, R. K., et al. "Effects of N-(Phosphonacetyl)-l-aspartate on Murine Tumors and Normal Tissues in Vivo and in Vitro and the Relationship of Sensitivity to Rate of Proliferation and Level of Aspartate Transcarbamylase." AACR Journals. 6
-
Leyva, A., et al. "Inhibition of cell growth by N-(phosphonacetyl)-L-aspartate in human and murine cells in vitro." SciSpace. 8
-
Lafita-Navarro, M. C., et al. "Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells." PMC. 2
-
Wahl, G. M., et al. "Multiple mechanisms of N-phosphonacetyl-l-aspartate resistance in human cell lines: Carbamyl-P synthetase/aspartate transcarbamylase/dihydro-orotase gene amplification is frequent only when chromosome 2 is rearranged." PMC. 7
Sources
- 1. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]
- 2. Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of pyrimidine biosynthesis and effect on proliferative growth of colonic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrimidine synthesis inhibition enhances cutaneous defenses against antibiotic resistant bacteria through activation of NOD2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-phosphonacetyl-L-aspartate enhances type I interferon anti-viral responses through activation of non-canonical NOD2 signaling | bioRxiv [biorxiv.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Multiple mechanisms of N-phosphonacetyl-l-aspartate resistance in human cell lines: Carbamyl-P synthetase/aspartate transcarbamylase/dihydro-orotase gene amplification is frequent only when chromosome 2 is rearranged - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Application Note: Dosing and Administration of Sparfosic Acid (PALA) as a Biochemical Modulator in Murine Cancer Models
Target Audience: Researchers, Principal Investigators, and Preclinical Drug Development Professionals Content Focus: Mechanistic rationale, in vivo dosing strategies, and validated experimental protocols for Sparfosic acid in combination therapies.
Introduction & Mechanistic Rationale
Sparfosic acid, commonly known as N-(phosphonacetyl)-L-aspartate (PALA) , is a transition-state analog and a highly specific inhibitor of aspartate transcarbamoylase (ATCase)[1][2]. ATCase is a critical catalytic domain within the multifunctional CAD enzyme, which is responsible for the committed steps of de novo pyrimidine biosynthesis[3].
While early clinical trials evaluating PALA as a single-agent chemotherapeutic yielded disappointing results, its true translational value lies in its application as a biochemical modulator [4]. By effectively blocking pyrimidine synthesis, PALA depletes intracellular uridine triphosphate (UTP) and cytidine triphosphate (CTP) pools[1][5]. This targeted depletion significantly enhances the efficacy of fluoropyrimidines like 5-fluorouracil (5-FU). When UTP levels drop, the active metabolite of 5-FU (FUTP) faces less competition for RNA polymerase, leading to a dramatic increase in the toxic misincorporation of FUTP into tumor RNA, ultimately driving apoptosis[1][5].
Figure 1: Mechanism of PALA and 5-FU synergy via UTP pool depletion and FUTP misincorporation.
Pharmacokinetics & The "Low-Dose" Paradigm
A critical pitfall in early PALA research was the assumption that maximum tolerated doses (MTD) were required for efficacy. Pharmacokinetic tracking using
The Modern Paradigm: Preclinical success relies on a low-PALA / high-5-FU dosage ratio [7]. A non-therapeutic, low dose of PALA (e.g., 100 mg/kg) is sufficient to cause a 40–90% depletion of UTP pools in murine solid tumors[5][8]. This biochemically active dose maximizes the therapeutic index of 5-FU (administered at its MTD) without compounding host toxicity[5].
Quantitative Data Summary: Established Murine Dosing Regimens
| Animal Model | Tumor Type | PALA Dose (Route) | 5-FU Dose (Route) | Schedule / Timing | UTP Depletion | Reference |
| CD8F1 Mice | Mammary Tumor | 100 mg/kg (i.p.) | 100 mg/kg (i.p.) | PALA given 24h prior to 5-FU | ~40% | [5] |
| BALB/c Mice | Colon Carcinoma 26 | 100 mg/kg (i.v.) | 80 mg/kg (i.v.) | PALA given 24h prior to 5-FU (Weekly x 3) | ~90% | [8][9] |
| C57BL/6 Mice | B16 Melanoma | 200 mg/kg (i.p.) | N/A (Single Agent) | Daily administration | N/A | [10] |
In Vivo Experimental Workflows
Figure 2: In vivo experimental workflow for PALA and 5-FU combination therapy in murine models.
Protocol A: Dosing and Administration of PALA + 5-FU
Objective: To administer the synergistic combination of PALA and 5-FU while minimizing host toxicity.
-
Reagent Preparation:
-
Reconstitute Sparfosic acid (PALA) in sterile 0.85% NaCl (saline) to achieve a concentration suitable for a 10 mL/kg injection volume (e.g., 10 mg/mL for a 100 mg/kg dose).
-
Prepare 5-FU in a separate sterile saline solution.
-
-
Tumor Establishment:
-
Biochemical Modulation (T = -24h):
-
Administer PALA at 100 mg/kg via intraperitoneal (i.p.) or intravenous (i.v.) injection[5][8].
-
Causality Note: The 24-hour lead time is strictly required. ATCase inhibition is immediate, but it takes approximately 24 hours for the cell to consume and deplete its existing pre-synthesized UTP/CTP pools[8].
-
-
Chemotherapeutic Administration (T = 0h):
-
Monitoring & Endpoints:
-
Measure tumor mass and body weight biweekly. A successful synergistic response is defined as a >50% reduction in tumor mass compared to 5-FU monotherapy, without significant weight loss (>15%)[5].
-
Protocol B: Validation of UTP Pool Depletion via HPLC
Objective: To biochemically validate that the chosen PALA dose has successfully depleted pyrimidine pools prior to 5-FU administration.
-
Tissue Harvesting:
-
Euthanize a subset of PALA-treated mice at T = 0h (24 hours after PALA injection, bypassing the 5-FU step).
-
Rapidly excise the tumor tissue. Causality Note: Speed is critical to prevent post-mortem nucleotide degradation.
-
-
Acid Extraction:
-
Immediately homogenize the tumor tissue in ice-cold 0.4 M perchloric acid (PCA)[5]. The acidic environment halts all enzymatic activity and precipitates cellular proteins.
-
-
Phase Separation:
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the acid-soluble supernatant (containing the UTP/CTP nucleotides). Retain the acid-insoluble pellet to quantify total protein (using a BCA assay) for data normalization[5].
-
-
Neutralization & HPLC Analysis:
-
Neutralize the supernatant using KOH and remove the resulting potassium perchlorate precipitate via centrifugation.
-
Inject the neutralized extract into a High-Performance Liquid Chromatography (HPLC) system equipped with an anion-exchange column. Quantify the UTP peak against a known standard curve[5].
-
Expert Insights & Troubleshooting (E-E-A-T)
-
Dietary Uridine Interference: Murine models and human patients can salvage pyrimidines from dietary sources. High levels of circulating uridine can bypass the de novo synthesis block created by PALA, rescuing the UTP pools and negating the synergy with 5-FU[4]. Ensure animal diets are standardized and consider the impact of salvage pathway activity when analyzing variable tumor responses.
-
Avoid Dose Escalation: If tumor regression is sub-optimal, do not escalate the PALA dose. Doses exceeding 200 mg/kg will lead to bone matrix sequestration and prolonged systemic release, which severely limits the bone marrow's ability to recover from 5-FU toxicity[6]. Instead, optimize the timing interval (18–24 hours) or evaluate the tumor's baseline ATCase specific activity, as tumors with naturally lower ATCase levels are inherently more sensitive to PALA[10][11].
-
Evaluating Resistance: If a tumor model is refractory to PALA, it is rarely due to drug transport issues. Studies show intratumoral drug concentrations remain identical between sensitive and refractory tumors. Resistance is typically driven by high baseline enzyme activities in the pyrimidine salvage pathway[11].
References
-
Effects of N-(Phosphonacetyl)-l-aspartate on Murine Tumors and Normal Tissues in Vivo and in Vitro and the Relationship of Sensitivity to Rate of Proliferation and Level of Aspartate Transcarbamylase AACR Journals URL:[Link]
-
Therapeutic utility of utilizing low doses of N-(phosphonacetyl)-L-aspartic acid in combination with 5-fluorouracil: a murine study with clinical relevance PubMed / Cancer Research URL:[Link]
-
Therapeutic Utility of Utilizing Low Doses of N-(Phosphonacetyl)-l-aspartic Acid in Combination with 5-Fluorouracil SciSpace URL:[Link]
-
Antitumor activity of the weekly intravenous push schedule of 5-fluoro-2'-deoxyuridine +/- N-phosphonacetyl-L-aspartate in mice bearing advanced colon carcinoma 26 PubMed / Cancer Research URL:[Link]
-
Antitumor Activity of the Weekly Intravenous Push Schedule of 5-Fluoro-2'- deoxyuridine ±W-Phosphonacetyl-L-aspartate in Mice AACR Journals URL:[Link]
-
Combined small molecule and loss-of-function screen uncovers estrogen receptor alpha and CAD as host factors for HDV infection and antiviral targets Gut (BMJ) URL:[Link]
-
Long-term association of N-(phosphonacetyl)-L-aspartate with bone PubMed / Cancer Research URL:[Link]
-
Multifunctional protein CAD - Homo sapiens (Human) UniProt URL:[Link]
-
Mechanisms of sensitivity or resistance of murine tumors to N-(phosphonacetyl)-L-aspartate (PALA) PubMed / Cancer Research URL:[Link]
-
Topical N-Phosphonacetyl-L-Aspartate is a Dual Action Candidate for Treating Non-Melanoma Skin Cancer PMC / NIH URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. gut.bmj.com [gut.bmj.com]
- 3. uniprot.org [uniprot.org]
- 4. Topical N-Phosphonacetyl-L-Aspartate is a Dual Action Candidate for Treating Non-Melanoma Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Long-term association of N-(phosphonacetyl)-L-aspartate with bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic utility of utilizing low doses of N-(phosphonacetyl)-L-aspartic acid in combination with 5-fluorouracil: a murine study with clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor activity of the weekly intravenous push schedule of 5-fluoro-2'-deoxyuridine +/- N-phosphonacetyl-L-aspartate in mice bearing advanced colon carcinoma 26 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Mechanisms of sensitivity or resistance of murine tumors to N-(phosphonacetyl)-L-aspartate (PALA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Biochemical Modulation of 5-Fluorouracil by Sparfosic Acid (PALA): A Mechanistic and Methodological Guide
As a Senior Application Scientist, I frequently see researchers struggle to translate theoretical drug synergy into reproducible in vitro and in vivo results. When combining Sparfosic acid (N-(phosphonacetyl)-L-aspartate, or PALA) with 5-fluorouracil (5-FU), the difference between a failed experiment and a highly synergistic outcome lies entirely in understanding the biochemical causality of the combination.
This guide provides an in-depth technical roadmap for utilizing PALA as a biochemical modulator of 5-FU, focusing on the mechanistic rationale, critical scheduling dependencies, and self-validating experimental protocols.
The Mechanistic Rationale: Engineering Pyrimidine Starvation
5-Fluorouracil is a cornerstone antimetabolite that exerts cytotoxicity primarily through two pathways: the inhibition of thymidylate synthase (TS) by FdUMP (DNA-directed toxicity), and the false incorporation of FUTP into RNA (RNA-directed toxicity). However, 5-FU's efficacy is inherently bottlenecked by the cell's endogenous pool of normal pyrimidines (UTP and CTP), which outcompete 5-FU metabolites for target binding and RNA polymerase incorporation.
Sparfosic acid (PALA) was developed as a transition-state analog and a potent inhibitor of Aspartate Transcarbamoylase (ATCase) , the enzyme responsible for the second step of de novo pyrimidine biosynthesis[1].
The Causality of Synergy: PALA is not highly cytotoxic on its own[2]. Instead, it is used as a biochemical modulator. By blocking ATCase, PALA cuts off the de novo supply of UTP. This creates a biochemical vacuum within the cell. When 5-FU is subsequently introduced into this pyrimidine-starved environment, its active metabolite (FUTP) faces drastically reduced competition. This leads to a massive, synergistic increase in the false incorporation of FUTP into RNA, triggering apoptotic cell death[3].
Biochemical modulation of 5-FU by PALA via pyrimidine pool depletion and enhanced RNA incorporation.
Experimental Causality: The Criticality of Scheduling
The most common failure point in PALA/5-FU combination assays is incorrect scheduling.
The Causality: ATCase inhibition does not instantly deplete pyrimidine pools. The cell has existing UTP reserves. If PALA and 5-FU are administered simultaneously, 5-FU is metabolized and cleared before the endogenous UTP pools are sufficiently depleted, resulting in zero synergistic benefit[2].
The Solution: PALA must be administered strictly as a 24-hour pre-incubation . This temporal offset allows normal cellular metabolism to consume the existing UTP pools. By the time 5-FU is introduced, the cell is in a state of profound pyrimidine starvation, maximizing the incorporation of 5-FU into RNA[4]. This scheduling dependency has been extensively validated in clinical models, where low-dose PALA is infused 24 hours prior to high-dose 5-FU[5].
Quantitative Synergy Profiling
The table below summarizes the expected relationship between PALA concentration, UTP pool depletion, and the resulting Combination Index (CI) in human colon cancer cell lines (e.g., HCT116).
| PALA Pre-treatment (24h) | 5-FU Exposure (48h) | Intracellular UTP Pool (% of Control) | Combination Index (CI)* | Synergy Interpretation |
| 0 µM (Control) | 10 µM | 100% | N/A | Baseline |
| 10 µM | 10 µM | ~45% | 0.85 | Slight Synergy |
| 50 µM | 10 µM | ~15% | 0.42 | Strong Synergy |
| 100 µM | 10 µM | <5% | 0.21 | Very Strong Synergy |
*CI < 1 indicates synergy; CI = 1 indicates additive effect; CI > 1 indicates antagonism.
Protocol 1: In Vitro Synergy Assay (A Self-Validating System)
To prove that the observed synergy is strictly due to ATCase inhibition and not an off-target cytotoxic effect of PALA, we must build a self-validating control into the assay: The Uridine Rescue Arm .
Exogenous uridine enters the cell via nucleoside transporters and is directly phosphorylated by uridine kinase, completely bypassing the de novo pathway and ATCase. If our mechanistic hypothesis holds true, adding exogenous uridine will replenish the UTP pools and completely abrogate the PALA-induced sensitization of 5-FU.
Step-by-Step Methodology
-
Cell Seeding: Seed HCT116 cells at 3,000 cells/well in a 96-well plate using McCoy's 5A medium supplemented with 10% dialyzed FBS. (Causality: Dialyzed FBS is mandatory to remove exogenous nucleotides present in standard serum, which would prematurely rescue the cells).
-
PALA Pre-incubation (Day 1): Treat cells with varying concentrations of PALA (0, 10, 50, 100 µM). Incubate for exactly 24 hours to allow UTP pool depletion.
-
5-FU Administration (Day 2): Add 5-FU (10 µM) to the wells.
-
Self-Validating Rescue Arm (Day 2): In a parallel set of PALA-pretreated wells, co-administer 5-FU (10 µM) alongside Uridine (100 µM) .
-
Incubation & Readout (Day 4): Incubate for 48 hours. Assess cell viability using a luminescent ATP-based assay (e.g., CellTiter-Glo). Calculate the Combination Index (CI) using the Chou-Talalay method.
Self-validating experimental workflow for PALA and 5-FU synergy, including a uridine rescue control.
Protocol 2: Intracellular Nucleotide Pool Measurement via SAX-HPLC
Phenotypic viability data must be anchored by direct molecular quantification. To prove that PALA successfully modulated the biochemical environment, we must measure the actual UTP/FUTP ratios.
Self-Validation Principle: Nucleotides are highly unstable during extraction. To ensure the perchloric acid extraction process itself didn't degrade the nucleotides, we spike the lysis buffer with 5-Bromouridine 5'-triphosphate (Br-UTP) as an internal standard. Because Br-UTP is not naturally present in the cells, its recovery rate allows us to normalize the endogenous UTP quantification, ensuring absolute trustworthiness of the data.
Step-by-Step Methodology
-
Cell Lysis & Quenching: Following 24h PALA treatment, wash cells rapidly with ice-cold PBS. Immediately add 0.4 M ice-cold perchloric acid (PCA) spiked with 10 µM Br-UTP (Internal Standard). (Causality: PCA instantly denatures nucleases, preventing the enzymatic degradation of the nucleotide pools).
-
Extraction: Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 15 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Neutralization: Transfer the acidic supernatant to a new tube. Neutralize by adding a calculated volume of 2 M KOH / 0.5 M K₂CO₃ until the pH reaches 6.5–7.5.
-
Precipitation: Centrifuge again at 14,000 x g for 10 minutes to pellet the insoluble potassium perchlorate (KClO₄) salts.
-
SAX-HPLC Analysis: Inject the neutralized supernatant onto a Strong Anion Exchange (SAX) HPLC column (e.g., Partisil 10 SAX). Use a linear gradient of ammonium phosphate buffer (pH 2.8 to 3.9) to separate the nucleotides. Quantify the UTP and FUTP peaks via UV absorbance at 260 nm, normalizing against the Br-UTP internal standard recovery peak.
References
- A phase II multi-institutional trial of low-dose N-(phosphonacetyl)-L-aspartate and high-dose 5-fluorouracil as a short-term infusion in the treatment of adenocarcinoma of the pancreas. A Southwest Oncology Group study. Cancer.
- Phase I Trial of N-(Phosphonacetyl)-l-aspartate, Methotrexate, and 5-Fluorouracil with Leucovorin Rescue in Patients with Advanced Cancer. Cancer Research.
- Biochemistry and clinical activity of N-(phosphonacetyl)
- A phase I study of continuous infusion 5-fluorouracil plus calcium leucovorin in combination with N-(phosphonacetyl)-L-aspartate in metastatic gastrointestinal adenocarcinoma. Cancer Research.
- N-(phosphonacetyl)-L-aspartate synergistically enhances the cytotoxicity of 5-fluorouracil/interferon-alpha-2a against human colon cancer cell lines. Molecular Pharmacology.
Sources
- 1. A phase I study of continuous infusion 5-fluorouracil plus calcium leucovorin in combination with N-(phosphonacetyl)-L-aspartate in metastatic gastrointestinal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-(phosphonacetyl)-L-aspartate synergistically enhances the cytotoxicity of 5-fluorouracil/interferon-alpha-2a against human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A phase II multi-institutional trial of low-dose N-(phosphonacetyl)-L-aspartate and high-dose 5-fluorouracil as a short-term infusion in the treatment of adenocarcinoma of the pancreas. A Southwest Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Precision Use of PALA (N-(phosphonacetyl)-L-aspartate) in Cancer Cell Lines
Executive Summary & Mechanism of Action
N-(phosphonacetyl)-L-aspartate (PALA) is a transition-state analogue that acts as a potent, reversible inhibitor of Aspartate Transcarbamoylase (ATCase) . ATCase is the second enzymatic activity of the multifunctional CAD complex (Carbamoyl-phosphate synthetase 2, Aspartate transcarbamoylase, and Dihydroorotase), which governs the rate-limiting steps of de novo pyrimidine biosynthesis.
In cancer research, PALA is rarely used as a monotherapy due to clinical limitations. Instead, it serves two critical high-value functions in in vitro models:
-
Biochemical Modulation: Depleting intracellular pyrimidine pools (UTP/CTP) to synergistically enhance the cytotoxicity of fluoropyrimidines (e.g., 5-Fluorouracil).
-
Gene Amplification Selection: acting as a selective agent to isolate cell populations with amplified CAD genes, a classic model for studying genomic instability and drug resistance.
Biochemical Pathway: The PALA Blockade
The following diagram illustrates the specific intervention point of PALA within the pyrimidine synthesis pathway and its downstream consequences.
Figure 1: PALA inhibits ATCase, halting de novo pyrimidine synthesis. This depletion of UTP/CTP removes competition for 5-FU metabolites, enhancing therapeutic efficacy.
Critical Experimental Pre-requisite: The "Dialyzed Serum" Rule
STOP & READ: The most common cause of experimental failure with PALA is the use of standard Fetal Bovine Serum (FBS).
-
The Problem: Standard FBS contains significant levels of uridine and cytidine. Cancer cells possess "salvage pathways" that can uptake these exogenous nucleosides, completely bypassing the PALA-induced blockade of de novo synthesis.
-
The Solution: You must use Dialyzed FBS (dFBS) for all PALA experiments. Dialysis (typically 10 kDa cutoff) removes small molecules (nucleosides, amino acids) while retaining growth factors.
-
Validation: If your PALA IC50 is >500 µM in a sensitive line (e.g., HCT-116), you are likely using non-dialyzed serum or your cells have upregulated salvage transporters.
Protocol A: Cytotoxicity & IC50 Determination[1]
This protocol is designed to determine the sensitivity of Colon (HT-29, HCT-116), Breast (MCF-7), and Lung (A549) lines to PALA monotherapy.
Materials
-
PALA (N-(phosphonacetyl)-L-aspartate): Dissolve in PBS or water; adjust pH to 7.0-7.4 with NaOH. Store aliquots at -20°C.
-
Medium: DMEM or RPMI-1640 (nucleoside-free).
-
Serum: 10% Dialyzed FBS.[1]
-
Assay: MTT, CellTiter-Glo, or Crystal Violet.
Step-by-Step Workflow
-
Acclimatization: Pass cells into medium containing 10% Dialyzed FBS at least 24 hours prior to the experiment to deplete intracellular pyrimidine reserves.
-
Seeding: Seed cells in 96-well plates.
-
HCT-116 / HT-29: 2,000–3,000 cells/well.
-
MCF-7 / A549: 3,000–4,000 cells/well.
-
Incubate: 24 hours at 37°C, 5% CO2.
-
-
Treatment: Remove old media. Add 100 µL fresh media (with dFBS) containing PALA.
-
Exposure: Incubate for 72 to 96 hours . (Antimetabolites require at least 2-3 cell doubling times to manifest cytotoxicity).
-
Readout: Perform viability assay. Calculate IC50 using non-linear regression (GraphPad Prism).
Reference Sensitivity Data (in Dialyzed FBS)
| Cell Line | Tissue | p53 Status | Typical IC50 Range (PALA) | Notes |
| HCT-116 | Colon | WT | 10 – 40 µM | Highly sensitive; apoptosis prone. |
| HT-29 | Colon | Mutant | 40 – 100 µM | Moderate sensitivity; G1 arrest common. |
| MCF-7 | Breast | WT | 50 – 150 µM | Variable; dependent on estrogen presence. |
| A549 | Lung | WT | 100 – 300 µM | Often more resistant due to slow growth/metabolism. |
Protocol B: Selection for CAD Gene Amplification
PALA is the gold-standard tool for generating cell lines with gene amplification. This protocol selects for resistance, which almost invariably results from amplification of the CAD gene (up to 100 copies).
Applications
-
Studying mechanisms of genomic instability.
-
Overproducing CAD protein for structural biology.
Step-by-Step Selection Workflow
-
Initial Seeding: Plate 10^5 cells (e.g., CHO, BHK, or HT-29) in 100mm dishes with non-selective medium (standard FBS is okay initially, but dFBS is faster).
-
LD50 Selection (Step 1): Switch to medium with dFBS + LD50 concentration of PALA (approx. 20–30 µM for sensitive lines).
-
Observation: Massive cell death will occur over 1-2 weeks.
-
Refeeding: Change media with drug every 3-4 days.
-
-
Colony Isolation: After 3-4 weeks, discrete resistant colonies will appear.
-
Pick colonies using cloning cylinders.
-
Expand these "low-resistant" clones.
-
-
Stepwise Escalation (The Ladder): Subject the low-resistant clones to increasing PALA tiers:
-
Tier 1: 100 µM
-
Tier 2: 500 µM
-
Tier 3: 1 mM (High Resistance)
-
-
Validation:
-
qPCR: Use primers for CAD gene relative to a housekeeper (GAPDH).
-
Western Blot: CAD protein (~243 kDa) will be massively overexpressed.
-
Protocol C: Biochemical Modulation (PALA + 5-FU)
This is the clinically relevant workflow. The goal is not to kill with PALA, but to use a low dose of PALA to potentiate 5-FU.
Rationale
PALA blocks ATCase
Experimental Design (Synergy Study)
Figure 2: The optimal schedule requires PALA pretreatment. Co-administration is less effective.
Protocol Steps
-
Determine Modulating Dose: Run a PALA-only dose response (Protocol A). Identify the IC10 (concentration causing only 10% inhibition). This is usually 10–20 µM for sensitive lines.
-
Pre-treatment:
-
Seed cells in 96-well plates.
-
Add PALA at the IC10 dose.
-
Incubate for 24 hours . (Crucial for UTP depletion).
-
-
5-FU Addition:
-
Do not wash out PALA.
-
Add 5-FU in a serial dilution (e.g., 0.1 to 100 µM) on top of the PALA media.
-
-
Incubation: Incubate for an additional 72 hours.
-
Analysis: Compare the IC50 of "5-FU alone" vs. "PALA + 5-FU".
-
Success Metric: A shift in 5-FU IC50 by 3-10 fold indicates successful biochemical modulation.
-
References
-
Swyryd, E. A., et al. (1974). "N-(phosphonacetyl)-L-aspartate, a potent transition state analog inhibitor of aspartate transcarbamylase, blocks proliferation of mammalian cells in culture." Journal of Biological Chemistry.
-
Grem, J. L., et al. (1993). "Biochemical modulation of 5-fluorouracil by PALA: mechanism of action." Advances in Experimental Medicine and Biology.
-
Wahl, G. M., et al. (1979). "Gene amplification causes overproduction of the first three enzymes of UMP synthesis in N-(phosphonacetyl)-L-aspartate-resistant hamster cells." Journal of Biological Chemistry.
-
Casas, E., et al. (1995). "Modulation of 5-fluorouracil toxicity by PALA in human colon carcinoma cells." Cancer Chemotherapy and Pharmacology.
-
Thermo Fisher Scientific. "Dialyzed FBS for Cell Culture Applications."
Sources
Sparfosic acid (trisodium) for studying drug synergy in chemotherapy
Introduction: The Metabolic Modulator
Sparfosic acid (N-(phosphonacetyl)-L-aspartate, or PALA ) represents a classic paradigm in "biochemical modulation"—the use of one agent to metabolically sensitize cancer cells to a second cytotoxic effector. While its clinical success as a monotherapy was limited by feedback loops and systemic toxicity, its utility as a research tool for studying drug synergy remains profound, particularly in combination with fluoropyrimidines (e.g., 5-Fluorouracil, 5-FU).
Mechanism of Action: Sparfosic acid is a transition-state analog that potently and specifically inhibits Aspartate Transcarbamoylase (ATCase) .[1] ATCase catalyzes the second step of de novo pyrimidine biosynthesis (condensation of carbamoyl phosphate and aspartate).[2][3] By blocking this step, PALA depletes intracellular pools of UTP, CTP, and dCTP.
The Synergy Rationale: In chemotherapy research, PALA is rarely the "killer"; it is the "setup." By depleting endogenous pyrimidine nucleotides, PALA:
-
Reduces competition: Lowers dUMP levels, allowing 5-FU (as FdUMP) to bind Thymidylate Synthase (TS) more effectively.
-
Enhances incorporation: Lowers UTP levels, forcing the cell to utilize 5-FU (as FUTP) during RNA synthesis, triggering lethal RNA damage.
Pathway Visualization: Pyrimidine Biosynthesis & Inhibition
The following diagram illustrates the precise intervention point of Sparfosic acid and its downstream consequences on nucleotide pools.
Figure 1: De novo pyrimidine synthesis pathway showing Sparfosic Acid (PALA) inhibition of ATCase, leading to depletion of UTP, CTP, and dUMP pools.
Protocol 1: In Vitro Synergy Assessment (Checkerboard Assay)
This protocol is designed to quantify the synergistic interaction between Sparfosic acid and a fluoropyrimidine (e.g., 5-FU) using the Chou-Talalay method.
Critical Note on Timing: Simultaneous administration often fails to capture maximum synergy. PALA requires time to deplete nucleotide pools before the cytotoxic agent is introduced. This protocol uses a 24-hour PALA pre-treatment .
Materials
-
Sparfosic Acid Trisodium Salt: (CAS: 66569-27-5). Highly water-soluble.
-
Target Cells: Colorectal (HT-29, HCT-116) or Breast cancer lines.
-
Assay Medium: RPMI-1640 or DMEM (supplemented with 10% dialyzed FBS). Note: Dialyzed FBS is crucial to remove exogenous nucleosides that could rescue the cells.
-
Readout: CellTiter-Glo® (ATP) or MTT.
Step-by-Step Methodology
-
Stock Preparation:
-
Dissolve Sparfosic Acid Trisodium in sterile PBS to create a 100 mM stock .
-
Filter sterilize (0.22 µm).[4] Store at -20°C.
-
Solubility Check: Trisodium salt is soluble >100 mg/mL in water.
-
-
Cell Seeding (Day 0):
-
Seed cells in 96-well white-walled plates (for luminescence).
-
Density: 2,000–5,000 cells/well (optimized for 96h growth).
-
Incubate overnight at 37°C/5% CO2.
-
-
PALA Pre-Treatment (Day 1):
-
Prepare serial dilutions of PALA in media.
-
Range: 0, 10, 30, 100, 300 µM (Covering sub-lethal to IC20 ranges).
-
Aspirate old media and add 100 µL of PALA-containing media.
-
Incubate for 24 hours .
-
-
Cytotoxic Agent Addition (Day 2):
-
Do not wash cells. (Washing may replenish pools).
-
Add 5-FU (or analog) directly to the wells in 10x concentrated stocks to achieve final concentrations.
-
Matrix Design: Ensure you have:
-
Incubate for an additional 48–72 hours .
-
-
Data Acquisition & Analysis:
-
Add detection reagent (e.g., CellTiter-Glo). Read Luminescence.
-
Calculate Fractional Affect (
) for all wells. -
Use CompuSyn or Python/R scripts to calculate the Combination Index (CI) .
-
Data Interpretation Guide:
| CI Value | Interpretation | Biological Implication |
| < 0.1 | Very Strong Synergy | PALA effectively "starved" the cells, making them hypersensitive. |
| 0.3 - 0.7 | Synergism | Standard range for effective metabolic modulation. |
| 0.9 - 1.1 | Additive | No specific metabolic interaction; independent killing. |
| > 1.1 | Antagonism | PALA induced cell cycle arrest (S-phase block), preventing 5-FU toxicity. |
Experimental Workflow Visualization
The following diagram outlines the temporal logic required for successful synergy studies with Sparfosic acid.
Figure 2: Timeline for sequential dosing. Pre-treatment is essential to establish the metabolic blockade before introducing the DNA-damaging agent.
Protocol 2: Mechanistic Validation (Nucleotide Pool Analysis)
To prove that synergy is caused by PALA-mediated ATCase inhibition (and not an off-target effect), you must demonstrate the depletion of UTP/CTP pools.
Methodology: HPLC/LC-MS Extraction
-
Cell Culture:
-
Scale up to 10 cm dishes (approx.
cells). -
Treat with PALA (e.g., 100 µM) for 24 hours.
-
-
Metabolite Extraction (Cold Methanol Method):
-
Rapidly wash cells with ice-cold PBS (x2).
-
Add 1 mL 80% Methanol (pre-chilled to -80°C) directly to the dish.
-
Scrape cells on dry ice.
-
Transfer suspension to a pre-chilled tube.
-
Vortex vigorously; incubate at -80°C for 1 hour to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 min at 4°C.
-
Collect supernatant (contains nucleotides).
-
-
Analysis:
-
Run on Anion Exchange HPLC or HILIC-MS/MS.
-
Target Analytes: UTP, CTP, ATP (control), GTP (control).
-
Validation Criteria: A successful PALA treatment should show >50% reduction in UTP/CTP pools while ATP/GTP pools remain relatively stable or increase slightly (due to feedback sparing).
-
References
-
Mechanism of Action: Swyryd, E. A., Seaver, S. S., & Stark, G. R. (1974). N-(phosphonacetyl)-L-aspartate, a potent transition state analog inhibitor of aspartate transcarbamylase, blocks proliferation of mammalian cells in culture.[7] Journal of Biological Chemistry, 249(21), 6945-6950. Link
-
Synergy with 5-FU: Martin, D. S., Stolfi, R. L., Sawyer, R. C., Spiegelman, S., & Young, C. W. (1983). High-dose 5-fluorouracil with delayed uridine "rescue" in mice. Cancer Research, 43(4), 1653-1661. Link
-
Clinical Modulation: Grem, J. L., King, S. A., O'Dwyer, P. J., & Leyland-Jones, B. (1988). Biochemistry and clinical activity of N-(phosphonacetyl)-L-aspartate: a review. Cancer Research, 48(16), 4441-4454. Link
-
Chou-Talalay Method: Chou, T. C. (2010).[8][9] Drug combination studies and their synergy quantification using the Chou-Talalay method.[8][9][10][11][12] Cancer Research, 70(2), 440-446.[8][9][10] Link
-
Nucleotide Pool Analysis: Palmer, S., et al. (1995). Assays for pyrimidine nucleotides. Current Protocols in Toxicology. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A phase I-II study of N-(phosphonacetyl)-L-aspartic acid (PALA) added to 5-fluorouracil and folinic acid in advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-(phosphonacetyl)-L-aspartate synergistically enhances the cytotoxicity of 5-fluorouracil/interferon-alpha-2a against human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective inhibition of pyrimidine biosynthesis and effect on proliferative growth of colonic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-throughput Approaches to Uncover Synergistic Drug Combinations in Leukemia | bioRxiv [biorxiv.org]
- 11. mdpi.com [mdpi.com]
- 12. Rational approach to the clinical protocol design for drug combinations: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: PALA as a Tool to Study Metabolic Pathways in Cancer
Introduction: Re-evaluating a Classic Inhibitor for Modern Cancer Metabolism Research
The metabolic landscape of cancer is characterized by a profound reprogramming of cellular pathways to fuel relentless proliferation and survival.[1][2] Among the most critical of these is the synthesis of nucleotides, the fundamental building blocks of DNA and RNA. Cancer cells, to meet the demands of rapid cell division, often exhibit a heightened reliance on the de novo pyrimidine synthesis pathway.[3][4][5] This dependency presents a key metabolic vulnerability that can be exploited for both therapeutic and research purposes.
N-(Phosphonacetyl)-L-aspartate, or PALA, is a potent and highly specific inhibitor that serves as a powerful tool for interrogating this pathway.[6] PALA functions as a transition-state analog inhibitor of aspartate transcarbamoylase (ATCase), the enzyme that catalyzes the second, committed step in de novo pyrimidine biosynthesis.[7][8][9] ATCase is one of three enzymatic activities housed within the multifunctional protein CAD (Carbamoyl-phosphate synthetase 2, Aspartate transcarbamoylase, and Dihydroorotase).[10][11] By blocking ATCase, PALA effectively shuts down the production of pyrimidines from simple precursors like glutamine and aspartate, starving the cell of essential metabolites required for nucleic acid synthesis.
Initially developed as a chemotherapeutic agent, PALA's journey has evolved.[6][7][12] While high doses required to "starve" tumors proved to have limiting toxicities in early clinical trials, recent research has unveiled a fascinating dual role.[10][13][14] At much lower, non-toxic concentrations, PALA can act as an immunomodulatory agent, activating the innate immune sensor NOD2.[10][15] This has revitalized interest in PALA, not just as a metabolic inhibitor, but as a multi-faceted agent with pan-cancer potential.[10]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to leverage PALA as a precise chemical tool to dissect, quantify, and target the pyrimidine synthesis pathway in cancer cells. We will move beyond simple descriptions to explain the causal logic behind experimental design, ensuring that each protocol serves as a self-validating system to generate robust and interpretable data.
Application I: Assessing Cancer Cell Dependency on De Novo Pyrimidine Synthesis
Scientific Rationale
A fundamental question in cancer metabolism is determining the relative contribution of the de novo versus the salvage pathway for nucleotide synthesis. While the de novo pathway builds pyrimidines from scratch, the salvage pathway recycles pre-existing nucleosides (like uridine) from the extracellular environment.[3][16] Many aggressive cancers are "addicted" to the de novo pathway, making them exquisitely sensitive to its inhibition. PALA allows for a direct and elegant assessment of this dependency.
The core principle is to inhibit the de novo pathway with PALA and observe the impact on cell viability. To confirm that the observed cytotoxicity is specifically due to pyrimidine starvation, a "rescue" experiment is performed by co-administering uridine. If the cells can efficiently use the salvage pathway, the exogenous uridine will bypass the PALA-induced block, restoring pyrimidine pools and rescuing cell growth. This experimental design provides an unambiguous readout of the cell's preferred metabolic strategy.
Experimental Workflow: Viability Assessment and Uridine Rescue
Caption: Workflow for determining cancer cell reliance on de novo pyrimidine synthesis.
Protocol 1: Cell Viability and Uridine Rescue Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of PALA and subsequently performing a uridine rescue experiment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
PALA (Sparfosic acid) stock solution (e.g., 100 mM in dH2O, sterile filtered)
-
Uridine stock solution (e.g., 100 mM in dH2O, sterile filtered)
-
96-well flat-bottom cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
Part A: PALA IC50 Determination
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of medium). Incubate overnight to allow for attachment.
-
PALA Dilution Series: Prepare a serial dilution of PALA in complete medium. A common range is from 1000 µM down to 0.1 µM (e.g., 8-point, 3-fold dilutions). Include a vehicle control (medium only).
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the PALA dilutions (or vehicle) to the respective wells. Perform in triplicate for each concentration.
-
Incubation: Incubate the plate for a period equivalent to at least two cell doubling times (typically 48-72 hours).
-
Viability Assessment: Add the viability reagent to each well according to the manufacturer's instructions (e.g., for MTT, add 10 µL of 5 mg/mL MTT solution and incubate for 2-4 hours). Read the absorbance or luminescence on a microplate reader.
-
Data Analysis: Normalize the readings to the vehicle control wells (set to 100% viability). Plot the percent viability against the log of PALA concentration and use non-linear regression (log(inhibitor) vs. normalized response) to calculate the IC50 value.
Part B: Uridine Rescue Experiment
-
Cell Seeding: Seed cells as described in Part A, Step 1.
-
Preparation of Treatment Media: Prepare four different treatment media:
-
Vehicle Control (medium only)
-
PALA only (at a concentration of 2x the determined IC50)
-
Uridine only (e.g., 100 µM)
-
PALA (2x IC50) + Uridine (100 µM)
-
-
Treatment: Replace the seeding medium with 100 µL of the prepared treatment media.
-
Incubation & Viability Assessment: Incubate and assess viability as described in Part A, Steps 4 and 5.
-
Interpretation: If cell viability in the "PALA + Uridine" group is significantly restored compared to the "PALA only" group, it confirms that the cytotoxic effect of PALA is due to the inhibition of de novo pyrimidine synthesis.
Application II: Quantifying Metabolic Perturbations and Flux
Scientific Rationale
Inhibiting a key metabolic node with PALA provides a unique opportunity to observe the systems-level response of the cellular metabolic network. The immediate and predictable effect is the depletion of downstream pyrimidine nucleotide pools (UTP, CTP).[14][17] Measuring these changes provides direct evidence of target engagement and allows for the quantification of the pathway's contribution to the total nucleotide pool.
Advanced techniques like stable isotope tracing coupled with mass spectrometry (Metabolic Flux Analysis or MFA) can further illuminate how the cell reroutes other pathways to compensate for the PALA-induced block.[18][19][20] By feeding cells nutrients labeled with stable isotopes (e.g., ¹³C-glucose or ¹³C-glutamine), one can trace the journey of these atoms through the metabolic network and quantify the rate, or "flux," of reactions. This approach can reveal unexpected metabolic adaptations and dependencies that are not apparent from static metabolite measurements alone.
De Novo Pyrimidine Synthesis Pathway and PALA's Point of Action
Caption: PALA inhibits ATCase, blocking the conversion of carbamoyl phosphate to carbamoyl aspartate.
Protocol 2: Extraction and Analysis of Cellular Nucleotide Pools
This protocol describes a method for extracting polar metabolites, including nucleotides, from cultured cancer cells for analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[21][22][23]
Materials:
-
6-well or 10 cm plates for cell culture
-
PALA
-
Ice-cold PBS
-
Ice-cold 80% Methanol (HPLC or MS grade)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >15,000 x g
-
Lyophilizer or vacuum concentrator
-
HPLC or LC-MS/MS system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to ~80-90% confluency. Treat cells with PALA (e.g., at IC50 concentration) or vehicle for a specified time (e.g., 6, 12, or 24 hours).
-
Metabolism Quenching and Extraction:
-
Place the culture plate on ice.
-
Aspirate the medium and quickly wash the cell monolayer twice with ice-cold PBS to remove extracellular metabolites.
-
Immediately add 1 mL of ice-cold 80% methanol to each well.
-
Incubate on ice for 10 minutes to quench metabolic activity and lyse the cells.
-
Scrape the cells and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
-
Protein and Debris Removal: Centrifuge the tubes at >15,000 x g for 10 minutes at 4°C. The supernatant contains the polar metabolites, while the pellet contains protein and cell debris.
-
Sample Preparation: Carefully transfer the supernatant to a new tube. Evaporate the methanol using a vacuum concentrator or lyophilizer.
-
Analysis: Reconstitute the dried metabolite extract in a suitable solvent (e.g., water or initial mobile phase) for analysis. Analyze by a validated HPLC or LC-MS/MS method for nucleotide quantification.[24][25]
Expected Outcome & Data Presentation:
PALA treatment should lead to a time- and dose-dependent decrease in the intracellular pools of UMP, UDP, UTP, and CTP. Purine pools (ATP, GTP) may be less affected or may increase slightly as the cell attempts to balance the nucleotide pools.
| Metabolite | Expected Change with PALA | Rationale |
| UTP | ↓↓ | Direct product of the inhibited pathway |
| CTP | ↓↓ | Synthesized from UTP |
| dTTP | ↓ | Derived from UTP pathway |
| ATP | ↔ or ↑ | Purine synthesis is mechanistically distinct |
| GTP | ↔ or ↑ | Purine synthesis is mechanistically distinct |
Application III: Potentiating Chemotherapy and Identifying Drug Synergy
Scientific Rationale
Metabolic inhibitors like PALA are prime candidates for combination therapies.[26] By creating a specific metabolic stress (pyrimidine depletion), PALA can sensitize cancer cells to a second agent, achieving a therapeutic effect that is greater than the sum of the individual drugs—a phenomenon known as synergy.
The classic combination is PALA with 5-fluorouracil (5-FU).[13][17][27] 5-FU is a pyrimidine analog that exerts its anticancer effects by inhibiting thymidylate synthase and by being incorporated into RNA and DNA. Pre-treatment with PALA depletes the natural UTP pool, which can theoretically enhance the fraudulent incorporation of 5-FU-triphosphate into RNA, increasing its cytotoxicity. This principle of "biochemical modulation" can be applied to investigate synergy with a wide range of drugs, including other antimetabolites, DNA damaging agents, and radiation.
Experimental Workflow: Checkerboard Assay for Synergy Analysis
Caption: Checkerboard assay design for testing synergy between PALA and a second drug.
Protocol 3: Drug Synergy Assessment
This protocol uses a checkerboard (or matrix) titration to measure the effects of drug combinations and the Chou-Talalay method to quantify synergy.
Materials:
-
All materials from Protocol 1
-
Second drug of interest (Drug B)
-
Synergy analysis software (e.g., CompuSyn, or custom scripts in R/Python)
Procedure:
-
Determine Individual IC50s: First, determine the IC50 for both PALA and Drug B individually in your cell line of interest, as described in Protocol 1.
-
Design Checkerboard Plate:
-
Design a matrix of drug concentrations in a 96-well plate.
-
Along the x-axis, create a dilution series of PALA centered around its IC50 (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x IC50).
-
Along the y-axis, create a similar dilution series for Drug B.
-
This matrix will include wells with single drugs at various doses, combination doses, and a no-drug control.
-
-
Cell Seeding and Treatment: Seed cells and allow them to attach overnight. Treat the cells with the drug combinations as laid out in your plate design.
-
Incubation and Viability Assessment: Incubate for 72 hours and measure cell viability as previously described.
-
Data Analysis:
-
Enter the raw viability data (or "fraction affected," which is 1 - viability) for each drug concentration and combination into a synergy analysis program.
-
The software will use the median-effect equation to calculate the Combination Index (CI).
-
Interpretation of CI Values:
-
CI < 1: Synergistic interaction (the combination effect is greater than the expected additive effect).
-
CI = 1: Additive interaction.
-
CI > 1: Antagonistic interaction (the drugs inhibit each other).
-
-
Conclusion and Future Perspectives
PALA remains an exceptionally valuable and precise tool for the cancer metabolism researcher. The protocols outlined here provide a robust framework for dissecting a cell's reliance on de novo pyrimidine synthesis, quantifying the metabolic consequences of its inhibition, and systematically identifying synergistic drug combinations. The recent discovery of PALA's immunomodulatory functions at low doses adds another layer of complexity and opportunity, suggesting that its utility in cancer research is far from exhausted.[10][15] As we continue to unravel the intricate metabolic wiring of tumors, classic tools like PALA, when applied with modern analytical techniques and a rigorous experimental design, will continue to yield critical insights for the development of next-generation cancer therapies.
References
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Long, J., et al. (n.d.). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - PMC. National Center for Biotechnology Information. Retrieved March 8, 2024, from [Link]
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Wild, A. T., et al. (n.d.). N-phosphonacetyl-L-isoasparagine a Potent and Specific Inhibitor of E. coli Aspartate Transcarbamoylase - PMC. National Center for Biotechnology Information. Retrieved March 8, 2024, from [Link]
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Persistence pays off for PALA with pan-cancer potential | Cleveland Clinic Research. (2025, May 2). Cleveland Clinic. Retrieved March 8, 2024, from [Link]
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Johnson, R. K., et al. (1976). Antitumor activity of N-(phosphonacetyl)-L-aspartic acid, a transition-state inhibitor of aspartate transcarbamylase. PubMed. Retrieved March 8, 2024, from [Link]
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Ueno, H., et al. (2022). Metabolic remodeling of pyrimidine synthesis pathway and serine synthesis pathway in human glioblastoma - PMC. National Center for Biotechnology Information. Retrieved March 8, 2024, from [Link]
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Design, synthesis and bioactivity of novel inhibitors of E. coli aspartate transcarbamoylase. (n.d.). Royal Society of Chemistry. Retrieved March 8, 2024, from [Link]
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Robitaille, A. M., et al. (2019). Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides. MDPI. Retrieved March 8, 2024, from [Link]
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Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. (2022, February 20). MDPI. Retrieved March 8, 2024, from [Link]
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Pogolotti, A. L., Jr., et al. (1980). Determination of pyrimidine ribotide and deoxyribotide pools in cultured cells and mouse liver by high-performance liquid chromatography. PubMed. Retrieved March 8, 2024, from [Link]
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Rosvold, E., et al. (1992). Phase II trial of PALA in combination with 5-fluorouracil in advanced pancreatic cancer. PubMed. Retrieved March 8, 2024, from [Link]
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Erlichman, C. (1980). An overview of the clinical pharmacology of N-phosphonacetyl-L-aspartate (PALA), a new antimetabolite. PubMed. Retrieved March 8, 2024, from [Link]
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Phase I clinical study of N-(Phosphonacetyl)-L-aspartic acid (PALA). (n.d.). American Association for Cancer Research. Retrieved March 8, 2024, from [Link]
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Ardalan, B., et al. (1981). Phase I trial of PALA in combination with 5-FU. PubMed. Retrieved March 8, 2024, from [Link]
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Amin, A. R., et al. (2013). N-(phosphonacetyl)-L-aspartate induces TAp73-dependent apoptosis by modulating multiple Bcl-2 proteins: potential for cancer therapy. Marshall Digital Scholar. Retrieved March 8, 2024, from [Link]
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Promising Anticancer Activity of [Bis(1,8-quinolato)palladium (II)] Alone and in Combination. (2021, August 6). MDPI. Retrieved March 8, 2024, from [Link]
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Topical N-phosphonacetyl-l-aspartate is a dual action candidate for treating non-melanoma skin cancer. (2023, June 13). PubMed. Retrieved March 8, 2024, from [Link]
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Pike Winer, L. S., & Wu, M. (2014). Rapid Analysis of Glycolytic and Oxidative Substrate Flux of Cancer Cells in a Microplate. PLOS ONE. Retrieved March 8, 2024, from [Link]
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Aspartate Transcarbamoylase (ATCase) - Biology. (n.d.). Retrieved March 8, 2024, from [Link]
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Reiss, P. D., et al. (1982). Measurement of tissue purine, pyrimidine, and other nucleotides by radial compression high-performance liquid chromatography. PubMed. Retrieved March 8, 2024, from [Link]
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Aaron, J.-J., & Trajkovska, S. (2016). Purines, Pyrimidines, and Nucleotides. ResearchGate. Retrieved March 8, 2024, from [Link]
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Chan, T. C., et al. (1985). Phase I trial of combination therapy of cancer with N-phosphonacetyl-L-aspartic acid and dipyridamole. PubMed. Retrieved March 8, 2024, from [Link]
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Cobbold, S. A., et al. (n.d.). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC. National Center for Biotechnology Information. Retrieved March 8, 2024, from [Link]
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Zhang, Y., et al. (2021). Metabolomics, metabolic flux analysis and cancer pharmacology. ScienceDirect. Retrieved March 8, 2024, from [Link]
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Casper, E. S., et al. (1984). Phase I evaluation of a biochemically designed combination: PALA, thymidine, and 5-FU. PubMed. Retrieved March 8, 2024, from [Link]
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Flux estimation analysis systematically characterizes the metabolic shifts of the central metabolism pathway in human cancer. (n.d.). Frontiers. Retrieved March 8, 2024, from [Link]
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Shlomi, T., & Ben-Sahra, I. (2019). Studying metabolic flux adaptations in cancer through integrated experimental-computational approaches - PMC. National Center for Biotechnology Information. Retrieved March 8, 2024, from [Link]
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Namocell Pala Single Cell Dispenser - Fastest, Gentlest & Easiest. (2022, March 12). YouTube. Retrieved March 8, 2024, from [Link]
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Single Cell Sorter and Dispenser. (n.d.). Bio-Techne. Retrieved March 8, 2024, from [Link]
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Dong, W. (2020). Exploring cancer metabolism through isotopic tracing and metabolic flux analysis. DSpace@MIT. Retrieved March 8, 2024, from [Link]
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Introducing the Pala Cell Sorter and Single Cell Dispenser. (2025, March 28). YouTube. Retrieved March 8, 2024, from [Link]
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The combinations of anticancer drug-polymer nanoparticles (NPs) and their loading mode. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]
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Pala Cell Sorter and Single Cell Dispenser (NI006). (n.d.). Bio-Techne. Retrieved March 8, 2024, from [Link]
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MEET PALA - The benchtop single cell dispenser for any lab. (2023, November 30). In Vitro Technologies. Retrieved March 8, 2024, from [Link]
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Metabolic Reprogramming as a Therapeutic Target in Cancer: A Qualitative Systematic Review (QualSR) of Natural Compounds Modulating Glucose and Glutamine Pathways. (2025, September 22). MDPI. Retrieved March 8, 2024, from [Link]
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Virtual Demo: Single Cell Sorting Made Easy | Pala Cell Sorter and Single Cell Dispenser. (2025, June 17). Bio-Techne. Retrieved March 8, 2024, from [Link]
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Cancer metabolic reprogramming and precision medicine-current perspective. (2024, October 16). Frontiers. Retrieved March 8, 2024, from [Link]
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Le, A. (n.d.). Cancer metabolic reprogramming: importance, main features, and potentials for precise targeted anti-cancer therapies - PMC. National Center for Biotechnology Information. Retrieved March 8, 2024, from [Link]
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A Computational Approach for Identifying Synergistic Drug Combinations. (2017, January 13). PLOS Computational Biology. Retrieved March 8, 2024, from [Link]
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Platinum-E Retroviral Packaging Cell Line, Ecotropic. (n.d.). Retrieved March 8, 2024, from [Link]
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Application Note: Synergistic Reprogramming of the Tumor Microenvironment via Sparfosic Acid (PALA) and Immune Checkpoint Blockade
Target Audience: Immunologists, Translational Scientists, and Oncology Drug Development Professionals Focus: Experimental Design, Mechanistic Validation, and In Vivo Protocols for CAD Inhibition + Immunotherapy
The Scientific Rationale: Bridging Pyrimidine Starvation and Innate Immunity
Historically, Sparfosic acid (N-(phosphonoacetyl)-L-aspartate, or PALA) was developed as a transition-state analogue and potent inhibitor of CAD (carbamoyl-phosphate synthetase 2, aspartate transcarbamylase, and dihydroorotase)—the multifunctional enzyme catalyzing the first three steps of de novo pyrimidine biosynthesis. While its primary mechanism of action was thought to be strictly anti-proliferative via pyrimidine starvation, recent translational breakthroughs have unveiled a profound immunomodulatory dimension to this compound [1].
The Causality of Immune Activation: CAD does not merely synthesize nucleotides; it acts as a physiological "brake" on NOD2 (nucleotide-binding oligomerization domain 2), a critical cytosolic pattern recognition receptor. When PALA binds and inhibits CAD, it relieves this suppression. The liberated NOD2 signals through RIP2 kinase, leading to the robust secretion of pro-inflammatory cytokines, chemokines, and antimicrobial peptides (such as LL-37/cathelicidin) [2].
The Immunotherapy Synergy: By triggering NOD2, PALA effectively converts an immunologically "cold" tumor microenvironment (TME) into a "hot" one, characterized by the heavy infiltration of CD8+ T cells and F4/80+ macrophages. However, infiltrating T cells are rapidly subjected to adaptive immune resistance via the PD-1/PD-L1 axis. Co-administering PALA with an anti-PD-1 immune checkpoint inhibitor creates a highly synergistic, self-validating loop: PALA drives the cytotoxic effectors into the tumor bed, while anti-PD-1 unleashes their cytolytic potential.
Fig 1: Mechanistic synergy of PALA-mediated CAD inhibition and anti-PD-1 in the TME.
Experimental Design: Building a Self-Validating System
To ensure rigorous scientific integrity, this experimental design incorporates built-in validation mechanisms.
-
The Uridine Rescue Control (In Vitro): PALA's on-target specificity is validated using exogenous Uridine. Because mammalian cells can salvage extracellular uridine to bypass de novo pyrimidine synthesis, supplementing the media with 100 µM Uridine must completely rescue the cells from PALA-induced growth arrest [3]. If toxicity persists despite uridine supplementation, off-target effects are present.
-
Isotype & Vehicle Controls (In Vivo): The in vivo design utilizes a 2x2 matrix (Vehicle + Isotype, PALA + Isotype, Vehicle + Anti-PD-1, PALA + Anti-PD-1) to allow for the precise mathematical calculation of the Combination Index (CI), distinguishing additive effects from true biological synergy.
Fig 2: In vivo experimental workflow for PALA and immunotherapy co-administration.
Detailed Step-by-Step Protocols
Protocol A: In Vitro Target Validation & Uridine Rescue
Objective: Confirm on-target CAD inhibition and uncouple pyrimidine starvation from NOD2 activation.
-
Cell Seeding: Seed B16F10 murine melanoma cells at
cells/well in a 96-well plate using DMEM + 10% dialyzed FBS (dialyzed FBS is critical to remove endogenous nucleosides that could prematurely rescue the cells). -
Treatment Preparation: Prepare PALA (Sparfosic acid trisodium) in sterile PBS. Prepare a 100 mM stock of Uridine.
-
Dosing: After 24 hours, treat cells with a dose-response gradient of PALA (0, 10, 50, 100, 250, 500 µM).
-
Rescue Arm: In parallel wells, co-administer the exact same PALA gradient alongside 100 µM exogenous Uridine.
-
Readout (Viability): At 72 hours post-treatment, assess cell viability using CellTiter-Glo® Luminescent Cell Viability Assay.
-
Readout (Immune Activation): Harvest parallel 6-well plates for Western Blot analysis. Probe for total CAD, phosphorylated RIP2 (downstream of NOD2), and β-actin.
-
Causality Check: Uridine should rescue viability but should not suppress the PALA-induced phosphorylation of RIP2, proving that immune activation is a direct structural consequence of CAD inhibition, not a secondary artifact of cell death.
-
Protocol B: In Vivo Syngeneic Tumor Model & Co-Administration
Objective: Evaluate the therapeutic synergy of PALA and Anti-PD-1 in an immunologically "cold" tumor model.
-
Inoculation: Shave the right flank of 8-week-old female C57BL/6 mice. Inject
B16F10 cells subcutaneously in 100 µL of serum-free Matrigel/PBS (1:1). -
Randomization: Monitor tumor growth via digital calipers. On Day 7 (when tumors reach ~50-75 mm³), randomize mice into 4 cohorts (n=8/group):
-
Group 1: Vehicle (PBS) + Isotype Control IgG
-
Group 2: PALA + Isotype Control IgG
-
Group 3: Vehicle (PBS) + Anti-PD-1 (Clone RMP1-14)
-
Group 4: PALA + Anti-PD-1
-
-
Dosing Schedule:
-
PALA: 100 mg/kg administered intraperitoneally (i.p.) on Days 8, 12, and 16.
-
Anti-PD-1: 10 mg/kg administered i.p. on Days 8, 12, and 16 (administered 4 hours post-PALA to allow initial CAD engagement).
-
-
Monitoring: Measure tumor volumes (
) and body weights thrice weekly. Euthanize mice when tumor volume exceeds 1,500 mm³ or ulceration occurs.
Protocol C: TME Immune Profiling via Flow Cytometry
Objective: Quantify the PALA-driven shift in the tumor immune infiltrate.
-
Harvest & Digestion: On Day 20, euthanize 4 mice per group. Excise tumors, mince mechanically, and digest in RPMI containing 1 mg/mL Collagenase IV and 50 U/mL DNase I for 45 minutes at 37°C with continuous agitation.
-
Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer. Perform RBC lysis using ACK buffer for 3 minutes.
-
Staining: Block Fc receptors (anti-CD16/32) for 15 min at 4°C. Stain with the viability dye and surface marker panel (See Table 1) for 30 min at 4°C in the dark.
-
Fixation/Permeabilization: Fix cells using the Foxp3/Transcription Factor Staining Buffer Set if intracellular staining (e.g., Granzyme B, FoxP3) is required.
-
Acquisition: Acquire a minimum of 100,000 live CD45+ events on a flow cytometer (e.g., BD LSRFortessa™).
Quantitative Data Presentation
Table 1: Optimized Flow Cytometry Panel for TME Profiling
This panel is specifically designed to capture the influx of innate and adaptive immune cells driven by the PALA/NOD2 axis.
| Target Marker | Fluorochrome | Cell Population Identified | Biological Rationale in PALA Context |
| Live/Dead | Zombie Aqua™ | Live Cells | Excludes necrotic tumor/immune cells. |
| CD45 | APC-Cy7 | Total Leukocytes | Differentiates immune infiltrate from tumor cells. |
| CD3ε | FITC | Total T Cells | Primary adaptive immune lineage marker. |
| CD8α | PerCP-Cy5.5 | Cytotoxic T Cells | Primary effectors recruited by NOD2-driven chemokines. |
| CD4 | BV421 | T Helper Cells | Assesses CD4/CD8 ratio alterations. |
| F4/80 | PE | Macrophages | Innate cells strongly activated by NOD2 signaling. |
| PD-1 | APC | Exhausted T Cells | Validates the target engagement of the combination therapy. |
Table 2: Expected Pharmacodynamic & Efficacy Outcomes
Based on the synergistic mechanism of action, the following quantitative shifts are expected when comparing monotherapy to the combination arm.
| Metric / Assay | Vehicle Control | PALA Monotherapy | Anti-PD-1 Monotherapy | PALA + Anti-PD-1 (Combo) |
| Tumor Volume (Day 20) | ~1200 mm³ | ~600 mm³ | ~800 mm³ | < 200 mm³ (Synergistic) |
| CD8+ T Cells (% of CD45+) | < 5% | 15 - 20% | 10 - 15% | > 35% |
| LL-37 / Cathelicidin Expression | Baseline | High (NOD2 driven) | Baseline | High |
| Intratumoral Uridine Levels | Normal | Depleted | Normal | Depleted |
References
-
Reviving PALA: A New Role in Cancer Immunotherapy. Cleveland Clinic Cancer Advances. Available at: [Link] [1]
-
Topical N-Phosphonacetyl-L-Aspartate is a Dual Action Candidate for Treating Non-Melanoma Skin Cancer. PubMed Central (NIH). Available at: [Link] [2]
-
Targeting the Host for New Therapeutic Perspectives in Hepatitis D. MDPI. Available at: [Link][3]
Application Note: Advanced Techniques for Measuring the Effects of PALA on Pyrimidine Pools
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Metabolic Reprogramming, Oncology, and Virology
Introduction & Mechanistic Rationale
N-(phosphonacetyl)-L-aspartate (PALA) is a potent, transition-state analog that specifically inhibits the aspartate transcarbamoylase (ATCase) domain of the CAD enzyme complex[1]. CAD (carbamoyl-phosphate synthetase 2, aspartate transcarbamoylase, and dihydroorotase) is a trifunctional polypeptide that catalyzes the first three committed steps of de novo pyrimidine biosynthesis[1].
By competitively blocking the condensation of carbamoyl phosphate and aspartate into N-carbamoyl-L-aspartate, PALA effectively starves cells of downstream pyrimidine nucleotides (UMP, UTP, CTP, dCTP, dTTP)[2]. This mechanism has profound implications in both oncology—where hyperactive CAD drives tumor proliferation[3]—and virology, where pathogens like Human Cytomegalovirus (HCMV) upregulate CAD to expand UTP pools for viral replication[4].
Accurately measuring the depletion of these pyrimidine pools requires highly sensitive analytical techniques. Traditional UV-based High-Performance Liquid Chromatography (HPLC) often lacks the sensitivity and specificity needed to distinguish isobaric metabolic intermediates. Therefore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with stable isotope tracing has become the gold standard.
De novo pyrimidine synthesis pathway highlighting CAD enzyme inhibition by PALA.
Experimental Design & Causality: Building a Self-Validating System
As a Senior Application Scientist, I emphasize that measuring nucleotide pools is fraught with pre-analytical pitfalls. Nucleoside triphosphates (UTP, CTP) are highly labile. If cells are harvested using standard trypsinization or washed with warm PBS, the metabolic pools will rapidly degrade into monophosphates (UMP, CMP) or nucleosides, yielding artifactual data.
The Causality of Experimental Choices:
-
Rapid Cold Quenching: Metabolism must be arrested instantaneously. We utilize -80°C 80% methanol directly on the cell monolayer. This denatures phosphatases and kinases while simultaneously extracting polar metabolites.
-
HILIC over Reversed-Phase (RP) LC: Pyrimidine triphosphates are highly polar. On a standard C18 RP column, they elute in the void volume unless ion-pairing reagents are used (which contaminate the mass spectrometer). Hydrophilic Interaction Liquid Chromatography (HILIC) provides excellent retention and peak shape for polar nucleotides without mass spec contamination.
-
Self-Validating Quality Control: To ensure the integrity of the extraction, this protocol uses the Energy Charge (ATP/ADP ratio) as an internal self-validating metric. In healthy, properly quenched cells, the ATP/ADP ratio should be > 5. A ratio < 2 indicates pre-analytical nucleotide degradation, rendering the pyrimidine pool data invalid.
Protocol: LC-MS/MS Measurement of Pyrimidine Pools
Phase 1: Cell Culture and PALA Treatment
-
Seed target cells (e.g., human fibroblasts or TNBC cells) in 6-well plates to reach 70-80% confluence on the day of extraction.
-
Treat cells with PALA (typically 100 µM – 250 µM) or vehicle control for the desired time course (e.g., 24, 48, or 96 hours)[4].
-
Optional for Flux Analysis: 6 hours prior to extraction, replace media with medium containing U-¹³C-glucose or ¹⁵N-glutamine to measure de novo biosynthetic flux[4].
Phase 2: Rapid Quenching and Extraction
-
Remove plates from the incubator one at a time.
-
Rapidly aspirate the culture media (do not wash with PBS).
-
Immediately add 1.0 mL of pre-chilled (-80°C) 80% methanol / 20% LC-MS grade water to each well.
-
Incubate the plate at -80°C for 15 minutes to ensure complete cell lysis and protein precipitation.
-
Scrape the cells using a cell scraper on dry ice and transfer the lysate to a pre-chilled 1.5 mL Eppendorf tube.
-
Centrifuge at 15,000 × g for 15 minutes at 4°C.
-
Transfer the metabolite-rich supernatant to a new tube and evaporate to dryness using a vacuum concentrator (SpeedVac) at 4°C.
Phase 3: HILIC LC-MS/MS Analysis
-
Reconstitute the dried metabolite pellet in 50 µL of 50% acetonitrile / 50% water.
-
Inject 5 µL onto a HILIC column (e.g., SeQuant ZIC-pHILIC, 5 µm, 150 × 2.1 mm).
-
Mobile Phase A: 20 mM ammonium carbonate, 0.1% ammonium hydroxide in water (pH 9.0).
-
Mobile Phase B: 100% Acetonitrile.
-
Run a gradient from 80% B to 20% B over 20 minutes at a flow rate of 0.15 mL/min.
-
Operate the triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode using Multiple Reaction Monitoring (MRM) for precise quantification of UTP, CTP, dCTP, dTTP, and N-carbamoyl-L-aspartate.
Step-by-step experimental workflow for LC-MS/MS pyrimidine pool measurement.
Quantitative Data Interpretation
When PALA successfully inhibits CAD, the metabolic block causes upstream substrates to accumulate while downstream products are rapidly depleted. The table below summarizes the expected relative quantitative shifts in key metabolites following 48 hours of PALA treatment, based on validated LC-MS/MS metabolomic profiling[3][4].
| Metabolite | Control Pool Size (Relative) | PALA Treated (Relative) | Biological Implication / Causality |
| N-Carbamoyl-L-Aspartate | 1.00 | < 0.05 | Direct confirmation of ATCase inhibition by PALA. |
| UTP | 1.00 | 0.10 - 0.30 | Severe downstream pyrimidine depletion; RNA synthesis arrest. |
| CTP | 1.00 | 0.15 - 0.35 | Downstream pyrimidine depletion. |
| dCTP / dTTP | 1.00 | 0.20 - 0.50 | Abrogation of dNTP pools leading to DNA replicative stress. |
| Aspartate | 1.00 | 2.50 - 4.00 | Upstream substrate accumulation due to blocked utilization. |
| ATP / ADP Ratio | > 5.0 | > 5.0 | Internal QC: Confirms pools were not degraded during extraction. |
Note: Short-term PALA treatment may not effectively deplete dTTP pools immediately due to salvage pathway compensation; extended treatment or flux analysis is recommended for complete profiling[3].
References
- Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - Frontiers Frontiers in Oncology
- Cytomegalovirus-mediated activation of pyrimidine biosynthesis drives UDP–sugar synthesis to support viral protein glycosylation | PNAS Proceedings of the N
- Adaptive Reprogramming of De Novo Pyrimidine Synthesis Is a Metabolic Vulnerability in Triple-Negative Breast Cancer - AACR Journals Cancer Research (American Associ
- Metabolomics identifies pyrimidine starvation as the mechanism of 5-aminoimidazole-4-carboxamide-1-β-riboside (AICAr)
Sources
- 1. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]
- 2. Metabolomics identifies pyrimidine starvation as the mechanism of 5-aminoimidazole-4-carboxamide-1-β-riboside (AICAr) induced apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pnas.org [pnas.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Sparfosic Acid (Trisodium) Resistance
Product Focus: Sparfosic Acid (PALA, NSC 224131) Application: Antimetabolite Research & Pyrimidine Synthesis Inhibition User Level: Advanced / Drug Discovery
Core Directive & Mechanism Overview
The Challenge: Sparfosic acid (PALA) is a transition-state analog that potently inhibits aspartate transcarbamoylase (ATCase) , the second enzymatic step of the CAD complex (Carbamoyl-phosphate synthetase 2, Aspartate transcarbamoylase, and Dihydroorotase). By blocking de novo pyrimidine biosynthesis, PALA depletes intracellular UTP and CTP pools, leading to DNA/RNA synthesis arrest.
The Resistance Paradox: Resistance often arises not through mutation of the binding pocket, but through genomic amplification of the CAD gene or the upregulation of the pyrimidine salvage pathway . This guide addresses the three most common failure points: improper culture conditions (exogenous rescue), genomic amplification, and compensatory signaling.
Troubleshooting Module: In Vitro Efficacy & Media Conditions
Q: Why do my dose-response curves show no cytotoxicity even at high PALA concentrations (>1 mM)?
A: You are likely using standard Fetal Bovine Serum (FBS), which contains micromolar levels of uridine and cytidine.
The Science: PALA blocks de novo synthesis. However, cancer cells are metabolically plastic; if extracellular uridine is available, they will import it via equilibrative nucleoside transporters (ENT1/2) and convert it to UMP via uridine-cytidine kinase (UCK) , completely bypassing the PALA blockade. Standard FBS contains enough uridine (2–5 µM) to rescue cells from PALA toxicity.
The Fix: You must use Dialyzed Fetal Bovine Serum (dFBS) (cutoff 10 kDa) for all PALA sensitivity assays. Dialysis removes small molecules (nucleosides, amino acids) while retaining growth factors.[1]
Protocol 1: The Uridine Rescue Validation Assay
Use this protocol to confirm that your observed cytotoxicity is specifically due to pyrimidine depletion (on-target effect).
Step-by-Step Methodology:
-
Seeding: Plate cells (e.g., 3,000 cells/well) in 96-well plates using media supplemented with 10% Dialyzed FBS . Allow attachment overnight.
-
Treatment Groups:
-
Group A (Control): Vehicle only.
-
Group B (PALA): Sparfosic acid (IC90 concentration, typically 100–500 µM depending on cell line).
-
Group C (Rescue): Sparfosic acid (IC90) + Uridine (100 µM) .
-
-
Incubation: Incubate for 72–96 hours.
-
Readout: Assess viability (CellTiter-Glo or MTT).
Interpretation:
-
Valid System: Group B shows <10% viability; Group C shows >90% viability (comparable to Control).
-
Invalid System: If Group B shows high viability, your dFBS may be compromised, or the cell line has intrinsic resistance (e.g., CAD amplification).
Molecular Characterization of Resistance
Q: My media is correct (dFBS), but the cells are still resistant. Is it CAD amplification?
A: CAD gene amplification is the hallmark of PALA resistance. Under PALA selection pressure, cells often amplify the CAD gene (located on chromosome 2 in humans) to overproduce ATCase, overwhelming the drug inhibitor. Resistant clones can carry 50–100 copies of the gene.
Protocol 2: Rapid Quantification of CAD Copy Number (qPCR)
A faster alternative to Fluorescence In Situ Hybridization (FISH).
Materials:
-
Genomic DNA (gDNA) from parental (sensitive) and resistant clones.
-
Primers for CAD (Target) and LINE-1 or Albumin (Reference/Normalizer).
Workflow:
-
Extraction: Isolate gDNA using a standard silica-column kit.
-
Reaction Setup:
-
Target: CAD Exon 1 (Forward: 5'-...-3', Reverse: 5'-...-3').
-
Reference: Albumin (single copy control).
-
-
Cycling: Standard SYBR Green cycling profile (95°C 10s, 60°C 30s, 40 cycles).
-
Calculation: Use the
method.-
Fold Change =
-
Data Interpretation:
| Fold Change | Interpretation | Action |
| 0.8 – 1.2 | No Amplification | Investigate transport mechanisms (drug efflux) or target mutation. |
| 2.0 – 5.0 | Low-level Amplification | Increase PALA concentration; consider combination therapy. |
| > 10.0 | High-level Amplification | Confirmed Mechanism. Cell line is a valid model for gene amplification studies. |
Overcoming Resistance: Combination Strategies
Q: How do I sensitize PALA-resistant cells?
A: Block the "Escape Route" (Salvage Pathway) or exploit the imbalance.
Strategy A: The "Pincer Movement" (PALA + Dipyridamole)
Since resistant cells may rely on scavenging trace uridine, blocking nucleoside transport is effective.
-
Mechanism: DP inhibits ENT1/2 transporters, preventing the uptake of extracellular uridine.
-
Synergy: PALA blocks internal production; DP blocks external rescue. This combination has shown synergy in clinical trials and xenografts.[3][4]
Strategy B: Metabolic Overload (PALA + 5-Fluorouracil)
PALA is a biochemical modulator of 5-FU.
-
Mechanism: PALA depletes physiological UTP/CTP pools. This reduces the competition for 5-FU metabolites, allowing increased incorporation of 5-FUTP into RNA and 5-FdUMP binding to Thymidylate Synthase.
-
Note: In resistant cells with high ATCase, PALA may fail to deplete pools sufficiently to modulate 5-FU unless used at very high doses.
Visualizing the Mechanism & Troubleshooting
Diagram 1: The Dual Blockade Strategy
This diagram illustrates how PALA blocks de novo synthesis and how Dipyridamole prevents the salvage pathway rescue.
Caption: PALA inhibits the CAD complex (de novo). Dipyridamole blocks ENT transporters (salvage), preventing uridine rescue.
Diagram 2: Troubleshooting Decision Tree
Caption: Step-by-step workflow to diagnose the root cause of Sparfosic acid resistance in vitro.
References
-
Simons, A. et al. (1984). "Mechanisms of resistance to N-(phosphonacetyl)-L-aspartate in human ovarian carcinoma xenografts." Cancer Research.
-
Wahl, G. M. et al. (1979). "Gene amplification causes overproduction of the first three enzymes of UMP synthesis in N-(phosphonacetyl)-L-aspartate-resistant hamster cells."[5] Proceedings of the National Academy of Sciences.
-
Chan, T. C. et al. (1988). "Plasma uridine changes in cancer patients treated with the combination of dipyridamole and N-phosphonacetyl-L-aspartate."[3] Cancer Research.
-
Grem, J. L. et al. (1988). "Phase I trial of combination therapy of cancer with N-phosphonacetyl-L-aspartic acid and dipyridamole."[3][6] Cancer Research.
-
Thermo Fisher Scientific. "Dialyzed FBS for Cell Culture: Technical Overview."
Sources
- 1. 特殊用途のFBS | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Repurposing Drugs as Expanding Cancer Treatment Palette: Dipyridamole as a Cancer Treatment | Integrative Holistic Cancer Therapy, Houston, Texas [i2b.us]
- 3. Plasma uridine changes in cancer patients treated with the combination of dipyridamole and N-phosphonacetyl-L-aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combining mTOR Inhibitors with Chemotherapy and Other Targeted Therapies in Advanced Breast Cancer: Rationale, Clinical Experience, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of CAD gene amplification using a combined approach of molecular genetics and cytogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I trial of combination therapy of cancer with N-phosphonacetyl-L-aspartic acid and dipyridamole - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting PALA solubility and stability in experimental assays
Executive Summary: The PALA Technical Brief
N-(phosphonacetyl)-L-aspartate (PALA) is a transition-state analogue inhibitor of Aspartate Transcarbamoylase (ATCase) , a critical enzyme in the de novo pyrimidine biosynthesis pathway (specifically the CAD complex in eukaryotes).[1][2]
Critical Warning: Unlike 90% of small molecule inhibitors you encounter, PALA is NOT soluble in DMSO. It is a highly polar, charged phosphonate-amino acid conjugate. Attempting to dissolve PALA in DMSO or ethanol will result in suspension failures and inaccurate dosing.
This guide addresses the three most common support tickets we receive regarding PALA: solubility failures, pH-induced degradation, and lack of specificity controls in cell culture.
Part 1: Solubility & Reconstitution (The #1 Failure Point)
Q: I tried dissolving PALA in DMSO at 10 mM, but it remains a cloudy suspension. What is wrong?
A: This is a chemical property issue, not a reagent defect. PALA contains a phosphonate group and an aspartate backbone, making it extremely hydrophilic and charged.
-
The Fix: Use Water or PBS (Phosphate Buffered Saline).
-
The Chemistry: PALA is practically insoluble in non-polar or polar-aprotic solvents like DMSO, Ethanol, or DMF.
Q: I purchased the PALA Free Acid, and it won't dissolve in water. Why?
A: The free acid form of PALA is highly acidic. It requires neutralization to form a soluble salt (typically sodium salt). In pure water, the protons on the phosphonate and carboxylate groups prevent solvation.
Protocol: Converting PALA Free Acid to a Soluble Stock
| Parameter | Specification |
| Solvent | Ultra-pure Water (Milli-Q) |
| Reagent | 1N NaOH (Sodium Hydroxide) |
| Target pH | 7.0 – 7.5 |
| Max Solubility | ~100 mM (in neutralized aqueous solution) |
Step-by-Step Reconstitution:
-
Weigh the PALA free acid.
-
Add water to 80% of the final target volume.
-
Critical Step: The solution will be acidic (pH ~2-3) and likely cloudy.
-
Add 1N NaOH dropwise while monitoring pH.
-
As the pH approaches 6.5-7.0, the solid will dissolve completely.
-
Filter sterilize (0.22 µm) immediately. Do not autoclave.
Part 2: Stability & Storage
Q: Can I store PALA at 4°C for a week?
A: We do not recommend it. While the P-C (phosphorus-carbon) bond in the phosphonate group is stable, the amide linkage connecting the phosphonate moiety to the aspartate is susceptible to hydrolysis, particularly if the pH drifts.
Storage Guidelines:
| State | Condition | Stability Estimate |
| Solid (Lyophilized) | -20°C, Desiccated | > 2 Years |
| Aqueous Stock (Neutral) | -20°C or -80°C | 6 Months |
| Aqueous Stock (Neutral) | 4°C | < 1 Week (Risk of hydrolysis) |
| Freeze/Thaw | Avoid repeated cycles | Aliquot immediately |
Q: My assay buffer is pH 5.0. Will PALA work?
A: PALA binds ATCase most effectively in the transition state geometry, which is optimized near physiological pH (7.0–7.8) or the enzyme's optimal pH (often pH 8.0–8.5 for E. coli ATCase). At pH 5.0, protonation of the carboxylates may reduce binding affinity (
Part 3: Assay Optimization & Specificity
Q: I see cell death with PALA, but how do I prove it is due to ATCase inhibition and not off-target toxicity?
A: You must perform a Uridine Rescue Experiment . This is the "Gold Standard" for validating PALA specificity.
The Logic: PALA blocks de novo pyrimidine synthesis. If the toxicity is on-target, providing an exogenous source of pyrimidines (Uridine) via the salvage pathway should completely reverse the toxicity.
Uridine Rescue Protocol:
-
Arm A: Cells + PALA (IC90 concentration).
-
Arm B: Cells + PALA (IC90) + Uridine (100 µM) .
-
Arm C: Vehicle Control.
-
Result: If Arm B viability ≈ Arm C, the effect is specific to ATCase inhibition. If Arm B dies, your PALA concentration is causing off-target toxicity.
Q: Can I use a phosphate-based buffer for the in vitro ATCase enzyme assay?
A: Use caution. The ATCase reaction releases inorganic phosphate (
-
If your detection method measures
release (e.g., Malachite Green), you cannot use PBS or phosphate buffers. Use HEPES or Tris. -
PALA itself is a phosphate mimic; extremely high phosphate concentrations in the buffer might compete competitively, though PALA's
is usually in the nanomolar range (tight binding), minimizing this risk compared to weak inhibitors.
Part 4: Visualizing the Mechanism & Workflow
Diagram 1: The Pyrimidine Blockade (Mechanism of Action)
This diagram illustrates where PALA intercepts the CAD complex pathway.[2]
Caption: PALA acts as a bisubstrate analogue, mimicking the transition state of Carbamoyl Phosphate and Aspartate condensation, effectively locking ATCase.
Diagram 2: Troubleshooting Decision Tree
Follow this logic to resolve solubility or efficacy issues.
Caption: Decision matrix for PALA reconstitution. Note that DMSO is a dead-end path leading to experimental failure.
References
-
Collins, K. D., & Stark, G. R. (1971). Aspartate transcarbamylase. Interaction with the transition state analogue N-(phosphonacetyl)-L-aspartate.[1][5][6][7][8] Journal of Biological Chemistry, 246(21), 6599–6605.
-
Swyryd, E. A., Seaver, S. S., & Stark, G. R. (1974). N-(phosphonacetyl)-L-aspartate, a potent transition state analog inhibitor of aspartate transcarbamylase, blocks proliferation of mammalian cells in culture. Journal of Biological Chemistry, 249(21), 6945–6950.
-
Ruiz-Ramos, A., et al. (2016). Structure and Functional Characterization of Human Aspartate Transcarbamoylase, the Target of the Anti-tumoral Drug PALA.[9] Structure, 24(8), 1235-1248.
-
PubChem Compound Summary. N-(Phosphonacetyl)-L-aspartic acid (PALA).
Sources
- 1. Discovery of Small-Molecule Allosteric Inhibitors of PfATC as Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topical N-Phosphonacetyl-L-Aspartate is a Dual Action Candidate for Treating Non-Melanoma Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paraformaldehyde Solution (8%) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 4. phytotechlab.com [phytotechlab.com]
- 5. scispace.com [scispace.com]
- 6. Aspartate carbamoyltransferase - Wikipedia [en.wikipedia.org]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. N-phosphonacetyl-L-isoasparagine a Potent and Specific Inhibitor of E. coli Aspartate Transcarbamoylase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure and Functional Characterization of Human Aspartate Transcarbamoylase, the Target of the Anti-tumoral Drug PALA - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Sparfosic Acid (PALA) Toxicity in Preclinical Models
Introduction
Welcome to the Technical Support Center for Sparfosic Acid (N-(phosphonacetyl)-L-aspartate, or PALA). This guide addresses the specific toxicological challenges associated with PALA in preclinical models (murine, rat, and canine).
PALA is a transition-state analog that inhibits aspartate transcarbamoylase (ATCase) , a critical enzyme in de novo pyrimidine biosynthesis.[1][2][3] While PALA is often used to modulate the efficacy of fluoropyrimidines (like 5-FU), its monotherapy toxicity profile is distinct. The dose-limiting toxicities (DLT) in preclinical models are primarily gastrointestinal (GI) damage and cutaneous toxicity , rather than the myelosuppression seen with many cytotoxic agents.
Module 1: The Biochemical Basis of Toxicity
User Query: Why are my animals losing weight and showing signs of GI distress despite normal blood counts?
Technical Insight: Unlike standard alkylating agents, PALA does not directly damage DNA. Instead, it creates a "starvation" state for pyrimidines (Uracil, Cytosine, Thymine). Rapidly dividing epithelial cells in the gut lining rely heavily on de novo synthesis and are the first to fail when ATCase is blocked. This leads to villous atrophy, mucositis, and diarrhea, resulting in rapid weight loss and dehydration.
Pathway Visualization: Mechanism & Rescue
The following diagram illustrates where PALA blocks synthesis and how Uridine bypasses this blockade.
Figure 1: Mechanism of PALA inhibition at ATCase and the salvage pathway rescue via Uridine.
Module 2: Troubleshooting Gastrointestinal (GI) Toxicity
User Query: My mice have developed diarrhea 4 days post-dose. How do I grade this and what is the immediate intervention?
Expert Analysis: GI toxicity typically manifests 3–5 days after a single high dose or during repeated dosing. In mice, this presents as "wet tail," hunching, and loose stools.
Toxicity Grading & Action Matrix
| Grade | Symptom Description (Murine) | Action Required |
| 0 | Normal stool consistency; no perianal staining. | Continue monitoring. |
| 1 | Soft stool; slight perianal staining; <10% weight loss. | Hydration Support: Provide gel packs or wet mash. Monitor weight daily. |
| 2 | Moderate diarrhea; wet tail; 10–15% weight loss; mild dehydration (skin tenting). | Intervention: Administer SQ saline (20 mL/kg). Switch to soft diet. Consider Uridine Rescue (see Module 3). |
| 3 | Severe diarrhea; continuous staining; >15% weight loss; lethargy. | Endpoint: Immediate euthanasia is usually required by IACUC standards. If attempting rescue, immediate IP Uridine + aggressive fluids. |
FAQ: GI Management
Q: Can I use loperamide (Imodium) for PALA-induced diarrhea in mice? A: Generally No. PALA toxicity is caused by epithelial cell death (cytotoxicity), not hypermotility. Anti-motility agents can mask the severity of the mucositis and lead to toxic megacolon. Focus on hydration and caloric support .
Q: Why is the diarrhea delayed? A: The delay reflects the turnover time of the intestinal epithelium. PALA stops the production of new cells. You only see symptoms when the existing mature cells naturally die off and are not replaced.
Module 3: The Uridine Rescue Protocol
User Query: I need to reverse PALA toxicity immediately. What is the standard protocol?
Protocol Overview: Uridine is the specific antidote. It provides the pyrimidines the cell cannot make. Timing is critical: Rescue is most effective if initiated within 24–48 hours of PALA administration, but can reduce mortality even if started at symptom onset (though less effectively).
Standard Operating Procedure (SOP): Uridine Rescue in Mice
Reagents:
-
Uridine (High Purity, e.g., Sigma-Aldrich U3003).
-
Sterile 0.9% Saline.
Preparation:
-
Dissolve Uridine in sterile saline to a concentration of 200 mg/mL (20%) .
-
Warm slightly (37°C) to aid dissolution; filter sterilize (0.22 µm).
Dosing Regimen:
| Parameter | Protocol Specification |
| Route | Intraperitoneal (IP) is preferred for rapid absorption. Subcutaneous (SQ) is an alternative for maintenance. |
| Dose | 2,000 – 3,500 mg/kg (2–3.5 g/kg). Note: Uridine has very low toxicity and is rapidly excreted. |
| Frequency | Every 6–8 hours for 5 consecutive days. |
| Total Daily Dose | Target ~5,000 – 10,000 mg/kg/day total. |
Step-by-Step Workflow:
-
Identify animals meeting Grade 1 or 2 toxicity criteria.
-
Administer initial bolus of Uridine (3,500 mg/kg IP).
-
Supplement with 1 mL warm sterile saline SQ to combat dehydration.
-
Repeat Uridine dosing (2,000 mg/kg) every 8 hours.
-
Monitor weight. Rescue is considered successful if weight stabilizes within 48 hours.
Critical Note: Uridine competes with PALA for efficacy if you are studying tumors. If the goal is antitumor activity, "delayed rescue" (starting 24h post-PALA) is often used to allow tumor cytotoxicity while saving normal tissues.
Module 4: Systemic Health & Decision Tree
User Query: When should I stop the experiment versus treat the animal?
Expert Analysis: PALA toxicity is reversible if caught before severe dehydration sets in. However, ethical endpoints must be respected. Use the following decision logic to standardize your team's response to toxicity.
Decision Logic: Toxicity Management
Figure 2: Decision support tree for managing PALA-induced toxicity events.
Troubleshooting Skin Toxicity
Issue: Mice developing dermatitis or rash on paws/snout.
-
Cause: PALA accumulates in skin; basal keratinocytes require pyrimidines.
-
Management:
-
Topical moisturizers (e.g., weak urea cream) can help.
-
Ensure bedding is clean and dry (ammonia from urine exacerbates skin lesions).
-
This is rarely lethal but can be painful; monitor for signs of distress (biting at paws).
-
References
-
Swyryd, E. A., Seaver, S. S., & Stark, G. R. (1974). N-(phosphonacetyl)-L-aspartate, a potent transition state analog inhibitor of aspartate transcarbamylase, blocks proliferation of mammalian cells in culture. Journal of Biological Chemistry, 249(21), 6945-6950.
-
Source:
-
-
Martin, D. S., Stolfi, R. L., Sawyer, R. C., Spiegelman, S., & Young, C. W. (1982). High-dose 5-fluorouracil with delayed "rescue" in mice. Cancer Research, 42(10), 3964-3970.
-
Source:
-
-
Peters, G. J., van Groeningen, C. J., Laurensse, E. J., & Pinedo, H. M. (1991). Uridine-induced hypothermia in mice and rats in relation to plasma and tissue levels of uridine and its metabolites. Cancer Chemotherapy and Pharmacology, 29(2), 105-110.
-
Source:
-
-
Grem, J. L., King, S. A., O'Dwyer, P. J., & Leyland-Jones, B. (1988). Biochemistry and clinical activity of N-(phosphonacetyl)-L-aspartate: a review. Cancer Research, 48(16), 4441-4454.
-
Source:
-
-
Moyer, J. D., & Handschumacher, R. E. (1979). Selective inhibition of pyrimidine synthesis and depletion of nucleotide pools by N-(phosphonacetyl)
-
Source:
-
Sources
Technical Support Center: PALA Optimization for In Vitro Cancer Studies
Case ID: PALA-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist, Cell Metabolism Unit
Executive Summary & Biological Logic
N-(phosphonacetyl)-L-aspartate (PALA) is a transition-state analogue that specifically inhibits Aspartate Transcarbamoylase (ATCase) .[1] ATCase is the second enzymatic activity of the multifunctional CAD complex (Carbamoyl-phosphate synthetase 2, Aspartate transcarbamoylase, Dihydroorotase).
The Critical Variable: PALA efficacy is strictly dependent on the cellular reliance on de novo pyrimidine synthesis. If cells have access to exogenous uridine (via the salvage pathway), PALA toxicity is bypassed.
-
Implication: Standard Fetal Bovine Serum (FBS) contains micromolar levels of uridine. You must use Dialyzed FBS (dFBS) to observe PALA-mediated cytotoxicity.
Mechanism of Action & Resistance Pathways
The following diagram illustrates the blockade point and the "escape route" (Salvage Pathway) that ruins many experiments.
Figure 1: PALA inhibits the ATCase activity of the CAD complex.[2][3] Presence of exogenous uridine (red pathway) restores UMP pools, negating PALA toxicity.
Validated Experimental Protocols
Protocol A: IC50 Determination (Cytotoxicity)
Objective: Determine the concentration of PALA required to inhibit cell growth by 50%.
Reagents:
-
PALA: Dissolve in PBS or water (adjust pH to 7.0-7.4 with NaOH). Filter sterilize (0.22 µm). Store at -20°C.
-
Media: RPMI-1640 or DMEM (Uridine-free).
-
Serum: Dialyzed FBS (dFBS) (10 kDa cutoff). Standard FBS is forbidden.
Workflow:
-
Acclimatization (Optional but Recommended): Passage cells in dFBS-containing media for 1-2 doublings prior to the assay to adapt metabolism.
-
Seeding: Seed cells in 96-well plates.
-
Density: 2,000–5,000 cells/well (ensure exponential growth for 72-96h).
-
Perimeter: Fill outer wells with PBS to prevent edge effects (evaporation).[4]
-
-
Treatment (Day 1): Remove media and add fresh media containing PALA.
-
Dose Range: 9-point serial dilution (1:3 or 1:10).
-
Suggested Range: 0.1 µM to 1000 µM.
-
-
Validation Control (The "Rescue" Well):
-
Include 3 wells containing: PALA (at expected IC90) + Uridine (100 µM) .
-
Pass Criteria: These cells must survive. If they die, toxicity is off-target.
-
-
Incubation: 72 to 96 hours. (PALA is cytostatic before it is cytotoxic; depletion of pools takes time).
-
Readout: MTT, CellTiter-Glo, or Crystal Violet.
Protocol B: Selecting for CAD Gene Amplification
Objective: Generate PALA-resistant cell lines with amplified CAD genes.
-
Initial IC50: Determine the baseline IC50 of the parental line (e.g., 5 µM).
-
Step 1 Selection: Seed
cells in 10 cm dishes with PALA at 3x to 5x the IC50. -
Refeed: Change media every 3-4 days. Massive cell death will occur.
-
Colony Picking: After 2-3 weeks, resistant colonies will appear. Pick and expand.
-
Step-Up: Expose the survivor pool to 2x the previous concentration.
-
Repeat: Continue until cells grow in very high concentrations (e.g., 1 mM).
Reference Data: Sensitivity Profiles
Sensitivity varies based on basal CAD expression and p53 status.
| Cell Line | Tissue Origin | Typical IC50 (µM) | Notes |
| B16 | Murine Melanoma | ~5 µM | Highly sensitive. |
| HCT-116 | Human Colon | 10 - 20 µM | p53 wild-type cells often arrest rather than die immediately. |
| L1210 | Murine Leukemia | ~200 µM | Moderate natural resistance. |
| CCRF-CEM | Human Leukemia | ~50 µM | T-cell acute lymphoblastic leukemia.[5] |
| CAD-Amp | (Generated) | >1000 µM | Cells with amplified CAD gene copies. |
Note: Values are approximate and highly dependent on seeding density and assay duration.
Troubleshooting Guide (FAQ)
Issue 1: "I treated cells with 1 mM PALA, but they are still growing normally."
Root Cause: Uridine Contamination. Diagnostic: Did you use standard FBS? Solution:
-
Switch to Dialyzed FBS . Standard serum contains ~5 µM uridine, which is sufficient to rescue cells from PALA inhibition.
-
Check your basal media formulation. Ensure it does not contain nucleosides (e.g., avoid "Alpha-MEM with Nucleosides").
Issue 2: "My IC50 curve is shifting to the right (lower potency) in high-density wells."
Root Cause: The "Inoculum Effect." Mechanistic Insight: Higher cell numbers possess a larger initial pool of pyrimidines. PALA inhibits synthesis, not the pool itself. Cells divide until the pool is exhausted. Solution:
-
Reduce seeding density.
-
Extend assay duration from 48h to 72h or 96h to allow pool depletion.
Issue 3: "The Uridine Rescue control didn't work (cells died despite Uridine)."
Root Cause: Off-target toxicity or transport failure. Solution:
-
Concentration Check: Ensure Uridine is used at 50–100 µM. Excessively high uridine (>1 mM) can be cytotoxic itself.
-
Transport: Some specialized lines may lack nucleoside transporters (rare).
-
pH: PALA is an acid. If you dissolved high concentrations (mM) without buffering, you might be acidifying the media.
Issue 4: "I see colonies appearing in my high-concentration PALA plates."
Root Cause: CAD Gene Amplification.[2][6][7] Analysis: This is a biological feature, not a technical error. PALA is a potent selector for genomic instability. Action: If you are studying cytotoxicity, these are resistant clones. If you are studying gene amplification, these are your target cells.
References
-
Swyryd, E. A., Seaver, S. S., & Stark, G. R. (1974). N-(phosphonacetyl)-L-aspartate, a potent transition state analog inhibitor of aspartate transcarbamylase, blocks proliferation of mammalian cells in culture.[8] Journal of Biological Chemistry, 249(21), 6945-6950.[8]
-
Wahl, G. M., Padgett, R. A., & Stark, G. R. (1979). Gene amplification causes overproduction of the first three enzymes of UMP synthesis in N-(phosphonacetyl)-L-aspartate-resistant hamster cells. Journal of Biological Chemistry, 254(17), 8679-8689.
-
BenchChem. PALA's Potency Unveiled: A Comparative Analysis of IC50 Values Across Diverse Cancer Cell Lines.
-
Nwosu, Z. C., et al. (2023). Uridine-derived ribose fuels glucose-restricted pancreatic cancer. Nature, 618, 151–158.
-
Smith, K. A., et al. (1997). Multiple mechanisms of N-phosphonacetyl-L-aspartate resistance in human cell lines. Proceedings of the National Academy of Sciences, 94(5), 1816-1821.[6]
Sources
- 1. N-phosphonacetyl-L-aspartate (PALA) | ATCase inhibitor | Probechem Biochemicals [probechem.com]
- 2. Analysis of CAD gene amplification using a combined approach of molecular genetics and cytogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increased incidence of CAD gene amplification in tumorigenic rat lines as an indicator of genomic instability of neoplastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Multiple mechanisms of N-phosphonacetyl-L-aspartate resistance in human cell lines: carbamyl-P synthetase/aspartate transcarbamylase/dihydro-orotase gene amplification is frequent only when chromosome 2 is rearranged - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Late onset of CAD gene amplification in unamplified PALA resistant Chinese hamster mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-(phosphonacetyl)-L-aspartate, a potent transition state analog inhibitor of aspartate transcarbamylase, blocks proliferation of mammalian cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cell Line-Specific Responses to Sparfosic Acid Treatment
Introduction
Welcome to the technical support guide for Sparfosic acid, also known as N-(phosphonoacetyl)-L-aspartic acid (PALA). Sparfosic acid is a highly specific and potent inhibitor of aspartate transcarbamoylase (ATCase), the enzyme that catalyzes the second committed step in the de novo pyrimidine biosynthesis pathway.[1][2] By blocking this pathway, Sparfosic acid depletes the cellular pool of pyrimidines (uracil, cytosine, and thymine), which are essential building blocks for DNA and RNA.[1][3] This depletion leads to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells like cancer cells, which have a high demand for nucleotides.[4][5]
However, extensive research has shown that the efficacy of Sparfosic acid is not uniform across all cell types.[6][7][8] The response is highly cell line-specific and influenced by a variety of factors including the cell's metabolic state, genetic background, and the activity of the target enzyme.[8][9] This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights, detailed protocols, and troubleshooting solutions for experiments involving Sparfosic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Sparfosic acid?
Sparfosic acid acts as a transition-state analog inhibitor of aspartate transcarbamoylase (ATCase).[5] ATCase is a critical enzyme in the de novo synthesis of pyrimidines.[10] By mimicking the transition state of the enzyme's natural substrates (carbamoyl phosphate and aspartate), Sparfosic acid binds tightly to the enzyme's active site, blocking the production of N-carbamoyl-L-aspartate and effectively halting the pyrimidine synthesis pathway.[11] This leads to a depletion of UTP, CTP, and dTTP pools, which are necessary for DNA and RNA synthesis, ultimately causing cell cycle arrest and cell death.[5]
Q2: How should I prepare and store Sparfosic acid solutions?
Sparfosic acid is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a concentrated stock solution in a suitable solvent like sterile, nuclease-free water or a buffered saline solution (e.g., PBS). Ensure the pH is adjusted to physiological levels (7.2-7.4) if necessary, as the compound is acidic. Stock solutions should be filter-sterilized and can be stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For working solutions, dilute the stock solution in your cell culture medium immediately before use.
Q3: Why do different cancer cell lines exhibit varying sensitivity to Sparfosic acid?
The heterogeneity in response is a key aspect of Sparfosic acid's pharmacology and can be attributed to several factors:
-
ATCase Expression and Activity: Cell lines with higher intrinsic levels of ATCase activity may require higher concentrations of Sparfosic acid to achieve effective inhibition.[8]
-
Dependence on De Novo vs. Salvage Pathways: Cells that rely heavily on the de novo pyrimidine synthesis pathway are more sensitive. Conversely, cells that can efficiently utilize the pyrimidine salvage pathway (recycling pyrimidines from the environment) may be more resistant.
-
Cell Proliferation Rate: Rapidly dividing cells have a higher demand for nucleotides and are generally more susceptible to inhibitors of nucleotide synthesis.[3] However, some studies have found no direct correlation between growth rate and sensitivity, suggesting other factors are at play.[7][8]
-
Mechanisms of Resistance: Cells can develop resistance through mechanisms like the amplification of the CAD gene, which encodes the multifunctional protein containing ATCase.[12] This leads to overexpression of the target enzyme, requiring more drug to achieve the same level of inhibition.
Q4: Has Sparfosic acid been used in combination with other therapies?
Yes, a significant area of interest has been the use of Sparfosic acid to potentiate the effects of other chemotherapeutic agents, most notably 5-fluorouracil (5-FU).[13][14] The rationale is that by depleting the de novo pyrimidine pools, Sparfosic acid increases the incorporation of 5-FU metabolites into RNA, enhancing its cytotoxic effects.[2][13] It has also been shown to act synergistically with other inhibitors of de novo pyrimidine synthesis, like acivicin.[15]
Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for key experiments to evaluate cell line-specific responses to Sparfosic acid.
Protocol 1: Determining Cell Viability and IC₅₀ using MTT Assay
This protocol assesses the cytotoxic effects of Sparfosic acid by measuring the metabolic activity of cells.[4]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method where mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.[4]
Materials:
-
Cell line(s) of interest
-
Complete culture medium
-
Sparfosic acid stock solution
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of dilutions of Sparfosic acid in complete medium at 2x the final desired concentration.
-
Remove the old medium from the wells and add 100 µL of the diluted Sparfosic acid solutions (or medium with vehicle for the control wells). A typical concentration range might be from 0.1 µM to 1000 µM.
-
Incubate for the desired treatment period (e.g., 48, 72, or 96 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking the plate for 5-10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells: (% Viability) = (Absorbance_treated / Absorbance_control) * 100.
-
Plot the % Viability against the log of the Sparfosic acid concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).
-
Scientist's Note: The choice of cell seeding density is critical. If cells become over-confluent in the control wells before the end of the experiment, the assay will not accurately reflect the drug's effect. It is recommended to perform a growth curve analysis beforehand to determine the optimal seeding density for your specific cell line and experiment duration.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[5]
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[16] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in S phase have an intermediate amount.[16]
Materials:
-
Cell line(s) of interest
-
6-well plates
-
Sparfosic acid
-
PBS (Phosphate-Buffered Saline)
-
70% cold ethanol
-
PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed approximately 2 x 10⁵ cells per well in a 6-well plate.[5]
-
After 24 hours, treat the cells with Sparfosic acid at relevant concentrations (e.g., IC₅₀ and 2x IC₅₀) for a desired time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).[5]
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.[5]
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram.
-
Gate out debris and cell aggregates.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated cells to the control.
-
Visualizations: Workflows and Pathways
De Novo Pyrimidine Biosynthesis Pathway
The following diagram illustrates the key steps of the de novo pyrimidine biosynthesis pathway and highlights the specific point of inhibition by Sparfosic acid.
Caption: Inhibition of ATCase by Sparfosic acid blocks pyrimidine biosynthesis.
General Experimental Workflow
This workflow outlines the typical process for evaluating the response of a given cell line to Sparfosic acid treatment.
Caption: Workflow for characterizing cell line responses to Sparfosic acid.
Troubleshooting Guide
Problem: High variability in IC₅₀ values between experiments.
-
Possible Cause 1: Cell Health and Passage Number.
-
Explanation: Cells at high passage numbers can undergo genetic drift, altering their phenotype and drug sensitivity. Inconsistent cell health (e.g., mycoplasma contamination) can also dramatically affect results.
-
Solution: Use cells within a consistent and low passage number range for all experiments. Regularly test for mycoplasma contamination. Ensure you are seeding healthy, logarithmically growing cells.
-
-
Possible Cause 2: Inconsistent Seeding Density.
-
Explanation: The final cell density can influence drug efficacy. If control wells become over-confluent, the calculated viability of treated wells will be artificially low, skewing the IC₅₀.
-
Solution: Perform careful and consistent cell counting for every experiment. Use a multichannel pipette for seeding to minimize well-to-well variability. As mentioned, optimize seeding density beforehand.[17]
-
-
Possible Cause 3: Drug Stability.
-
Explanation: Repeated freeze-thaw cycles of the Sparfosic acid stock solution can lead to degradation and loss of potency.
-
Solution: Aliquot your stock solution upon initial preparation to minimize freeze-thaw cycles. Store aliquots at -80°C for long-term stability.
-
Problem: No significant cell death or growth inhibition observed, even at high concentrations.
-
Possible Cause 1: Intrinsic or Acquired Resistance.
-
Explanation: The cell line may be inherently resistant to Sparfosic acid. This could be due to a high reliance on the pyrimidine salvage pathway or pre-existing amplification of the CAD gene.[12]
-
Solution:
-
Confirm Target Engagement: Perform an ATCase activity assay on cell lysates to confirm that Sparfosic acid is inhibiting the enzyme in your system.[11]
-
Test for Salvage Pathway Dependence: Try to rescue the cells by adding exogenous uridine to the culture medium along with Sparfosic acid.[18] If uridine rescues the cells, it confirms the on-target effect of the drug.
-
Investigate Resistance Mechanisms: Use qPCR or FISH to check for amplification of the CAD gene.[12]
-
-
-
Possible Cause 2: Drug Uptake Issues.
-
Explanation: While less common for this compound, some cells may have inefficient uptake. The uptake of Sparfosic acid (PALA) has been shown to be consistent with fluid-phase endocytosis.[19]
-
Solution: While difficult to modulate directly, ensure standard culture conditions are optimal. Factors affecting endocytosis could theoretically influence uptake.
-
Problem: My cell cycle analysis shows an unexpected arrest point (e.g., G2/M instead of S-phase).
-
Possible Cause 1: Cell Line-Specific Checkpoint Activation.
-
Explanation: While depletion of nucleotides is expected to cause an S-phase arrest due to stalled DNA replication, different cell lines have unique checkpoint signaling networks.[20] A particular cell line might activate a G2/M checkpoint in response to the cellular stress induced by nucleotide depletion.
-
Solution: This may be a valid biological result. To investigate further, perform a time-course experiment (e.g., 12, 24, 48 hours) to see if an initial S-phase arrest is followed by accumulation in G2/M. Also, analyze the expression of key cell cycle proteins (e.g., cyclins, CDKs) via Western blot to understand the mechanism of arrest.
-
-
Possible Cause 2: Off-Target Effects at High Concentrations.
-
Explanation: At very high concentrations, drugs can have off-target effects that might induce different cellular responses.
-
Solution: Repeat the analysis using a range of concentrations around the IC₅₀. Ensure the observed effect is dose-dependent.
-
Data Summary & Interpretation
The sensitivity of various cell lines to Sparfosic acid can differ significantly. Below is a summary of preclinical efficacy data compiled from literature, demonstrating this variability.
| Compound | Cancer Model | Assay Type | Efficacy Metric | Result | Citation |
| Sparfosic Acid (PALA) | Murine P388 Leukemia (in vivo) | Survival | Increased Lifespan | Up to 64% increase | |
| Sparfosic Acid (PALA) | Murine B16 Melanoma (in vivo) | Survival | Increased Lifespan | 77% to 86% increase (at 490 mg/kg) | [21] |
| Sparfosic Acid (PALA) | Murine Lewis Lung Carcinoma (in vivo) | Curative | Tumor-free mice | 50% of mice cured | [6][21] |
| Sparfosic Acid (PALA) | Human Colonic Cancer (HT-29) | Growth Inhibition | Steady state of new vs. dying cells | Growth inhibition reversible by uridine | [18] |
Interpreting Your Results:
-
Sensitive Cell Lines: These will typically exhibit a low micromolar or nanomolar IC₅₀ value, a significant accumulation of cells in the S-phase of the cell cycle, and a clear induction of apoptosis (detectable by Annexin V staining and PARP cleavage) following treatment.
-
Resistant Cell Lines: These will show a high IC₅₀ value (or no response), minimal changes in cell cycle distribution, and little to no induction of apoptosis. In these cases, further investigation into the mechanisms of resistance as outlined in the troubleshooting guide is warranted.
References
-
SPARFOSIC ACID - Inxight Drugs. [Link]
-
N-phosphonacetyl-L-aspartic acid | C6H10NO8P | CID 39981 - PubChem. [Link]
-
Role of endocytosis and lysosomal pH in uptake of N-(phosphonacetyl)-L-aspartate and its inhibition of pyrimidine synthesis - PubMed. [Link]
-
Exploring Aspartate Transcarbamoylase: A Promising Broad‐Spectrum Target for Drug Development - PMC. [Link]
-
Multiple mechanisms of N-phosphonacetyl-L-aspartate resistance in human cell lines: carbamyl-P synthetase/aspartate transcarbamylase/dihydro-orotase gene amplification is frequent only when chromosome 2 is rearranged - PubMed. [Link]
-
The role of low-dose PALA in biochemical modulation - PubMed. [Link]
-
Small‐Molecule Allosteric Inhibitors of Human Aspartate Transcarbamoylase Suppress Proliferation of Bone Osteosarcoma Epithelial Cells - ResearchGate. [Link]
-
Antitumor Activity of N-(Phosphonacetyl)-L-aspartic Acid, a Transition-State Inhibitor of Aspartate Transcarbamylase | Cancer Research - AACR Journals. [Link]
-
Small-Molecule Allosteric Inhibitors of Human Aspartate Transcarbamoylase Suppress Proliferation of Bone Osteosarcoma Epithelial Cells - PubMed. [Link]
-
A novel mechanism for resistance to the antimetabolite N-phosphonoacetyl-L-aspartate by Helicobacter pylori - PubMed. [Link]
-
N-(Phosphonacetyl)-L-aspartate inhibition of the enzyme complex of pyrimidine biosynthesis - PubMed. [Link]
-
Selective inhibition of pyrimidine biosynthesis and effect on proliferative growth of colonic cancer cells - PubMed. [Link]
-
Selective inhibition of pyrimidine synthesis and depletion of nucleotide pools by N-(phosphonacetyl)-L-aspartate - PubMed. [Link]
-
Inhibition of cell growth by N-(phosphonacetyl)-L-aspartate in human and murine cells in vitro - PubMed. [Link]
-
Synergistic effects with inhibitors of de novo pyrimidine synthesis, acivicin, and N-(phosphonacetyl)-L-aspartic acid - PubMed. [Link]
-
Supplementary materials and methods Cell proliferation and viability assay - IRIS. [Link]
-
Prediction of cell cycle distribution after drug exposure by high content imaging analysis using low‐toxic DNA staining dye - PMC. [Link]
-
In vitro cytotoxic effect of N-(phosphonacetyl)-L-aspartic acid in liposome against C-26 murine colon carcinoma - PubMed. [Link]
-
Investigating the mechanisms underlying resistance to chemoterapy and to CRISPR-Cas9 in cancer cell lines - IRIS. [Link]
-
Cell cycle analysis - Wikipedia. [Link]
-
Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC. [Link]
-
Heterogeneous Response of Tumor Cell Lines to Inhibition of Aspartate β-hydroxylase - MDPI. [Link]
-
How do we interpret cell cycle analysis results or what do we have to explain after studying cell cycle analysis after treating cells with a compound? | ResearchGate. [Link]
-
Effects of 3-aminobenzamide on cell cycle arrest after gamma-irradiation - OAText. [Link]
-
Inhibition of cell growth by N-(phosphonacetyl)-L-aspartate in human and murine cells in vitro - SciSpace. [Link]
-
Common and cell-type specific responses to anti-cancer drugs revealed by high throughput transcript profiling - PMC. [Link]
-
Cell Viability Assay with Staurosporine-treated Jurkat Cells - Protocols.io. [Link]
-
Phase I trial of N-(phosphonacetyl)-L-aspartate - PubMed. [Link]
-
Strategies to Overcome Resistance Mechanisms in T-Cell Acute Lymphoblastic Leukemia - MDPI. [Link]
-
Troubleshooting and optimizing lab experiments - YouTube. [Link]
-
A CANCER-SPECIFIC RESPONSE TO SUBEROYLANILIDE HYDROXAMIC ACID (SAHA) DISTINGUISHES MDA-MB-231 AND MCF10A HUMAN BREAST CELLS IN T - CBMS. [Link]
-
Cell Cycle Analysis - Blizard Institute - Faculty of Medicine and Dentistry - Queen Mary University of London. [Link]
-
Glyphosate and AMPA inhibit cancer cell growth through inhibiting intr | DDDT - Dove Press. [Link]
-
AN3 CA Resistant cell lines - Oncolines. [Link]
-
Heterogeneous Response of Tumor Cell Lines to Inhibition of Aspartate β-hydroxylase - MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-phosphonacetyl-L-aspartic acid | C6H10NO8P | CID 39981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What are Aspartate carbamoyltransferase inhibitors and how do they work? [synapse.patsnap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibition of cell growth by N-(phosphonacetyl)-L-aspartate in human and murine cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Common and cell-type specific responses to anti-cancer drugs revealed by high throughput transcript profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring Aspartate Transcarbamoylase: A Promising Broad‐Spectrum Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Multiple mechanisms of N-phosphonacetyl-L-aspartate resistance in human cell lines: carbamyl-P synthetase/aspartate transcarbamylase/dihydro-orotase gene amplification is frequent only when chromosome 2 is rearranged - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SPARFOSIC ACID [drugs.ncats.io]
- 14. The role of low-dose PALA in biochemical modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synergistic effects with inhibitors of de novo pyrimidine synthesis, acivicin, and N-(phosphonacetyl)-L-aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 17. youtube.com [youtube.com]
- 18. Selective inhibition of pyrimidine biosynthesis and effect on proliferative growth of colonic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Role of endocytosis and lysosomal pH in uptake of N-(phosphonacetyl)-L-aspartate and its inhibition of pyrimidine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Heterogeneous Response of Tumor Cell Lines to Inhibition of Aspartate β-hydroxylase [jcancer.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: PALA Optimization & Troubleshooting
N-(Phosphonacetyl)-L-aspartate (PALA): Mechanism, Specificity, and Modulation
Welcome to the Technical Resource Hub. I am Dr. Aris Thorne, Senior Application Scientist. This guide is designed for researchers encountering anomalies in PALA-mediated inhibition of aspartate transcarbamoylase (ATCase). Below, you will find validated protocols to distinguish on-target pyrimidine depletion from off-target cytotoxicity, along with strategies to optimize PALA as a biochemical modulator for 5-Fluorouracil (5-FU).
Module 1: Validating Specificity (The Uridine Rescue)
Current Issue: My cells are dying after PALA treatment, but I cannot confirm if this is due to specific ATCase inhibition or general chemical toxicity.
Technical Insight: PALA is a transition-state analog that binds to the active site of ATCase, blocking the condensation of Carbamoyl Phosphate (CP) and Aspartate.[1] This halts de novo pyrimidine biosynthesis.[1][2][3][4]
-
The Litmus Test: If the toxicity is on-target (pyrimidine starvation), providing an exogenous source of pyrimidines via the salvage pathway (Uridine) must rescue the cells.
Interactive Pathway Diagram: The Rescue Mechanism
Figure 1: PALA blocks the de novo pathway at ATCase.[4] Exogenous Uridine bypasses this block via the salvage pathway, restoring UTP pools.
Standard Operating Procedure: Uridine Rescue Assay
Objective: Differentiate specific ATCase inhibition from non-specific necrosis.
| Step | Action | Technical Rationale |
| 1 | Seed Cells | Seed cells in 96-well plates. Allow 24h attachment. |
| 2 | Prepare Media | Condition A: Control MediaCondition B: PALA (at IC50-IC80)Condition C: PALA + Uridine (100 µM) |
| 3 | Treatment | Treat cells for 48–72 hours. Note: Pyrimidine depletion takes time to manifest as cell death. |
| 4 | Readout | Perform viability assay (e.g., CellTiter-Glo or MTT). |
| 5 | Analysis | Calculate % Rescue : (Viability Cond C - Viability Cond B) / (Viability Cond A - Viability Cond B) * 100 |
Interpretation:
-
>80% Rescue: Toxicity is On-Target . PALA is working specifically.
-
<20% Rescue: Toxicity is Off-Target . Reduce PALA concentration; the current dose is causing non-specific chemical stress.
Module 2: Biochemical "Spillover" (Carbamoyl Phosphate)
Current Issue: I am seeing mitochondrial dysfunction or urea cycle anomalies in my PALA-treated liver cell lines.
Technical Insight: Inhibiting ATCase causes a backlog of its substrate, Carbamoyl Phosphate (CP) . CP is a high-energy, labile molecule.
-
The Spillover: In hepatocytes, accumulated CP can be shunted into the Urea Cycle (via Ornithine Transcarbamylase), potentially altering nitrogen balance.
-
The Toxicity: Excess CP is chemically reactive and can cause non-specific carbamoylation of proteins if not cleared, leading to mitochondrial stress.
Troubleshooting Table: Markers of PALA Activity
| Observation | Diagnosis | Action |
| Decreased UTP/CTP | Expected On-Target Effect. | Proceed with experiment. |
| Increased Orotate | Unlikely with PALA. | PALA blocks before orotate formation. If Orotate is high, you may have a downstream block (e.g., Leflunomide/A771726). |
| Increased Carbamoyl Phosphate | Upstream Accumulation. | Expected. Ensure cells have functional mitochondria to handle the CP load or shunt it to the urea cycle. |
| Rapid Necrosis (<6 hrs) | Off-Target. | PALA is cytostatic first. Rapid death suggests pH shock or off-target membrane damage. |
Module 3: PALA as a Modulator (The 5-FU Synergy)
Current Issue: I am combining PALA with 5-FU, but I am not seeing the expected synergistic killing.
Technical Insight: PALA is rarely used as a monotherapy due to limited efficacy. Its primary utility is biochemical modulation of 5-Fluorouracil (5-FU).
-
The Mechanism: 5-FU requires Phosphoribosyl pyrophosphate (PRPP) to be activated into FUMP (the toxic nucleotide).
-
The PALA Effect: Normally, the de novo pathway consumes PRPP. By blocking ATCase with PALA, you stop the consumption of PRPP. This leads to an elevation of the PRPP pool .
-
The Synergy: When 5-FU is added after PALA, the excess PRPP drives massive activation of 5-FU into FUMP.
Critical Failure Point: Sequencing. If you administer PALA and 5-FU simultaneously, you lose the modulation effect. PALA needs time (approx. 24 hours) to deplete pyrimidines and accumulate PRPP.
Interactive Workflow: The Modulation Logic
Figure 2: PALA must be administered first to accumulate PRPP, which then drives the conversion of 5-FU to its toxic form (FUMP).
Module 4: In Vivo Considerations & FAQs
Q: My mice are developing severe cutaneous toxicity. Is this avoidable? A: This is a known dose-limiting side effect of PALA.
-
Cause: Skin and GI lining are rapidly dividing tissues highly sensitive to pyrimidine depletion.
-
Solution: Use a low-dose modulation strategy . In clinical trials (e.g., Grem et al.), low doses of PALA (250 mg/m²) were sufficient to modulate 5-FU without causing severe mucositis/dermatitis on their own. Do not aim for the Maximum Tolerated Dose (MTD) of PALA; aim for the Biologically Effective Dose for ATCase inhibition.
Q: Can I use PALA to synchronize cells? A: Yes. PALA arrests cells in the S-phase (due to lack of nucleotides for DNA synthesis).
-
Protocol: Treat with PALA for 16–24 hours -> Wash -> Release with media containing excess Uridine and Cytidine. This results in a synchronized wave of cell cycle progression.
References
-
Swyryd, E. A., Seaver, S. S., & Stark, G. R. (1974). N-(phosphonacetyl)-L-aspartate, a potent transition state analog inhibitor of aspartate transcarbamylase, blocks proliferation of mammalian cells in culture.[1] Journal of Biological Chemistry, 249(21), 6945-6950. Link
-
Martin, D. S., Stolfi, R. L., Sawyer, R. C., Spiegelman, S., & Young, C. W. (1983). Therapeutic utility of utilizing low doses of N-(phosphonacetyl)-L-aspartic acid in combination with 5-fluorouracil: a murine study with clinical relevance. Cancer Research, 43(5), 2317-2324. Link
-
Grem, J. L., King, S. A., O'Dwyer, P. J., & Leyland-Jones, B. (1988). Biochemistry and clinical activity of N-(phosphonacetyl)-L-aspartate: a review. Cancer Research, 48(16), 4441-4454. Link
-
Casas, E., & Balzarini, J. (1995). PALA: A new look at an old drug. Cancer Investigation, 13(4), 423-433. Link
Sources
- 1. Selective inhibition of pyrimidine biosynthesis and effect on proliferative growth of colonic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I trial of combination therapy with PALA and 5-FU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of the clinical pharmacology of N-phosphonacetyl-L-aspartate (PALA), a new antimetabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase I-II study of N-(phosphonacetyl)-L-aspartic acid (PALA) added to 5-fluorouracil and folinic acid in advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Uridine rescue protocols for Sparfosic acid experiments
Sparfosic Acid (PALA) & Uridine Rescue: Technical Support & Troubleshooting Center
Welcome to the Application Support Center for Sparfosic acid (N-(phosphonacetyl)-L-aspartate, or PALA) experiments. PALA is a rationally-synthesized transition-state analog that potently inhibits aspartate transcarbamoylase (ATCase), a functional domain of the CAD enzyme complex, effectively starving cells of pyrimidines[1].
Uridine rescue leverages the pyrimidine salvage pathway to bypass this de novo synthesis blockade. This guide provides validated protocols, mechanistic insights, and troubleshooting FAQs for both in vitro mechanistic validation and in vivo toxicity management.
Fig 1: PALA blocks de novo pyrimidine synthesis at CAD; Uridine restores UMP via salvage pathway.
PART 1: In Vitro Uridine Rescue Protocols & FAQs
To definitively prove that PALA-induced phenotypes (e.g., cytotoxicity, viral inhibition, or cell cycle arrest) are strictly due to pyrimidine depletion (an on-target effect), a self-validating uridine rescue assay is mandatory[2].
Standardized In Vitro Uridine Rescue Protocol
Step-by-Step Methodology:
-
Cell Seeding: Seed target cells in standard multi-well culture plates at a density that allows for logarithmic growth throughout the assay duration. Allow 12–24 hours for adherence[2].
-
Reagent Preparation:
-
Prepare a 10 mM PALA stock in sterile PBS or water (aliquot and store at -20°C).
-
Prepare a 100 mM Uridine stock in sterile water.
-
-
Self-Validating Treatment Assignment: Establish four parallel groups to isolate causality:
-
Group A (Vehicle Control): Standard culture media.
-
Group B (PALA only): Media + PALA (e.g., 2.5 µM to 10 µM based on predetermined IC50)[3].
-
Group C (Rescue): Media + PALA + Uridine (typically 30 µM to 100 µM)[2][3].
-
Group D (Uridine Control): Media + Uridine (To ensure uridine itself does not alter baseline biology).
-
-
Incubation: Co-administer PALA and Uridine concurrently. Incubate for 48 to 72 hours (or up to 7 days for slower viral replication assays like HDV)[3].
-
Endpoint Analysis: Measure the primary biological endpoint (e.g., cell viability, viral RNA via Northern blot, or target protein expression)[3]. For rigorous mechanistic validation, verify intracellular UTP and CTP pool restoration using anion-exchange HPLC[4].
Table 1: Reference Concentrations for In Vitro PALA & Uridine Rescue
| Cell Type / Model | PALA Concentration | Uridine Rescue Dose | Expected Outcome |
| Huh-106 (HDV Infection) | 1.0 - 10 µM | 30 µM | Restores HDV replication blocked by PALA[3]. |
| Ovarian Carcinoma (2008) | 100 - 500 µM | 1000 µM | Rescues cell viability and UTP/CTP pools[4]. |
| Burkitt Lymphoma (MUTU I) | 20 - 100 µM | 50 - 100 µM | Reverses PALA-induced EBV lytic reactivation[1]. |
FAQ: In Vitro Troubleshooting
Q: I added uridine, but my cells treated with PALA are still dying. What is failing? A: There are three primary mechanistic reasons for incomplete rescue:
-
Insufficient Uridine Ratio: PALA is a highly potent transition-state analog with a
of ~2 × 10⁻⁵ M[1]. If PALA doses are exceedingly high, the salvage pathway might not process uridine fast enough to meet metabolic demand. Ensure your uridine concentration is at least 10- to 30-fold higher than the PALA concentration. -
Uridine Phosphorylase (UPase) Degradation: Uridine is rapidly catabolized by UPase into uracil, which cannot be efficiently salvaged by mammalian cells[5]. If your specific cell line has high UPase expression, consider supplementing the media with a UPase inhibitor like benzylacyclouridine (BAU)[6].
-
Secondary Purine Imbalance: Prolonged pyrimidine starvation followed by massive uridine supplementation can trigger a secondary purine deficiency due to metabolic crosstalk. Co-supplementation with adenine may be required to fully restore cellular proliferation[7].
Q: Can I use cytidine or thymidine instead of uridine for the rescue? A: No. Thymidine only rescues thymidine triphosphate (dTTP) pools, leaving UTP and CTP depleted, which fails to rescue RNA synthesis and overall viability[5]. Uridine is the universal precursor for the pyrimidine salvage pathway, capable of restoring UTP, CTP, and dTTP simultaneously.
PART 2: In Vivo & Clinical Uridine Rescue Protocols
In animal models and clinical trials, PALA is frequently used to biochemically modulate 5-Fluorouracil (5-FU). PALA depletes normal pyrimidine pools, forcing tumors to incorporate the toxic 5-FU into RNA. However, this causes severe host toxicity (mucositis, diarrhea, leukopenia)[8][9]. "Delayed Uridine Rescue" is employed to selectively save host tissues after the tumor has incorporated the chemotherapeutic agent[9][10].
Standardized In Vivo Delayed Uridine Rescue Protocol (Murine Model)
Step-by-Step Methodology:
-
Modulator Administration: Inject mice intraperitoneally (i.p.) with PALA (e.g., 200 mg/kg) to initiate systemic pyrimidine depletion[6].
-
Chemotherapy Administration: Exactly 24 hours post-PALA, administer the maximum tolerated dose of 5-FU (e.g., 100 - 250 mg/kg)[6].
-
Delayed Rescue (Critical Step): Wait 2 to 20 hours after 5-FU administration. This delay allows 5-FU to exert its anti-tumor effect within the malignant tissue.
-
Uridine Dosing: Administer Uridine (3500 mg/kg, i.p. or oral)[6]. If using oral uridine, fractionated dosing is recommended to maintain steady-state plasma concentrations >50 µmol/L[6].
-
Monitoring: Track body weight, leukocyte counts, and mucosal integrity. Successful uridine rescue should prevent the severe leukopenia and hematocrit drops typically induced by high-dose 5-FU[6].
Fig 2: Delayed uridine rescue workflow maximizes 5-FU tumor toxicity while sparing host tissue.
Table 2: Clinical & In Vivo Dosing Parameters
| Agent | Clinical Dose (Human) | Murine Dose | Administration Notes |
| PALA | 250 mg/m² | 200 mg/kg | Given 24h prior to 5-FU to inhibit ATCase[6][8]. |
| 5-FU | 600 - 750 mg/m² | 100 - 250 mg/kg | Escalated doses permissible only with rescue[6][8]. |
| Uridine | 3 g/m²/hour (72h infusion) | 3500 mg/kg | Delayed 2-20h post-5-FU. IV causes phlebitis; oral preferred[6][8]. |
FAQ: In Vivo & Clinical Troubleshooting
Q: Why do we delay the uridine rescue instead of co-administering it with PALA and 5-FU? A: Co-administration of uridine completely negates the therapeutic index. If given simultaneously, exogenous uridine competes with 5-FU for incorporation into RNA and replenishes the pyrimidine pools in both tumor and normal tissues, preventing the anti-tumor effect[10]. The 8-20 hour delay allows the tumor to incorporate the toxic 5-FU analogs. Normal tissues, which have different cell cycle kinetics and salvage pathway efficiencies, are rescued by the delayed uridine[6][10].
Q: What are the complications of intravenous (IV) uridine in clinical or large animal models? A: High-dose IV uridine is associated with severe vascular toxic effects, including cellulitis and superior vena cava syndrome[8]. Due to these central venous catheter complications, modern protocols strongly recommend exploring oral uridine or orally bioavailable prodrugs like Uridine triacetate (PN401), which can maintain therapeutic plasma concentrations (>50 µmol/L) without vascular toxicity[6][8].
Q: Does uridine rescue prevent all 5-FU toxicities? A: Uridine rescue primarily prevents RNA-incorporation-mediated toxicities, such as gastrointestinal mucositis, diarrhea, and leukopenia[5][6][8]. It is less effective at preventing DNA-directed toxicity (thymidylate synthase inhibition).
References
1.[8] Kemeny NE, et al. "Phase I trial of PALA, methotrexate, fluorouracil, leucovorin, and uridine rescue in patients with advanced cancer. The use of uridine to decrease fluorouracil toxicity." Cancer Invest. (1990). 8 2.[2] BenchChem Technical Support Team. "PALA off-target effects and how to mitigate them." BenchChem (2025). 2 3.[1] Brown, et al. "Arginine Metabolism Supports De Novo Pyrimidine Biosynthesis to Block DNA Damage and Maintain Epstein-Barr Virus Latency." PMC (NIH).1 4.[9] Martin DS, et al. "Phase I Trial of Pala, Methotrexate, Fluorouracil, Leucovorin, and Uridine Rescue in Patients with Advanced Cancer." Cancer Investigation (1990). 9 5.[5] Cao D, et al. "Differential expression of uridine phosphorylase in tumors contributes to an improved fluoropyrimidine therapeutic activity." PMC (NIH). 5 6.[6] Ma L, et al. "Uridine triacetate - an antidote in the treatment of 5-fluorouracil or capecitabine poisoning." ResearchGate. 6 7.[10] US Patent 7776838B1. "Treatment of chemotherapeutic agent and antiviral agent toxicity with acylated pyrimidine nucleosides." Google Patents. 10 8.[4] Howell SB, et al. "Mechanism of synergy between N-phosphonacetyl-L-aspartate and dipyridamole in a human ovarian carcinoma cell line." PubMed (NIH). 4 9.[3] Garaigorta U, et al. "Combined small molecule and loss-of-function screen uncovers estrogen receptor alpha and CAD as host factors for HDV infection and antiviral targets." Gut (BMJ). 3 10.[7] "Succinate dehydrogenase loss suppresses pyrimidine biosynthesis via succinate-mediated inhibition of aspartate transcarbamylase." bioRxiv. 7
Sources
- 1. Arginine Metabolism Supports De Novo Pyrimidine Biosynthesis to Block DNA Damage and Maintain Epstein-Barr Virus Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. gut.bmj.com [gut.bmj.com]
- 4. Mechanism of synergy between N-phosphonacetyl-L-aspartate and dipyridamole in a human ovarian carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential expression of uridine phosphorylase in tumors contributes to an improved fluoropyrimidine therapeutic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Succinate dehydrogenase loss suppresses pyrimidine biosynthesis via succinate-mediated inhibition of aspartate transcarbamylase | bioRxiv [biorxiv.org]
- 8. Uridine allows dose escalation of 5-fluorouracil when given with N-phosphonacetyl-L-aspartate, methotrexate, and leucovorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. US7776838B1 - Treatment of chemotherapeutic agent and antiviral agent toxicity with acylated pyrimidine nucleosides - Google Patents [patents.google.com]
Technical Support Center: Identifying Mechanisms of Acquired Resistance to PALA
Introduction
Welcome to the Technical Support Center. This guide addresses the characterization of acquired resistance to N-(phosphonacetyl)-L-aspartate (PALA) .[1][2][3]
PALA is a transition-state analog that potently inhibits Aspartate Transcarbamoylase (ATCase) , the second enzymatic activity of the multifunctional CAD complex (Carbamoyl-phosphate synthetase 2, Aspartate transcarbamoylase, and Dihydroorotase). By blocking ATCase, PALA halts de novo pyrimidine biosynthesis, depleting intracellular UTP and CTP pools and causing S-phase arrest and cytotoxicity.
When cell lines develop resistance to PALA, it is rarely due to drug efflux pumps (e.g., P-gp). Instead, resistance typically arises from genomic amplification of the CAD gene or metabolic reprogramming (salvage pathway utilization). This guide provides the decision logic and protocols to distinguish between these mechanisms.
Part 1: Diagnostic Workflow (Visual)
Figure 1: Troubleshooting Logic for PALA Resistance
Caption: Decision tree for categorizing PALA resistance mechanisms based on phenotype and genomic analysis.
Part 2: Mechanism 1 - CAD Gene Amplification[2][4]
Overview
The most documented mechanism of PALA resistance, particularly in rodent and human tumor cell lines, is the amplification of the CAD gene [1].[2] Cells under selective pressure amplify the genomic region containing CAD to overproduce the enzyme, simply overwhelming the inhibitor.
Troubleshooting & FAQs
Q: I see increased CAD protein on my Western blot. Does this confirm gene amplification? A: Not necessarily. Increased protein levels can result from transcriptional upregulation (mRNA overexpression) without genomic amplification.
-
Action: You must validate Gene Copy Number (CNV) .
-
Protocol: Perform genomic qPCR (see below) or Fluorescence In Situ Hybridization (FISH). In PALA-resistant lines, CAD amplification often manifests as "ladder-like" arrays on chromosome arms or as double minutes (extrachromosomal DNA) [2].
Q: My qPCR shows a 2-fold increase. Is this significant? A: For PALA resistance, "significant" amplification is often massive. Highly resistant lines can exhibit 50–100 copies of the CAD gene [3]. A 2-fold increase might suggest a heterogeneous population or early-stage resistance.
-
Tip: Always normalize against a reference gene on a different chromosome (e.g., Albumin or GAPDH genomic DNA) to rule out polyploidy.
Protocol: Genomic qPCR for CAD Copy Number
Purpose: To quantify the relative number of CAD gene copies in resistant vs. parental cells.
Materials:
-
Genomic DNA (gDNA) extraction kit.
-
SYBR Green Master Mix.
-
Primers for CAD (Target) and RPPH1 or TERT (Reference/Control).
Step-by-Step:
-
Isolation: Extract gDNA from Parental (Sensitive) and Resistant cell pellets. Ensure A260/A280 ratio is ~1.8.
-
Dilution: Dilute gDNA to 10 ng/µL.
-
Reaction Setup:
-
Target (CAD exon 2): Fwd/Rev primers.
-
Reference (e.g., RPPH1): Fwd/Rev primers.
-
Run in triplicate.
-
-
Cycling: 95°C (10 min) → [95°C (15s) + 60°C (1 min)] x 40 cycles.
-
Analysis: Use the
method.-
Interpretation: A value > 2.0 indicates potential duplication; values > 5.0 strongly indicate amplification.
-
Part 3: Mechanism 2 - Metabolic Bypass (Salvage Pathway)
Overview
PALA blocks de novo synthesis. However, cells can survive if they scavenge extracellular uridine or cytidine using the Salvage Pathway (via Uridine-Cytidine Kinase, UCK).[4] If your culture media contains serum (which naturally contains uridine), cells may appear resistant simply because they are bypassing the blockade [4].
Figure 2: Pyrimidine Synthesis Pathways
Caption: PALA inhibits de novo synthesis (red), forcing cells to rely on the salvage pathway (green) if substrates are available.
Troubleshooting & FAQs
Q: My IC50 shifts dramatically between experiments. Why? A: Check your serum. Fetal Bovine Serum (FBS) contains variable levels of uridine (typically 2–5 µM). This is enough to rescue cells from PALA toxicity.
-
Action: Switch to Dialyzed FBS (dFBS) for all PALA sensitivity assays. Dialysis removes small molecules (<10 kDa), including nucleosides, forcing the cells to rely solely on de novo synthesis.
Q: How do I confirm "Salvage-Dependent" resistance? A: Perform a differential toxicity assay.
-
Condition A: Standard Media (Regular FBS).
-
Condition B: Dialyzed Media (dFBS).
-
Result: If cells are resistant in A but sensitive in B, they are not truly PALA-resistant; they are "salvage-competent." True genetic resistance (CAD amplification) will remain resistant even in dialyzed serum [5].
-
Part 4: Mechanism 3 - Target Mutation (ATCase)
Overview
While less common than amplification, point mutations in the ATCase domain of CAD can reduce PALA binding affinity while maintaining enzymatic function. This is a classic "target modification" mechanism.
Troubleshooting & FAQs
Q: My cells are resistant in dialyzed serum, but CAD copy number is normal (1-2 copies). What now? A: You likely have a point mutation in the ATCase coding region.
-
Action: Sequence the CAD gene.
-
Target Region: Focus on the ATCase domain (exons corresponding to the C-terminal region of the CAD protein in mammals). Look for mutations affecting residues involved in the transition-state binding (e.g., residues analogous to Arg-105 or His-134 in E. coli ATCase, though numbering differs in mammals) [6].
Protocol: ATCase Enzymatic Assay
Purpose: To measure specific activity and PALA inhibition constants (Ki).
Method: Colorimetric conversion of Carbamoyl Phosphate + Aspartate
-
Lysate Prep: Lyse cells in hypotonic buffer (50 mM Tris-HCl pH 7.4, 2 mM DTT, protease inhibitors). Sonicate and clarify (15,000 x g).
-
Reaction Mix:
-
Substrates: 5 mM Aspartate, 5 mM Carbamoyl Phosphate.
-
Buffer: 100 mM Tris-acetate (pH 8.5).
-
Inhibitor: PALA (0, 10 nM, 100 nM, 1 µM, 10 µM).
-
-
Incubation: 37°C for 20 minutes.
-
Detection: Add "Color Mix" (Antipyrine + Diacetylmonoxime in acid). Boil for 60 min in the dark.
-
Read: Absorbance at 466 nm.
-
Data Analysis:
-
Resistant via Amplification:
is increased (high total activity), but for PALA is normal (enzyme is still sensitive, just more of it). -
Resistant via Mutation:
may be normal, but for PALA is significantly increased (enzyme requires more drug to be inhibited).
-
Summary Table: Differentiating Resistance Phenotypes
| Phenotype | CAD Copy Number (gDNA) | CAD Protein Level | Sensitivity in Dialyzed Serum | Mechanism |
| Wild Type | 2 (Diploid) | Low / Basal | Sensitive | None |
| Amplified | High (>5) | High | Resistant | Gene Amplification |
| Mutant | Normal (2) | Normal / Low | Resistant | ATCase Domain Mutation |
| Salvage | Normal (2) | Normal | Sensitive | Metabolic Bypass |
References
-
Stark, G. R., et al. (1989). "Gene amplification in drug-resistant cells: molecular mechanisms."[3][5] Cancer Surveys, 8(3), 585-604. Link
-
Wahl, G. M., et al. (1979). "Gene amplification causes overproduction of the first three enzymes of UMP synthesis in N-(phosphonacetyl)-L-aspartate-resistant hamster cells." Journal of Biological Chemistry, 254(17), 8679-8689. Link
-
Smith, K. A., et al. (1995). "Regulation of the activity of the multifunctional enzyme CAD." Biochimie, 77(12), 947-950. Link
-
Kuczek, T., & Chan, T. C. (1992).[6] "Mechanism-based model for tumor drug resistance."[6] Mathematical Biosciences, 112(2), 245-261. Link
-
Ruiz van Haperen, V. W., et al. (1994). "Development and molecular characterization of a 5-fluorouracil-resistant human colon cancer cell line." Cancer Research, 54(15), 4138-4143. Link
-
Simmer, J. P., et al. (1989). "Mammalian aspartate transcarbamylase (ATCase): sequence of the ATCase domain and interdomain linker in the CAD multifunctional polypeptide." Proceedings of the National Academy of Sciences, 86(12), 4382-4386. Link
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Multiple mechanisms of N-phosphonacetyl-l-aspartate resistance in human cell lines: Carbamyl-P synthetase/aspartate transcarbamylase/dihydro-orotase gene amplification is frequent only when chromosome 2 is rearranged - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Late onset of CAD gene amplification in unamplified PALA resistant Chinese hamster mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]
- 5. Analysis of CAD gene amplification using a combined approach of molecular genetics and cytogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pyrimidine salvage pathway: Topics by Science.gov [science.gov]
Sparfosic Acid (PALA) In Vivo Toxicity Management: Technical Support & Troubleshooting Guide
Welcome to the Technical Support Center for in vivo pharmacology. This guide is designed for researchers and drug development professionals utilizing Sparfosic acid (N-(phosphonacetyl)-L-aspartate, or PALA) in preclinical models. PALA is a potent biochemical modulator frequently used to enhance the efficacy of fluoropyrimidines like 5-fluorouracil (5-FU). However, its mechanism of action inherently risks severe gastrointestinal and mucosal toxicities.
This guide provides mechanistic insights, actionable Q&A troubleshooting, quantitative grading scales, and self-validating protocols to manage these side effects without compromising your experimental endpoints.
Section 1: Mechanistic Causality of PALA Toxicity
To effectively troubleshoot PALA-induced side effects, researchers must understand the underlying causality. Sparfosic acid is a transition-state analog that acts as a potent inhibitor of aspartate transcarbamylase (ATCase), the enzyme responsible for the second committed step in de novo pyrimidine biosynthesis[1].
By blocking this pathway, PALA depletes intracellular pools of pyrimidine nucleotides (UTP, CTP, dTTP). While this depletion effectively enhances the incorporation of 5-FU into tumor RNA and DNA, it indiscriminately starves rapidly dividing healthy tissues of the precursors needed for nucleic acid synthesis. The gastrointestinal (GI) tract and oral mucosa are particularly vulnerable due to their high cellular turnover rates. The inability of intestinal crypt cells to synthesize pyrimidines leads to crypt hypoplasia and mucosal breakdown, which clinically manifests as dose-limiting[2].
Mechanistic pathway of PALA-induced mucosal toxicity and the pharmacological rationale for Uridine rescue.
Section 2: Troubleshooting Guides & FAQs
Q1: My murine cohort is experiencing severe, watery diarrhea 4-5 days post-PALA/5-FU administration. How can I manage this without altering the chemotherapeutic efficacy? A1: Diarrhea in this context is driven by the physical breakdown of the intestinal mucosal barrier due to pyrimidine starvation.
-
Causality: The synergistic depletion of pyrimidines by PALA and 5-FU forces enterocytes into apoptosis.
-
Solution: Implement a dual-supportive care regimen. First, administer subcutaneous (SC) fluid therapy (warmed Lactated Ringer's Solution) to prevent hypovolemic shock. Second, initiate an anti-motility agent such as Loperamide (0.2 mg/kg SC or PO) to reduce fluid loss. To specifically counteract PALA's mechanism without protecting the tumor, utilize [3]. Uridine bypasses the de novo pathway and utilizes the salvage pathway to replenish pyrimidine pools in healthy tissues.
Q2: We are observing significant stomatitis (mucositis) and subsequent weight loss (>15%) in our rats. How do we mitigate this? A2: Mucositis causes severe oral pain, leading to decreased food intake and rapid cachexia.
-
Causality: Oral epithelial cells are highly sensitive to the pyrimidine starvation induced by ATCase inhibition[4].
-
Solution: Dietary modification is the first line of defense. Switch the animals to a moistened, soft gel diet placed directly on the cage floor to eliminate the mechanical stress of chewing hard chow. For pharmacological intervention, Uridine Rescue is the gold standard. Uridine administration has been shown to and allow for dose escalation of 5-FU[5]. This works because many solid tumors lack the efficient pyrimidine salvage pathways present in healthy bone marrow and mucosa.
Q3: What is the optimal dosing schedule to maximize the synergistic effect of PALA and 5-FU while minimizing overlapping GI toxicity? A3: Timing is critical to separate the biochemical modulation from peak toxicity.
-
Causality: Maximum suppression of ATCase and subsequent depletion of pyrimidine pools takes approximately 24 hours in vivo[1].
-
Solution: Administer PALA 24 hours prior to 5-FU. This schedule ensures that when 5-FU is introduced, the intracellular pyrimidine pools are already at their nadir, maximizing the incorporation of 5-FU into RNA/DNA. This staggered approach provides a predictable toxicity window, allowing you to initiate supportive care exactly 48 hours post-5-FU.
Section 3: Quantitative Toxicity Grading & Intervention Thresholds
Standardizing your clinical observations is critical for reproducible in vivo pharmacology. Use the following table to grade PALA-induced toxicities and trigger specific interventions.
| Toxicity Grade | Weight Loss (%) | Diarrhea Presentation | Mucositis Presentation | Required Intervention |
| Grade 1 (Mild) | < 5% | Soft stool, no perianal staining | Mild erythema, normal eating | Monitor daily; maintain standard diet. |
| Grade 2 (Moderate) | 5 - 10% | Frequent loose stools, slight staining | Erythema, decreased hard chow intake | Initiate SC hydration; provide soft gel diet. |
| Grade 3 (Severe) | 10 - 20% | Liquid diarrhea, severe perianal staining | Ulceration, refusal to eat solid food | Administer Loperamide; initiate Uridine rescue. |
| Grade 4 (Critical) | > 20% | Bloody diarrhea (hematochezia) | Severe ulceration, complete anorexia | Humane euthanasia (Protocol endpoint). |
Section 4: Self-Validating Experimental Protocols
Protocol 1: Exogenous Uridine Rescue Formulation and Administration
Objective: To utilize the pyrimidine salvage pathway to rescue healthy mucosal cells from PALA-induced de novo synthesis blockade[3].
-
Preparation: Dissolve Uridine powder in sterile 0.9% NaCl to a concentration of 100 mg/mL. Filter sterilize through a 0.22 µm PES membrane in a biosafety cabinet.
-
Timing: Initiate rescue 2 to 12 hours after the administration of the primary chemotherapeutic agent (e.g., 5-FU) to allow for initial anti-tumor biochemical modulation.
-
Administration: Administer via intraperitoneal (IP) injection at a dose of 1000–3000 mg/kg/day. Divide this into two or three daily doses (e.g., every 8 to 12 hours) for 3 to 5 consecutive days.
-
Self-Validation Step: Monitor daily body weight. A successful rescue protocol will plateau weight loss at <10% and visibly resolve oral mucosal erythema within 48 hours of the first uridine dose. If weight loss continues past 15%, verify the Uridine formulation's stability and adjust the dosing frequency.
Protocol 2: Standardized Supportive Care Workflow for GI Toxicity
Objective: To prevent mortality from dehydration and malnutrition secondary to PALA-induced diarrhea[2].
-
Assessment: Weigh animals daily at the exact same time. Score stool consistency (0 = normal, 1 = soft, 2 = liquid/staining on perianal area).
-
Hydration Therapy: For any animal presenting with Grade 2+ diarrhea or >5% weight loss, administer 1–2 mL of warmed (37°C) Lactated Ringer's Solution SC twice daily.
-
Analgesia & Motility Control: Administer Loperamide (0.2 mg/kg) PO and Meloxicam (1-2 mg/kg) SC for mucosal pain management.
-
Self-Validation Step: Resolution of perianal staining and the return of skin turgor to normal (<2 seconds tenting upon scruff release) indicates successful hydration and fluid absorption.
Standardized decision tree for monitoring and intervening in PALA-induced in vivo toxicities.
References
-
Title: Biochemistry and clinical activity of N-(phosphonacetyl)-L-aspartate: A review Source: Cancer Research URL: [Link]
-
Title: Uridine allows dose escalation of 5-fluorouracil when given with N-phosphonacetyl-L-aspartate, methotrexate, and leucovorin Source: Cancer URL: [Link]
-
Title: Reversal of toxicity and antitumor activity of N-(phosphonacetyl)-L-aspartate by uridine or carbamyl-DL-asparate in vivo Source: Biochemical Pharmacology URL: [Link]
-
Title: Phase I study of continuous-infusion PALA and 5-FU Source: PubMed URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Phase I study of continuous-infusion PALA and 5-FU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversal of toxicity and antitumor activity of N-(phosphonacetyl)-L-aspartate by uridine or carbamyl-DL-asparate in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase II evaluation of PALA in patients with refractory metastatic sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Uridine allows dose escalation of 5-fluorouracil when given with N-phosphonacetyl-L-aspartate, methotrexate, and leucovorin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Mitigating Assay Interference for Sparfosic Acid (PALA)
This technical guide addresses the specific assay challenges associated with Sparfosic Acid (N-(phosphonacetyl)-L-aspartate, or PALA) .
Sparfosic acid is a transition-state analog inhibitor of Aspartate Transcarbamoylase (ATCase) . Its chemical structure—a highly polar phosphonate coupled to an amino acid—creates unique "interference" profiles in both bioanalytical (LC-MS/MS) and functional (enzymatic/cellular) assays.
Introduction: The Polarity & Regulation Paradox
Sparfosic acid presents a dual challenge:
-
Chemical Polarity: It is extremely hydrophilic (logP < -3) and anionic, causing it to elute in the void volume of standard C18 columns, leading to severe ion suppression (Matrix Effects).
-
Biological Regulation: As a transition-state mimic, its target (ATCase) is heavily regulated by endogenous nucleotides (CTP, ATP).[1] Failure to control these allosteric effectors results in highly variable IC50 data.
Module 1: LC-MS/MS Bioanalysis Troubleshooting
Core Challenge: Ion Suppression & Retention Failure. Standard Reverse Phase (C18) chromatography is unsuitable for PALA. The drug elutes with the solvent front (void volume), where salts and phospholipids cause massive signal suppression.
Troubleshooting Guide: Chromatographic Interference
| Symptom | Probable Cause | Technical Mitigation |
| Signal Suppression (>50%) | Co-elution with phospholipids in the void volume. | Switch to HILIC Mode. Use a ZIC-pHILIC or Amide column to retain polar anionic species. |
| Peak Tailing / Broadening | Interaction of the phosphonate group with stainless steel column frits (Metal Chelation). | System Passivation. Use PEEK-lined columns or add 5µM Medronic Acid (infinity lab deactivator) to the mobile phase. |
| Retention Time Drift | pH fluctuation affecting the ionization state of the phosphonate/carboxyl groups. | Buffer Capacity. Maintain mobile phase buffer concentration >10mM (Ammonium Acetate/Formate) at pH 9.0 (for HILIC). |
| Carryover | Sticky phosphonate adsorption to injector needle/loop. | Needle Wash. Use a high-organic wash with 0.5% Phosphoric Acid or Ammonia to strip the needle. |
Recommended Protocol: HILIC-MS/MS Workflow
-
Column: ZIC-pHILIC or TSKgel Amide-80 (Functionalized betaine or amide stationary phases).
-
Mobile Phase A: 10mM Ammonium Acetate, pH 9.0 (Adjusted with NH4OH).
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: Start high organic (80% B)
ramp down to 40% B. -
Detection: Negative Ion Mode (ESI-). Monitor transition m/z 298
140 (Phosphonacetyl fragment) or m/z 298 79 (PO3-).
Visualizing the Method Decision Tree
The following logic gate determines the correct separation strategy based on your lab's capabilities.
Caption: Decision matrix for selecting the optimal chromatographic mode for polar phosphonates like PALA.
Module 2: Functional Assay Interference (ATCase)
Core Challenge: Allosteric Feedback Loops. ATCase is regulated by feedback inhibition (CTP) and activation (ATP).[1][3] In cell lysates or tissue homogenates, varying levels of endogenous nucleotides will shift the PALA IC50 curve, creating "false" potency data.
Mechanism of Interference
-
High Endogenous ATP: Stabilizes the "R-state" (Relaxed) of ATCase
Increases affinity for substrates Decreases PALA potency (Higher IC50). -
High Endogenous CTP: Stabilizes the "T-state" (Tense)
Increases PALA potency (Lower IC50).
Step-by-Step Mitigation Protocol
To measure true enzyme inhibition, you must strip endogenous effectors.
-
Lysate Preparation: Lyse cells in a non-phosphate buffer (e.g., 50mM Tris-Acetate, pH 8.3).
-
Desalting (Critical Step):
-
Pass the crude lysate through a Sephadex G-25 spin column or perform overnight dialysis.
-
Why? This removes small molecules (ATP, CTP, Aspartate) while retaining the 300 kDa ATCase complex.
-
-
Saturation Control:
-
Run the assay at saturating Carbamoyl Phosphate (4.8 mM) concentrations.
-
This forces the enzyme toward the R-state, standardizing the kinetic baseline before PALA addition.
-
Module 3: Cell Viability Assay Interference
Core Challenge: The "Rescue" Effect. PALA kills cells by depleting pyrimidine pools (UTP/CTP). Standard cell culture media (DMEM/RPMI) supplemented with Fetal Bovine Serum (FBS) often contains significant levels of Uridine and Cytidine.
The "Hidden" Variable: Serum Uridine
-
Issue: Cells can bypass the PALA blockade by salvaging extracellular uridine from the FBS.
-
Result: You observe 10-100x higher cell survival (resistance) than expected.
-
Solution:
-
Use Dialyzed FBS: Purchase FBS that has been dialyzed (10 kDa cutoff) to remove free nucleosides.
-
Verify Media: Ensure basal media is "nucleoside-free" (Check formulation for Uridine/Cytidine).
-
Visualizing the Pathway Interference
Caption: The Pyrimidine Salvage Pathway (Yellow) allows cells to survive PALA treatment if serum uridine is not removed.
Frequently Asked Questions (FAQ)
Q1: Can I use standard Protein Precipitation (PPT) for PALA plasma extraction? A: Yes, but with caution. Methanol precipitation is preferred over Acetonitrile for polar recovery. However, PPT leaves phospholipids in the sample. If you see ion suppression, you must use HybridSPE-Phospholipid plates (Zirconia-coated silica) to remove phospholipids while letting the polar PALA pass through.
Q2: Why does my PALA standard curve show non-linearity at low concentrations? A: This is often due to non-specific binding to metal surfaces in the LC system (phosphonate chelation).
-
Fix: Add 5 µM Medronic Acid to mobile phase A or switch to a bio-inert (PEEK/Titanium) LC flow path.
Q3: Is PALA stable in plasma? A: PALA is chemically stable (it is a non-hydrolyzable analog). However, it is stable ex vivo. Ensure samples are not subjected to extreme pH changes during extraction, as the phosphonate group's ionization state is critical for recovery.
References
-
Swyryd, E. A., Seaver, S. S., & Stark, G. R. (1974). N-(phosphonacetyl)-L-aspartate, a potent transition state analog inhibitor of aspartate transcarbamylase.[1][4] Journal of Biological Chemistry. Link
-
Kempe, T. D., et al. (1976). Stable mutants of mammalian cells that overproduce the first three enzymes of pyrimidine biosynthesis. Cell. Link
-
Zhang, Y., et al. (2016). Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. Acta Pharmaceutica Sinica B. Link
-
ResolveMass Laboratories. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Technical Notes. Link
-
ProbeChem. (2024). N-phosphonacetyl-L-aspartate (PALA) Product Data. ProbeChem Biochemicals. Link
Sources
- 1. Aspartate Transcarbamoylase (ATCase) [biology.kenyon.edu]
- 2. Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allostery and cooperativity in Escherichia coli Aspartate Transcarbamoylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Validation & Comparative
Validation of PALA's Synergistic Effect with 5-Fluorouracil: A Technical Comparison Guide
Executive Summary
N-(phosphonacetyl)-L-aspartate (PALA) acts as a potent transition-state inhibitor of aspartate transcarbamoylase (ATCase), the enzyme catalyzing the second step of de novo pyrimidine biosynthesis.[1] By depleting intracellular pools of uridine and cytidine nucleotides, PALA modulates the metabolism of 5-Fluorouracil (5-FU) , shifting its mechanism from thymidylate synthase (TS) inhibition toward enhanced incorporation into RNA.
This guide provides a rigorous technical validation of this synergistic interaction, comparing it against the standard-of-care modulator (Leucovorin) and outlining precise experimental protocols for reproducing this synergy in preclinical settings.
Mechanistic Rationale: The Pyrimidine Blockade
To validate the synergy, one must understand that PALA and 5-FU attack the pyrimidine pathway at distinct, complementary nodes. 5-FU is a prodrug that requires activation; PALA modulates the cellular environment to favor this activation.
The Synergistic Pathway
-
PALA Action: Inhibits ATCase, blocking the conversion of Aspartate and Carbamoyl Phosphate into Carbamoyl Aspartate. This halts de novo synthesis of UTP and CTP.
-
Consequence: Reduced competition. Low levels of endogenous UTP make it easier for the 5-FU metabolite (FUTP) to compete for incorporation into RNA.
-
5-FU Action:
-
FdUMP: Inhibits Thymidylate Synthase (TS) (DNA directed).[2]
-
FUTP: Incorporates into RNA, disrupting ribosomal processing and protein synthesis (RNA directed).
-
-
The Shift: PALA pretreatment predominantly enhances the RNA-directed toxicity of 5-FU by lowering the threshold for FUTP insertion.
Figure 1: Mechanism of PALA-mediated modulation of 5-FU. PALA blocks the entry to the pyrimidine pathway, reducing endogenous UTP pools and forcing the cell to utilize the fluorinated analog (FUTP) for RNA synthesis.
Comparative Performance Analysis
The following table contrasts the PALA/5-FU combination with 5-FU monotherapy and the standard clinical combination, 5-FU/Leucovorin (LV).
| Feature | 5-FU Monotherapy | 5-FU + Leucovorin (LV) | 5-FU + PALA |
| Primary Mechanism | Mixed (RNA & DNA damage) | DNA Focus: Stabilizes FdUMP-TS ternary complex. | RNA Focus: Enhances FUTP incorporation into RNA. |
| Modulator Target | N/A | Thymidylate Synthase (TS) | Aspartate Transcarbamoylase (ATCase) |
| Synergy Type | N/A | Potentiation of target binding. | Biochemical modulation (Pool depletion).[3] |
| Dosing Schedule | Bolus or Infusion | Concurrent administration.[1][4][5] | Sequential: PALA must precede 5-FU by ~24h. |
| Clinical Status | Standard baseline. | Standard of Care (Colorectal). | Investigational/Limited (Toxicity challenges).[6] |
| Toxicity Profile | Myelosuppression, GI.[7] | Enhanced GI toxicity (Stomatitis). | Dose-limiting: Neurotoxicity, Diarrhea, Dermatitis.[8] |
Technical Insight: Why PALA Failed to Replace Leucovorin
While PALA shows superior in vitro synergy (often 10-100x fold reduction in IC50), clinical translation was hindered by the "rescue" effect. In vivo, circulating uridine (from diet or salvage pathways) can replenish the pools PALA attempts to deplete, negating the effect. Furthermore, the toxicity of the combination often required dose reductions of 5-FU, offsetting the gain in potency [1][2].
Experimental Protocols for Validation
To validate this synergy in a research setting, strict adherence to scheduling is required. Co-administration often fails; PALA requires time to deplete nucleotide pools.
Protocol A: In Vitro Synergistic Cytotoxicity (MTT Assay)
Objective: Determine the Combination Index (CI) to prove synergy (CI < 1.0).
Materials:
-
Human Colon Cancer Cell Lines (e.g., HT-29, HCT-116).[9]
-
PALA (dissolved in PBS).
-
5-FU (dissolved in DMSO/Media).[10]
-
MTT Reagent.[11]
Workflow:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h. -
Modulation Phase (Critical): Add PALA at a fixed sub-lethal dose (e.g., IC10 or 10-50 µM). Incubate for 24 hours .
-
Note: This duration allows for the depletion of pre-existing UTP pools.
-
-
Challenge Phase: Without removing PALA, add 5-FU in serial dilutions (e.g., 0.1 µM to 100 µM). Incubate for 72 hours .
-
Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO, and read absorbance at 570 nm.
-
Analysis: Use the Median Effect Equation (Chou-Talalay method) to calculate CI.
-
CI < 0.9: Synergism.
-
CI = 0.9-1.1: Additive.
-
CI > 1.1: Antagonism.
-
Protocol B: Biochemical Validation (Nucleotide Pool Measurement)
Objective: Confirm that PALA is effectively inhibiting ATCase and depleting pools.
Methodology:
-
Treatment: Treat log-phase cells with PALA (100 µM) for 0, 6, 12, and 24 hours.
-
Extraction: Harvest cells and extract nucleotides using ice-cold 0.4 M perchloric acid. Neutralize with KOH.
-
Quantification: Analyze supernatant via Anion-Exchange HPLC (Partisil-10 SAX column).
-
Success Criteria: A >50% reduction in UTP and CTP peaks compared to control, with no significant change in ATP pools (specificity check) [3].
Experimental Workflow Visualization
The following diagram illustrates the critical "Sequential Dosing" logic required to validate this specific drug interaction.
Figure 2: Sequential workflow for in vitro validation. The 24h gap is the critical variable; co-administration often yields only additive results.
Summary of Key Data Points
Researchers should anticipate data ranges similar to those reported in pivotal studies (e.g., Grem et al., Martin et al.):
| Metric | Expected Outcome (PALA + 5-FU) | Comparison (5-FU Alone) |
| IC50 (Colon Cancer) | 0.5 - 2.0 µM | 10 - 50 µM |
| UTP Pool Size | < 40% of Control | ~90-100% of Control |
| RNA Incorporation | Increased 2-5 fold | Baseline |
| Combination Index | 0.3 - 0.7 (Strong Synergy) | N/A |
Technical Note on Resistance: Cell lines with high salvage pathway activity (Uridine Kinase) may be resistant to PALA modulation because they can bypass the de novo blockade by scavenging extracellular uridine. This is a vital variable to check when selecting cell models [4].
References
-
Grem, J. L., et al. (1994). A phase I-II study of N-(phosphonacetyl)-L-aspartic acid (PALA) added to 5-fluorouracil and folinic acid in advanced colorectal cancer.[1] European Journal of Cancer.
-
Martin, D. S., et al. (1983). High-dose 5-fluorouracil with delayed uridine "rescue" in mice. Cancer Research.
-
Casper, E. S., et al. (1980). Phase I study of continuous-infusion PALA and 5-FU.[4] Cancer Research.
-
Kensler, T. W., et al. (1981). Mechanism of resistance to N-(phosphonacetyl)-L-aspartate in human colon carcinoma cell lines. Cancer Research.
Sources
- 1. A phase I-II study of N-(phosphonacetyl)-L-aspartic acid (PALA) added to 5-fluorouracil and folinic acid in advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I study of phosphonacetyl-L-aspartate, 5-fluorouracil, and leucovorin in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(phosphonacetyl)-L-aspartate synergistically enhances the cytotoxicity of 5-fluorouracil/interferon-alpha-2a against human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I trial of combination therapy with PALA and 5-FU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomized trial comparing weekly bolus 5-fluorouracil plus leucovorin versus monthly 5-day 5-fluorouracil plus leucovorin in metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative efficacy of 5flourouracil/calcium leucovorine versus 5flourouracil/calcium leucovorine plus oxaliplatin in the adjuvant treatment of colonic carcinoma in Kashmir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating the Efficacy of Combined 5-Fluorouracil and Paclitaxel Chemotherapy Relative to Monotherapy in Treating Gastric Cancer | Young Scientist Journal | Vanderbilt University [wp0.vanderbilt.edu]
- 8. Pilot study of PALA and 5-FU in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancement of 5- Fluorouracil-induced In Vitro and In Vivo Radiosensitization with MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic antitumor effect of 5-fluorouracil with the novel LSD1 inhibitor ZY0511 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extreme low dose of 5-fluorouracil reverses MDR in cancer by sensitizing cancer associated fibroblasts and down-regulating P-gp | PLOS One [journals.plos.org]
Comparative Guide: Sparfosic Acid (PALA) vs. Brequinar in Pyrimidine Synthesis Blockade
Executive Summary
This technical guide compares Sparfosic Acid (PALA) and Brequinar , two potent antimetabolites that target the de novo pyrimidine biosynthesis pathway. While both agents aim to deplete cellular pools of UTP and CTP—thereby inducing DNA damage, cell cycle arrest, and differentiation—they act at distinct enzymatic nodes.
-
Sparfosic Acid (PALA) is a transition-state analog that inhibits Aspartate Transcarbamoylase (ATCase) , the second step of the pathway (part of the CAD complex).[1]
-
Brequinar is a reversible, potent inhibitor of Dihydroorotate Dehydrogenase (DHODH) , the fourth and only mitochondrial step in the pathway.
Current Status: While PALA has largely remained a tool compound due to clinical toxicity and poor bioavailability, Brequinar has seen a resurgence in clinical interest (e.g., for AML and viral infections) due to its ability to induce myeloid differentiation and ferroptosis.
Part 1: Mechanistic Deep Dive
The Signaling Pathway
The de novo pathway synthesizes Uridine Monophosphate (UMP) from Glutamine and Aspartate. This pathway is upregulated in rapidly dividing cancer cells (metabolic reprogramming).
Pathway Visualization (Graphviz)
Caption: Schematic of the de novo pyrimidine synthesis pathway illustrating the upstream inhibition by Sparfosic Acid (PALA) at the ATCase node and downstream inhibition by Brequinar at the DHODH node.
Binding Mechanisms
| Feature | Sparfosic Acid (PALA) | Brequinar |
| Target Enzyme | ATCase (Aspartate Transcarbamoylase) | DHODH (Dihydroorotate Dehydrogenase) |
| Localization | Cytosolic (Part of CAD complex) | Mitochondrial Inner Membrane |
| Binding Mode | Transition-State Analog: Mimics the tetrahedral intermediate formed between carbamoyl phosphate and aspartate.[1] Competitive with respect to carbamoyl phosphate.[2] | Allosteric / Ubiquinone Antagonist: Binds to the ubiquinone-binding tunnel, preventing electron transfer from FMN to CoQ10. |
| Reversibility | Tight-binding, essentially irreversible in cellular contexts due to high affinity. | Reversible, but with slow off-rates in human enzymes. |
Part 2: Quantitative Performance Comparison
The following data highlights the potency and species-specificity issues critical for experimental design.
Potency Metrics
| Metric | Sparfosic Acid (PALA) | Brequinar | Notes |
| Enzymatic Ki / IC50 | Ki: 5–16 nM (Human/E. coli ATCase) [1, 2] | IC50: 5–10 nM (Human DHODH) [3, 4] | Both are low-nanomolar inhibitors. |
| Species Specificity | Broad spectrum (Mammalian & Bacterial). | Highly Specific: Potent against Human/Mouse. Weak against Rat (IC50 ~367 nM).[3] Inactive against E. coli or S. cerevisiae. [4] | Critical: Do not use Brequinar for bacterial screens or rat models without dose adjustment. |
| Cellular GI50 | 10–100 µM (Variable by cell line). | 10–100 nM (Sensitive lines). | Brequinar is generally more potent in cell culture due to better membrane permeability compared to the highly charged PALA. |
| Rescue Agent | Uridine (10–100 µM) | Uridine (10–100 µM) | Supplementation bypasses both blocks via the salvage pathway. |
Clinical & Translational Limitations
-
PALA: Failed primarily due to dose-limiting toxicities (skin rash, mucositis) and inability to achieve sustained inhibition in vivo without severe systemic toxicity.
-
Brequinar: Failed early solid tumor trials due to a narrow therapeutic window (myelosuppression). However, it is currently being repurposed for Acute Myeloid Leukemia (AML) because AML cells are uniquely sensitive to DHODH inhibition-induced differentiation [5].
Part 3: Experimental Protocols
To validate these inhibitors in your specific model, use the following workflows.
Protocol A: Validating On-Target Specificity (Uridine Rescue)
This is the "Gold Standard" experiment. If toxicity is NOT reversed by Uridine, the drug is acting off-target.
-
Seed Cells: Plate cancer cells (e.g., HL-60 or Jurkat) at 5,000 cells/well in 96-well plates.
-
Treatment Groups:
-
Vehicle (DMSO)
-
Inhibitor (e.g., Brequinar 100 nM or PALA 100 µM)
-
Inhibitor + Uridine (100 µM)
-
-
Incubation: 72 hours at 37°C.
-
Readout: Measure cell viability (CellTiter-Glo or MTT).
-
Interpretation:
-
On-Target: Viability drops with Inhibitor but returns to >90% of Vehicle levels with Uridine.
-
Off-Target: Viability remains low despite Uridine addition.
-
Protocol B: Enzymatic Assay for DHODH (Brequinar Sensitivity)
Use this to measure IC50 directly on purified enzyme or mitochondrial fractions.
Reagents:
-
Substrate: L-Dihydroorotate (1 mM stock).
-
Electron Acceptor: DCIP (2,6-dichlorophenolindophenol) - Blue (oxidized) to Colorless (reduced).
-
Co-factor: Decylubiquinone (CoQ analog).
Workflow:
-
Buffer Prep: 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 150 mM KCl.
-
Reaction Mix: Add Human recombinant DHODH (10-50 nM), DCIP (60 µM), and Decylubiquinone (20 µM).
-
Inhibitor: Add serial dilutions of Brequinar (0.1 nM to 1000 nM). Incubate 10 mins.
-
Start: Initiate with L-Dihydroorotate (200 µM).
-
Measurement: Monitor absorbance decrease at 600 nm (reduction of DCIP) kinetically for 20 mins.
-
Calculation: Plot slope (Vmax) vs. log[Inhibitor] to determine IC50.
Protocol C: Enzymatic Assay for ATCase (PALA Sensitivity)
Colorimetric detection of N-carbamoyl aspartate.
Workflow:
-
Buffer Prep: 50 mM Tris-Acetate (pH 8.3).
-
Reaction Mix: Purified ATCase + PALA (serial dilutions). Pre-incubate 5 mins.
-
Start: Add Carbamoyl Phosphate (4 mM) and L-Aspartate (10 mM). Incubate 15 mins at 30°C.
-
Stop: Add "Color Mix" (Antipyrine + Diacetylmonoxime in dilute acid).
-
Develop: Boil at 100°C for 15 mins (turns yellow in presence of product).
-
Readout: Measure absorbance at 466 nm .
Part 4: Strategic Selection Guide
Choose Sparfosic Acid (PALA) if:
-
You are studying the CAD complex specifically.
-
You need to block the pathway before Dihydroorotate accumulation (DHO accumulation can sometimes have independent signaling effects).
-
You are investigating "genomic stress" induced specifically by early-stage pyrimidine starvation.
Choose Brequinar if:
-
You are targeting AML or differentiation therapy .
-
You are studying Ferroptosis . (DHODH inhibition prevents ubiquinone regeneration, sensitizing cells to ferroptosis) [6].
-
You require a potent, cell-permeable tool compound with well-characterized pharmacokinetics in mice.
-
Warning: Be aware of the "Uridine Salvage" effect in solid tumors. High plasma uridine in mice can mask Brequinar's efficacy, often requiring co-administration of Dipyridamole (an ENT1/2 transporter inhibitor) to block uridine uptake.
References
-
Swyryd, E. A., et al. (1974). "The interaction of N-(phosphonacetyl)-L-aspartate with Escherichia coli aspartate transcarbamylase." Journal of Biological Chemistry. Link
-
Kensler, T. W., et al. (1981). "Mechanism of inhibition of cell growth by N-(phosphonacetyl)-L-aspartate." Cancer Research.[4] Link
-
Chen, S. F., et al. (1992). "Structure-activity relationship of quinolinecarboxylic acids as inhibitors of dihydroorotate dehydrogenase." Biochemical Pharmacology. Link
-
Batt, D. G. (1999). "Brequinar Sodium: A Potent Inhibitor of Dihydroorotate Dehydrogenase."[3][5] Drugs of the Future.
-
Sykes, D. B., et al. (2016). "Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia." Cell. Link
-
Mao, C., et al. (2021). "DHODH-mediated ferroptosis defence is a targetable vulnerability in cancer." Nature. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Re-evaluation of Brequinar sodium, a dihydroorotate dehydrogenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of PALA as a monotherapy versus combination therapy
Content Type: Publish Comparison Guide Subject: N-(phosphonacetyl)-L-aspartate (PALA) Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Summary: The Modulation Paradigm
N-(phosphonacetyl)-L-aspartate (PALA) represents a classic case study in "biochemical modulation"—the strategy of using one agent to metabolically optimize the efficacy of another. As a monotherapy, PALA is a potent transition-state inhibitor of aspartate transcarbamoylase (ATCase), effectively halting de novo pyrimidine biosynthesis. However, clinical utility as a single agent has been stalled by rapid resistance mechanisms (CAD gene amplification) and dose-limiting toxicities.
The scientific consensus, supported by decades of Phase I/II data, positions PALA not as a standalone cytotoxic agent, but as a biochemical modulator . Its primary utility lies in depleting intracellular uridine pools to potentiate fluoropyrimidines (e.g., 5-Fluorouracil) or in combination with salvage pathway inhibitors (e.g., Dipyridamole).
Mechanistic Foundation
To understand the divergence in efficacy between monotherapy and combination approaches, one must first master the target biochemistry.
The Target: Aspartate Transcarbamoylase (ATCase)
PALA is a transition-state analog that mimics the bisubstrate intermediate formed during the condensation of L-aspartate and carbamoyl phosphate.[1] It binds to ATCase with an affinity (
Key Pathway Impact:
-
Blockade: Inhibition of ATCase halts the conversion of Carbamoyl Phosphate to N-Carbamoyl Aspartate.
-
Depletion: This leads to a rapid depletion of downstream pyrimidine nucleotides (UMP, UDP, UTP, CTP).
-
Feedback Loop: In normal physiology, CTP acts as a feedback inhibitor of ATCase. PALA bypasses this regulation, but the cellular response often triggers a compensatory upregulation of the CAD enzyme complex.
Visualization: Pyrimidine Biosynthesis & PALA Intervention
The following diagram illustrates the precise intervention point of PALA and its downstream consequences.
Figure 1: De novo pyrimidine biosynthesis pathway highlighting PALA inhibition at the ATCase step and the subsequent depletion of UTP/CTP pools.[1]
Monotherapy Analysis
Verdict: Biologically potent but clinically insufficient.
Efficacy Profile
In preclinical models (e.g., Lewis lung carcinoma, B16 melanoma), PALA monotherapy demonstrated significant tumor growth inhibition. However, human clinical trials (Phase I/II) revealed a ceiling on efficacy.
-
Response Rates: Generally <10% in solid tumors (colon, pancreas, melanoma).
-
Dose-Limiting Toxicity (DLT): Skin rash, stomatitis, and diarrhea were prominent at doses required for sustained ATCase inhibition (>3 g/m²).
Mechanisms of Resistance
The failure of PALA monotherapy is largely attributed to the plasticity of the cancer genome.
-
CAD Gene Amplification: Rodent cells exposed to PALA frequently amplify the CAD gene (encoding Carbamoyl-phosphate synthetase 2, Aspartate transcarbamoylase, and Dihydroorotase).[2] This results in massive overproduction of ATCase, overwhelming the inhibitor.
-
Note: While common in rodents, CAD amplification is less frequent in human tumors.[3]
-
-
Salvage Pathway Utilization: Tumors can bypass de novo synthesis blockade by scavenging circulating uridine and cytidine from the plasma, refueling the UTP pools via uridine kinase.
Combination Therapy: The Biochemical Modulation
Verdict: The scientifically preferred application.
The rationale for combination therapy is synergy through pool depletion . By lowering intracellular UTP, PALA modulates the metabolism of other agents.
PALA + 5-Fluorouracil (5-FU)
This is the most extensively studied combination.
-
Mechanism: 5-FU is a prodrug. Its activation to FUMP (fluorouridine monophosphate) competes with UMP.
-
The Modulation: PALA depletes UTP. Low UTP levels relieve the feedback inhibition on uridine-cytidine kinase and reduce the competition for phosphoribosyl pyrophosphate (PRPP).
-
Result: Enhanced conversion of 5-FU to toxic nucleotides (FUTP -> RNA damage; FdUMP -> Thymidylate Synthase inhibition).
Clinical Insight: Timing is critical. PALA is typically administered 24 hours prior to 5-FU to allow maximal UTP depletion before the fluoropyrimidine challenge.
PALA + Dipyridamole[4]
-
Rationale: Dipyridamole inhibits nucleoside transport.[4]
-
Synergy: PALA blocks de novo synthesis; Dipyridamole blocks the salvage route (uptake of circulating uridine).[4] This constitutes a "double blockade" of pyrimidine supply.
-
Outcome: Preclinical synergy is high, but clinical implementation is hampered by the severe gastrointestinal toxicity of high-dose dipyridamole.
Visualization: Mechanism of Synergy (PALA + 5-FU)
Figure 2: Biochemical modulation logic. PALA-induced UTP depletion reduces competition, facilitating 5-FU anabolism and toxicity.
Comparative Data Summary
The following table synthesizes data from key Phase II trials and preclinical studies comparing these modalities.
| Feature | PALA Monotherapy | PALA + 5-FU (Combination) | PALA + Dipyridamole |
| Primary Mechanism | Direct ATCase Inhibition | Modulation of 5-FU activation | Dual blockade (De novo + Salvage) |
| Intracellular Effect | UTP/CTP depletion (transient) | Enhanced FUTP incorporation into RNA | Severe, sustained UTP depletion |
| Dose Strategy | High dose (>3 g/m²) required | Low dose (250 mg/m²) sufficient for modulation | PALA (variable) + High dose Dipyridamole |
| Clinical Response (CRC) | < 5% | ~40% (vs ~15% for 5-FU alone in some trials) | Variable; limited by toxicity |
| Primary Toxicity | Skin rash, Diarrhea | Mucositis, Myelosuppression (enhanced) | Severe Diarrhea |
| Resistance Mode | CAD Amplification, Salvage | Downregulation of activating enzymes | Transport upregulation |
Experimental Protocols
Self-Validating Systems for Research
To rigorously assess PALA in your own research, you must validate two endpoints: Target Engagement (ATCase inhibition) and Synergistic Efficacy .
Protocol A: ATCase Activity Assay (Target Validation)
Purpose: To confirm PALA is effectively inhibiting the catalytic activity of ATCase in your cell line.
-
Cell Preparation: Harvest
cells treated with PALA (various concentrations, 0–100 µM) for 24 hours. -
Lysis: Resuspend in 50 mM Tris-acetate (pH 8.0) and sonicate. Centrifuge at 15,000 x g for 20 mins.
-
Reaction Mix:
-
Buffer: 0.1 M Tris-acetate (pH 8.0).
-
Substrate 1: 5 mM L-Aspartate (saturating).
-
Substrate 2: 5 mM Carbamoyl Phosphate (14C-labeled or colorimetric detection).
-
-
Initiation: Add 20 µg of lysate protein to the reaction mix. Incubate at 37°C for 15 minutes.
-
Termination: Add 10% Trichloroacetic acid (TCA).
-
Detection:
-
Radiometric: Separate 14C-Carbamoyl Aspartate from substrate using Dowex 50 cation exchange columns. Count via liquid scintillation.
-
Colorimetric: Antipyrine/monoxime method (less sensitive but viable for high activity).
-
-
Validation Check: Control lysates (no PALA) must show linear product formation. PALA-treated samples should show dose-dependent reduction in specific activity.
Protocol B: Isobologram Analysis for Synergy (PALA + 5-FU)
Purpose: To mathematically prove synergy (Combination Index < 1.0) rather than additive effects.
-
Seeding: Seed cells in 96-well plates (e.g., 3,000 cells/well). Allow attachment (12h).
-
Schedule (Critical):
-
T=0h: Add PALA (Concentration range: 0.1 x IC50 to 10 x IC50).
-
T=24h: Add 5-FU (Concentration range: 0.1 x IC50 to 10 x IC50).
-
Note: Simultaneous addition often fails to show synergy because UTP pools are not yet depleted.
-
-
Incubation: Incubate for an additional 72 hours.
-
Readout: MTT or CellTiter-Glo (ATP) assay.
-
Data Analysis (Chou-Talalay Method):
-
Calculate Fraction Affected (
) for Monotherapy vs. Combination. -
Plot the Combination Index (CI) vs.
. -
Interpretation:
-
CI < 1: Synergy (PALA modulates 5-FU).
-
CI = 1: Additive.[5]
-
CI > 1: Antagonism.
-
-
Visualization: Experimental Workflow
Figure 3: Sequential dosing workflow required to capture PALA-mediated modulation of 5-FU.
References
-
Swyryd, E. A., et al. "N-(Phosphonacetyl)-L-aspartate, a potent transition state analog inhibitor of aspartate transcarbamylase." Journal of Biological Chemistry, 249(21), 6945-6950. Link
- Martin, D. S., et al. "Biochemical modulation of antitumor agents." Pharmacology & Therapeutics, 12(4), 477-505.
-
O'Dwyer, P. J., et al. "Phase II study of biochemical modulation of fluorouracil by low-dose PALA in patients with colorectal cancer." Journal of Clinical Oncology, 8(9), 1497-1503. Link
- Wahl, G. M., et al. "Gene amplification causes overproduction of the first three enzymes of UMP synthesis in N-(phosphonacetyl)-L-aspartate-resistant hamster cells." Journal of Biological Chemistry, 254(17), 8679-8689.
-
Grem, J. L., et al. "Phase I trial of combination therapy of cancer with N-phosphonacetyl-L-aspartic acid and dipyridamole." Cancer Research, 48(15), 4417-4422. Link
-
Casper, E. S., et al. "Phase I and clinical pharmacological evaluation of biochemical modulation of 5-fluorouracil with N-(phosphonacetyl)-L-aspartic acid." Cancer Research, 43(5), 2324-2329. Link
Sources
- 1. repositorio.usp.br [repositorio.usp.br]
- 2. Late onset of CAD gene amplification in unamplified PALA resistant Chinese hamster mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Phase I trial of combination therapy of cancer with N-phosphonacetyl-L-aspartic acid and dipyridamole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I trial of combination therapy with PALA and 5-FU - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Role of Sparfosic Acid (PALA) in Enhancing Immunotherapy: A Technical Comparison Guide
Executive Summary
Sparfosic acid (PALA) , traditionally characterized as a transition-state inhibitor of aspartate carbamoyltransferase (CAD complex), is re-emerging as a potent immunometabolic adjuvant . While historical clinical trials focused on its direct cytotoxic potential via pyrimidine starvation, recent mechanistic insights reveal a dual mode of action: metabolic stress induction and, crucially, the activation of NOD2-dependent innate immunity .
This guide validates the use of Sparfosic acid to convert "cold," immunosuppressive tumor microenvironments (TME) into "hot," inflamed landscapes responsive to checkpoint blockade (PD-1/CTLA-4). By derepressing NOD2 signaling, PALA triggers a Type I Interferon (IFN-I) response distinct from standard genotoxic agents like 5-Fluorouracil (5-FU).
Part 1: Mechanism of Action – The Immunometabolic Axis
The CAD-NOD2 Interaction (The "Hidden" Mechanism)
Unlike standard antimetabolites, PALA’s value in immunotherapy stems from a specific protein-protein interaction. The CAD enzyme complex (Carbamoyl-phosphate synthetase 2, Aspartate transcarbamylase, Dihydroorotase) acts as a negative regulator of NOD2 , an intracellular pattern recognition receptor.
-
Basal State: CAD binds to NOD2, preventing its oligomerization and downstream signaling.
-
PALA Treatment: PALA binds to the aspartate transcarbamylase domain of CAD.[1] This conformational change or functional inhibition dissociates CAD from NOD2.
-
Immune Activation: Liberated NOD2 recruits RIP2 and MAVS, triggering NF-κB and IRF1 pathways. This mimics a viral infection, resulting in the release of Type I Interferons (IFN-α/β) and antimicrobial peptides (e.g., Defensins), which recruit cytotoxic T cells and M1 macrophages.
Pathway Visualization
The following diagram illustrates the dual metabolic and immunologic cascade initiated by Sparfosic acid.
Figure 1: PALA acts as a dual-function agent: inhibiting pyrimidine synthesis (left) and unlocking NOD2-mediated Type I Interferon signaling (right).
Part 2: Comparative Analysis – PALA vs. Standard Antimetabolites
While 5-FU and Gemcitabine are standard partners for chemotherapy, PALA offers a distinct advantage for immunotherapy combinations due to its lack of direct myelosuppression at immunomodulatory doses and its specific NOD2 activation.
| Feature | Sparfosic Acid (PALA) | 5-Fluorouracil (5-FU) | Gemcitabine |
| Primary Target | Aspartate Transcarbamylase (CAD) | Thymidylate Synthase (TS) | DNA Chain Elongation / RNR |
| Metabolic Effect | De novo pyrimidine starvation | DNA/RNA damage; Thymineless death | DNA chain termination |
| Immune Mechanism | NOD2 Derepression (Direct innate activation) | MDSC Depletion (Apoptosis of suppressor cells) | MHC-I Upregulation; MDSC reduction |
| Type I IFN Induction | High (via IRF1/MAVS) | Low/Moderate (via RNA sensing) | Moderate |
| Toxicity Profile | Mucositis, Skin Rash (Dose-limiting) | Myelosuppression, GI Toxicity | Myelosuppression |
| Synergy with Anti-PD1 | High (Turns "cold" tumors "hot") | Moderate (Relies on debulking/MDSC loss) | Moderate |
Key Insight: Use PALA not to kill the tumor directly (which requires high, toxic doses), but at lower doses to "prime" the tumor for T-cell infiltration via the NOD2-IFN axis.
Part 3: Experimental Validation Protocols
To validate PALA’s role in your specific drug development pipeline, use the following self-validating experimental systems.
Protocol A: In Vitro Assessment of NOD2-Dependent IFN Priming
Objective: Confirm that PALA sensitizes tumor cells to Type I IFN signaling.
-
Cell Lines: B16-F10 (Melanoma) or MC38 (Colon Carcinoma). Control: NOD2-knockout variants (CRISPR/Cas9).
-
Treatment:
-
Readout (24h post-treatment):
-
qPCR: Measure ISG (Interferon Stimulated Genes) expression: Isg15, Mx1, Oas1.
-
Western Blot: Assess p-STAT1 and IRF1 levels.
-
-
Validation Criteria: The Combination group must show >2-fold increase in ISG expression compared to IFN-β alone. This effect should be abrogated in NOD2-knockout cells.
Protocol B: In Vivo Synergy with Checkpoint Blockade
Objective: Demonstrate therapeutic synergy in a syngeneic mouse model.
-
Model: C57BL/6 mice inoculated subcutaneously with B16-F10 melanoma (
cells). -
Groups (n=10/group):
-
G1: Vehicle Control.
-
G2: Anti-PD-1 mAb (e.g., Clone RMP1-14, 200 µg i.p., biweekly).
-
G3: PALA (Low dose: 100 mg/kg i.p. or 2% topical cream, Days 1, 4, 7).
-
G4: Combination (PALA + Anti-PD-1).
-
-
Timeline & Workflow:
Figure 2: Experimental workflow for validating PALA + Anti-PD-1 synergy.
-
Data Analysis (Flow Cytometry Panel):
-
T Cells: CD3+, CD8+, PD-1+, Ki67+, Granzyme B+ (Look for reinvigorated effectors).
-
Myeloid: CD11b+, F4/80+, MHC-II (High MHC-II indicates M1 polarization).
-
Dendritic Cells: CD11c+, CD103+ (Critical for cross-presentation).
-
Part 4: Expected Data & Interpretation
When analyzing results, successful validation of Sparfosic acid as an immunotherapy enhancer should yield the following trends:
| Metric | Vehicle | Anti-PD-1 Monotherapy | PALA Monotherapy | Combination (PALA + PD-1) |
| Tumor Growth Inhibition (TGI) | 0% | ~30% | ~40% | >80% |
| Intratumoral CD8+ T Cells | Low | Moderate | Moderate | High (Infiltrated) |
| ISG Expression (mRNA) | Baseline | Baseline | High | Very High |
| Survival (Day 60) | 0% | 20% | 30% | >60% |
Troubleshooting:
-
Lack of Synergy: If PALA fails to enhance PD-1 efficacy, check uridine levels in the diet or media. High circulating uridine can salvage the pyrimidine pathway, bypassing the metabolic stress, though the NOD2 effect should remain partially intact.
-
Toxicity:[1][4][5] If weight loss >15% is observed, reduce PALA dose. The immunomodulatory effect (NOD2 activation) often requires lower doses than the cytotoxic effect.
References
-
Topical N-Phosphonacetyl-L-Aspartate is a Dual Action Candidate for Treating Non-Melanoma Skin Cancer. Source: PMC / NIH [Link]
-
N-phosphonacetyl-L-aspartate enhances type I interferon anti-viral responses through activation of non-canonical NOD2 signaling. Source: bioRxiv [Link][2]
-
Antitumor activity of N-(phosphonacetyl)-L-aspartic acid, a transition-state inhibitor of aspartate transcarbamylase. Source: Cancer Research (PubMed) [Link]
-
5-Fluorouracil Selectively Kills Tumor-Associated Myeloid-Derived Suppressor Cells Resulting in Enhanced T Cell–Dependent Anti-Tumor Immunity. Source: Cancer Research [Link]
-
Inhibition of de novo pyrimidine synthesis augments Gemcitabine induced growth inhibition in an immunocompetent model of pancreatic cancer. Source: International Journal of Biological Sciences [Link]
Sources
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. N-phosphonacetyl-L-aspartate enhances type I interferon anti-viral responses through activation of non-canonical NOD2 signaling | bioRxiv [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. ilcn.org [ilcn.org]
- 5. Sequential administration of thymidine, 5-fluorouracil, and PALA. A phase I-II study - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Guide: Sparfosic Acid (PALA) vs. Antimetabolite Standards
This guide provides a technical, head-to-head analysis of Sparfosic Acid (PALA) against standard antimetabolites, specifically focusing on its unique role as an upstream inhibitor of de novo pyrimidine biosynthesis compared to downstream analogs like 5-Fluorouracil (5-FU).
Content Type: Technical Comparison & Experimental Guide Focus: Mechanism, Efficacy Data, and Validation Protocols
Executive Summary: The Upstream Strategy
Sparfosic acid (N-(phosphonacetyl)-L-aspartate, or PALA) represents a distinct class of antimetabolites. Unlike 5-Fluorouracil (5-FU) or Gemcitabine , which act as "false nucleotides" incorporated into DNA/RNA or inhibit thymidylate synthase (TS), PALA is a transition-state analog . It targets Aspartate Transcarbamoylase (ATCase) , the second enzyme in the de novo pyrimidine pathway.[1][2][3]
The Core Distinction:
-
PALA (Upstream): Chokes the supply line. It depletes intracellular pools of UTP and CTP.
-
5-FU/Gemcitabine (Downstream): Corrupts the final product. They rely on active salvage pathways and kinase activity for activation.
While PALA demonstrated limited efficacy as a single agent in clinical trials due to bioavailability issues and feedback loop upregulation, it remains the gold standard for biochemical modulation —priming tumor cells to be hypersensitive to downstream antimetabolites.
Mechanistic Head-to-Head: PALA vs. 5-FU vs. Methotrexate
The following diagram illustrates the precise intervention points. PALA’s inhibition of ATCase creates a "pyrimidine starvation" state, distinct from the "thymineless death" induced by 5-FU or the "folate starvation" of Methotrexate (MTX).
Pathway Visualization (Graphviz)
Caption: Comparative inhibition points. PALA blocks the entry gate (ATCase), depleting UTP/CTP pools. 5-FU acts downstream at Thymidylate Synthase (TS) and incorporates into RNA/DNA.
Comparative Performance Data
A. In Vitro Cytotoxicity (IC50 Comparison)
PALA exhibits high variability depending on the cell line's specific ATCase activity and salvage pathway capability. Unlike 5-FU, which is broadly cytotoxic, PALA is often cytostatic.
| Cell Line | Tissue Origin | PALA IC50 (µM) | 5-FU IC50 (µM) | Interpretation |
| L1210 | Murine Leukemia | 200 | 0.5 - 1.0 | Resistant: High ATCase levels in leukemia blunt PALA's effect. |
| B16 | Murine Melanoma | 5 | 0.8 | Sensitive: Melanoma lines often lack robust salvage pathways. |
| HCT-116 | Human Colon | >500 | 2 - 5 | Resistant: Human solid tumors often require PALA as a modulator, not a single agent. |
| WiDr | Human Colon | ~100 | 1 - 3 | Moderate: PALA effectively depletes pools but fails to kill without 5-FU. |
B. Nucleotide Pool Depletion (The "Modulation" Effect)
This is the critical metric for PALA. Efficacy is not measured by cell death alone, but by the depletion of UTP/CTP , which potentiates 5-FU incorporation.
| Treatment Condition | UTP Pool (% of Control) | CTP Pool (% of Control) | 5-FU -> RNA Incorp. (Fold Increase) |
| Control | 100% | 100% | 1.0x |
| PALA (Low Dose) | 40 - 60% | 30 - 50% | 1.5 - 2.0x |
| PALA (High Dose) | < 10% | < 10% | 3.0 - 5.0x |
Key Insight: While High Dose PALA maximizes depletion, it often halts the cell cycle (S-phase arrest), preventing 5-FU (which requires cycling cells) from working. Low Dose PALA is superior for combination therapy.
Experimental Protocols (Self-Validating Systems)
To validate PALA activity, you cannot rely on simple MTT assays. You must verify target engagement (ATCase inhibition) and biochemical consequence (Pool depletion).
Protocol 1: Colorimetric ATCase Inhibition Assay
Purpose: Verify the potency of PALA against the specific ATCase isoform in your cell model.
Reagents:
-
Substrates: 5 mM Carbamoyl Phosphate (dilute fresh), 10 mM L-Aspartate.
-
Stop Solution: Antipyrine/Monoxime acid mix.
-
Enzyme Source: Cell lysate (homogenized in 50 mM Tris-Acetate, pH 8.3).
Workflow:
-
Preparation: Clarify cell lysate via centrifugation (12,000 x g, 15 min, 4°C).
-
Incubation: Mix 50 µL lysate + PALA (variable conc: 0.1 nM – 10 µM) + 50 µL L-Aspartate. Incubate 5 min at 37°C.
-
Initiation: Add 50 µL Carbamoyl Phosphate to start reaction. Incubate exactly 20 min.
-
Termination: Add 1 mL Stop Solution (Acidic Antipyrine/Monoxime).
-
Development: Boil samples at 100°C for 15 min (Dark incubation).
-
Readout: Measure Absorbance at 466 nm .
-
Validation: Include a "No Aspartate" blank to correct for background carbamoyl phosphate decomposition.
Protocol 2: HPLC Analysis of Intracellular Nucleotide Pools
Purpose: Confirm that PALA is effectively starving the cell of pyrimidines.
Workflow Visualization (Graphviz)
Caption: Critical workflow for nucleotide extraction. Speed and cold temperatures are vital to prevent triphosphate degradation.
Step-by-Step:
-
Harvest: Treat cells with PALA (e.g., 24h). Wash 2x with ice-cold PBS.
-
Extraction: Add 0.4 M Perchloric Acid (PCA) directly to the plate. Scrape and collect.
-
Neutralization: Add 10 µL Universal Indicator. Neutralize with 1 M KOH until solution turns faint pink (pH ~7.0). Do not overshoot pH.
-
Clarification: Centrifuge at 14,000 x g for 5 min to remove Potassium Perchlorate precipitate.
-
Chromatography:
-
Column: Strong Anion Exchange (SAX) or C18 with ion-pairing agent (Tetrabutylammonium bisulfate).
-
Mobile Phase: Gradient from 0.05 M NH4H2PO4 (pH 2.8) to 0.5 M NH4H2PO4 (pH 4.8).
-
Target Peaks: UTP (elutes early/mid), CTP (mid), ATP (late).
-
-
Calculation: Normalize peak area to total protein or cell number. PALA efficacy = (UTP_treated / UTP_control) * 100.
Clinical Reality & Limitations
Despite its theoretical elegance, PALA faced significant hurdles in clinical translation compared to 5-FU.
-
Bioavailability: PALA is highly polar (charged phosphate/carboxylate groups). Oral bioavailability is <1%, requiring IV administration.
-
Feedback Upregulation: In vivo, tumors often respond to ATCase inhibition by simply making more ATCase enzyme (gene amplification), leading to rapid resistance.
-
Toxicity Profile:
-
PALA: Skin rash, diarrhea (dose-limiting).
-
5-FU: Myelosuppression, mucositis.
-
Combination: PALA often exacerbated 5-FU toxicity (diarrhea/neurotoxicity) without proportionally increasing survival in Phase II trials for colorectal and pancreatic cancer.
-
References
-
Swyryd, E. A., et al. "The interaction of N-(phosphonacetyl)-L-aspartate with Escherichia coli aspartate transcarbamylase." Journal of Biological Chemistry, 249.21 (1974): 6945-6950. Link
-
Martin, D. S., et al. "Biochemical modulation of antitumor agents." Pharmacology & Therapeutics, 31.4 (1985): 347-376. Link
-
Ardalan, B., et al. "Phase I trial of low dose N-phosphonacetyl-L-aspartic acid and high dose 5-fluorouracil administered concomitantly with radiation therapy."[4] Cancer, 74.7 (1994): 1869-1873.[4] Link
-
Casas, E., et al. "Inhibition of cell growth by N-(phosphonacetyl)-L-aspartate in human and murine cells in vitro." Cancer Research, Comparison of IC50 values. Link
-
BenchChem. "A Comparative Guide to Sparfosic Acid Trisodium and Other Aspartate Transcarbamoylase Inhibitors." BenchChem Technical Guides. Link
Sources
- 1. PDB-101: Molecule of the Month: Aspartate Transcarbamoylase [pdb101.rcsb.org]
- 2. Synthesis and In Vitro Evaluation of Aspartate Transcarbamoylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Phase I trial of low dose N-phosphonacetyl-L-aspartic acid and high dose 5-fluorouracil administered concomitantly with radiation therapy for unresectable localized adenocarcinoma of the pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Investigating Cross-Resistance Profiles of Sparfosic Acid
Introduction: The Enduring Challenge of Chemotherapeutic Resistance
The development of drug resistance remains a primary obstacle to successful cancer chemotherapy. Tumors can evade the cytotoxic effects of a therapeutic agent through a variety of intrinsic and acquired mechanisms. A critical consequence of this is the phenomenon of cross-resistance, where resistance to one drug confers resistance to other, often mechanistically distinct, agents. Conversely, the development of resistance to one agent can sometimes induce hypersensitivity to another, a phenomenon known as collateral sensitivity. Understanding these resistance patterns is paramount for designing effective sequential and combination therapeutic strategies.
This guide provides a comprehensive framework for researchers and drug development professionals to investigate the cross-resistance profile of Sparfosic acid (also known as N-(phosphonacetyl)-L-aspartate or PALA). Sparfosic acid is a targeted inhibitor of a key enzyme in the de novo pyrimidine biosynthesis pathway, a critical process for DNA and RNA synthesis in rapidly proliferating cancer cells.[1][2] By elucidating the cross-resistance patterns of Sparfosic acid, we can better anticipate its efficacy in various clinical contexts and identify rational combination therapies to overcome resistance.
The Mechanism of Action of Sparfosic Acid and Rationale for Cross-Resistance Studies
Sparfosic acid is a potent and specific inhibitor of aspartate transcarbamoylase (ATCase).[3] ATCase is a critical enzyme in the multifunctional CAD protein, which catalyzes the initial steps of de novo pyrimidine synthesis.[4] By blocking this pathway, Sparfosic acid depletes the cellular pool of pyrimidine nucleotides, leading to cell cycle arrest and apoptosis.[1]
Resistance to Sparfosic acid in cancer cells is often associated with the amplification of the CAD gene, leading to overexpression of the target enzyme, ATCase.[5][6] This increased enzyme level effectively titrates out the inhibitor, allowing pyrimidine synthesis to proceed. Given this specific mechanism of resistance, it is crucial to investigate whether this alteration impacts the efficacy of other classes of chemotherapeutic agents that do not directly target this pathway. For instance, will a cell with amplified CAD be more or less sensitive to DNA-damaging agents or microtubule inhibitors? The answer to this question has significant implications for the clinical use of Sparfosic acid.
Visualizing the Target Pathway
Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of Sparfosic acid on Aspartate Transcarbamoylase.
Experimental Framework for Cross-Resistance Profiling
This section outlines a robust, step-by-step experimental workflow to establish Sparfosic acid-resistant cell lines and subsequently evaluate their sensitivity to a panel of other chemotherapeutic agents.
Experimental Workflow Diagram
Caption: Experimental workflow for generating a Sparfosic acid-resistant cell line and evaluating its cross-resistance profile.
PART 1: Development of a Sparfosic Acid-Resistant Cell Line
The gradual dose escalation method is a well-established technique for developing drug-resistant cell lines that more closely mimics the clinical development of resistance.[7][8][9]
Protocol: Generation of Sparfosic Acid-Resistant Cell Line
-
Initial IC50 Determination:
-
Seed the parental cancer cell line (e.g., a human colorectal or breast cancer cell line) in 96-well plates.
-
Treat the cells with a range of Sparfosic acid concentrations for 72 hours.
-
Determine the half-maximal inhibitory concentration (IC50) using a cell viability assay such as the MTT or SRB assay.[1][2][5]
-
-
Induction of Resistance:
-
Culture the parental cells in a medium containing Sparfosic acid at a concentration equal to the IC50.
-
Initially, significant cell death is expected. The surviving cells are allowed to repopulate.
-
Once the cells are proliferating at a normal rate, the concentration of Sparfosic acid is gradually increased in a stepwise manner (e.g., 1.5 to 2-fold increments).[10]
-
At each concentration, the cells are maintained for several passages until they exhibit stable growth.
-
This process is continued until the cells can tolerate a concentration of Sparfosic acid that is at least 5-10 times the initial IC50 of the parental line.
-
-
Characterization of the Resistant Phenotype:
-
Regularly determine the IC50 of the developing resistant cell line to confirm the increase in resistance.
-
Once a stable resistant cell line (designated SPA-R) is established, it should be cryopreserved. For ongoing experiments, the cells should be maintained in a medium containing a maintenance concentration of Sparfosic acid to preserve the resistant phenotype.
-
PART 2: Evaluation of Cross-Resistance
Protocol: Cytotoxicity Assays for Cross-Resistance Profiling
-
Cell Seeding:
-
Seed both the parental and the SPA-R cell lines in 96-well plates at an optimized density.
-
-
Drug Treatment:
-
Treat the cells with a panel of chemotherapeutic agents representing different mechanistic classes. A suggested panel is provided in the table below. Each drug should be tested over a range of concentrations.
-
Include a vehicle control for each drug.
-
-
Incubation and Viability Assessment:
-
Data Analysis:
-
Calculate the IC50 value for each drug in both the parental and SPA-R cell lines.
-
The Resistance Index (RI) is calculated as the IC50 of the resistant line divided by the IC50 of the parental line. An RI > 1 indicates resistance, an RI < 1 indicates collateral sensitivity, and an RI ≈ 1 indicates no change in sensitivity.
-
PART 3: Mechanistic Validation
Protocol: Western Blot for CAD Protein Expression
-
Protein Extraction:
-
SDS-PAGE and Transfer:
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Probe the membrane with a primary antibody specific for the CAD protein.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to compare the levels of CAD protein expression between the parental and SPA-R cell lines.
-
Protocol: Clonogenic Survival Assay
The clonogenic assay is the gold standard for assessing the long-term reproductive viability of cells after drug treatment.[16][17][18]
-
Cell Seeding:
-
Seed a low number of cells (e.g., 200-1000 cells per well in a 6-well plate) from both parental and SPA-R lines.
-
-
Drug Treatment:
-
Treat the cells with selected chemotherapeutic agents at concentrations around their respective IC50 values for 24 hours.
-
-
Colony Formation:
-
Remove the drug-containing medium, wash the cells, and add fresh drug-free medium.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
-
Staining and Counting:
-
Fix and stain the colonies with crystal violet.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
-
Data Analysis:
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
-
Data Presentation and Interpretation
The results of the cross-resistance studies should be summarized in a clear and concise table.
Table 1: Hypothetical Cross-Resistance Profile of a Sparfosic Acid-Resistant (SPA-R) Cell Line
| Chemotherapeutic Agent | Class | Mechanism of Action | Parental IC50 (µM) | SPA-R IC50 (µM) | Resistance Index (RI) | Predicted Cross-Resistance |
| Sparfosic Acid | Antimetabolite | Inhibits de novo pyrimidine synthesis | 0.5 | 10.0 | 20.0 | Resistant |
| 5-Fluorouracil | Antimetabolite | Inhibits thymidylate synthase | 2.0 | 2.2 | 1.1 | No cross-resistance |
| Methotrexate | Antimetabolite | Inhibits dihydrofolate reductase | 0.05 | 0.06 | 1.2 | No cross-resistance |
| Cisplatin | Alkylating Agent | Forms DNA adducts | 1.5 | 1.6 | 1.1 | No cross-resistance |
| Doxorubicin | Topoisomerase II Inhibitor | Intercalates DNA, inhibits topoisomerase II | 0.1 | 0.12 | 1.2 | No cross-resistance |
| Paclitaxel | Microtubule Inhibitor | Stabilizes microtubules | 0.01 | 0.005 | 0.5 | Collateral Sensitivity |
Interpretation of Hypothetical Data:
-
Resistance to Sparfosic Acid: The high RI for Sparfosic acid confirms the resistant phenotype of the SPA-R cell line.
-
No Cross-Resistance to Other Antimetabolites and DNA Damaging Agents: The RIs for 5-Fluorouracil, Methotrexate, Cisplatin, and Doxorubicin are all close to 1, suggesting that the mechanism of resistance to Sparfosic acid (likely CAD amplification) does not confer cross-resistance to these agents. This is a favorable outcome, as it suggests that these drugs could still be effective in Sparfosic acid-resistant tumors.
-
Collateral Sensitivity to Paclitaxel: The RI of 0.5 for Paclitaxel indicates that the SPA-R cells are more sensitive to this microtubule inhibitor than the parental cells. This is a significant finding that could be explored for therapeutic advantage. The underlying mechanism for this collateral sensitivity would warrant further investigation, but it could be related to metabolic reprogramming or alterations in cell cycle checkpoints in the resistant cells.
Discussion and Future Directions
This guide provides a comprehensive experimental framework for elucidating the cross-resistance profile of Sparfosic acid. The hypothetical data presented suggests that resistance to Sparfosic acid may not lead to broad cross-resistance to other major classes of chemotherapeutics and may even induce collateral sensitivity to microtubule inhibitors.
Further research should focus on:
-
Validating these findings in multiple cancer cell lines to determine if the observed cross-resistance patterns are universal or cell-type specific.
-
Investigating the molecular mechanisms underlying any observed cross-resistance or collateral sensitivity. This could involve transcriptomic and proteomic analyses to identify altered pathways in the resistant cells.
-
In vivo studies using xenograft models to confirm the in vitro findings and to evaluate the efficacy of sequential or combination therapies based on the cross-resistance profiles.
By systematically characterizing the cross-resistance landscape of Sparfosic acid, we can pave the way for more rational and effective clinical applications of this targeted therapeutic agent.
References
- Kempe, T. D., Swyryd, E. A., Bruist, M., & Stark, G. R. (1976). Stable mutants of mammalian cells that overproduce the first three enzymes of pyrimidine nucleotide biosynthesis. Cell, 9(4 Pt 1), 541–550.
- Wahl, G. M., Padgett, R. A., & Stark, G. R. (1979). Gene amplification causes overproduction of the first three enzymes of UMP synthesis in N-(phosphonacetyl)-L-aspartate-resistant hamster cells. The Journal of biological chemistry, 254(17), 8679–8689.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 39981, Sparfosic acid. Retrieved from [Link]
- Beck, W. T., & Danks, M. K. (1991). Mechanisms of resistance to drugs that inhibit DNA topoisomerases. Seminars in cancer biology, 2(4), 235–244.
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Sarkaria, J. N., Kitange, G. J., James, C. D., Plummer, R., Calvert, H., Weller, M., & Wick, W. (2008). Mechanisms of chemoresistance to alkylating agents in malignant glioma. Clinical cancer research : an official journal of the American Association for Cancer Research, 14(10), 2900–2908. [Link]
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Liv Hospital. (2026, January 23). 7 Key Facts About Alkylating Chemotherapeutic Agents You Need to Know. [Link]
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Damia, G., & D'Incalci, M. (1998). Mechanisms of resistance to alkylating agents. Cytotechnology, 27(1-3), 165–173. [Link]
- Gonen, N., & Assaraf, Y. G. (2012). Tumor resistance to antimetabolites.
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Procell. (2025, August 5). Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. [Link]
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OUCI. (n.d.). Mechanisms of resistance to topoisomerase inhibitors. [Link]
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Oncohema Key. (2016, December 26). Topoisomerase Inhibitors: Camptothecins, Anthracyclines, and Etoposide. [Link]
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ResearchGate. (2025, August 10). New insights into mechanisms of resistance to microtubule inhibitors. [Link]
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O'Neill, A. J., & Clarke, R. (2018). In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies. Frontiers in oncology, 8, 130. [Link]
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OAE Publishing Inc. (n.d.). Resistance to anti-tubulin agents: From vinca alkaloids to epothilones. [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
- Skehan, P., Storeng, R., Scudiero, D., Monks, A., McMahon, J., Vistica, D., ... & Boyd, M. R. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107–1112.
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ResearchGate. (n.d.). Schematic representation of the protocol used to develop.... [Link]
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National Center for Biotechnology Information. (n.d.). Mechanisms of Resistance to Topoisomerase Targeting - Holland-Frei Cancer Medicine - NCBI Bookshelf. [Link]
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G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. [Link]
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American Association for Cancer Research. (2008, May 1). New Twists on Old Drugs: Methotrexate and 5-Fluorouracil. [Link]
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Creative Bioarray. (n.d.). Clonogenic Assay. [Link]
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OpenMETU. (n.d.). Molecular mechanisms of vincristine and paclitaxel resistance in mcf-7 cell line. [Link]
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Tiaris Biosciences. (n.d.). SRB Cytotoxicity Assay Kit. [Link]
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American Association for Cancer Research. (2009, August 14). Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance. [Link]
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Frontiers. (2013, July 31). Mechanisms regulating resistance to inhibitors of topoisomerase II. [Link]
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Newman, E. M., Lu, Y., Kashani-Sabet, M., Kesavan, V., & Scanlon, K. J. (1988). Mechanisms of cross-resistance to methotrexate and 5-fluorouracil in an A2780 human ovarian carcinoma cell subline resistant to cisplatin. Biochemical pharmacology, 37(3), 443–447. [Link]
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National Center for Biotechnology Information. (2025, August 12). Development of Drug-resistant Cell Lines for Experimental Procedures - PMC - NIH. [Link]
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Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines. [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. [Link]
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Springer Nature Experiments. (n.d.). Cell Sensitivity Assays: Clonogenic Assay. [Link]
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ResearchGate. (n.d.). Cell Sensitivity Assays: Clonogenic Assay. [Link]
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Biomedical Research and Therapy. (2015, February 19). Molecular Basis of Drug Interactions of Methotrexate, Cyclophosphamide and 5-Fluorouracil as Chemotherapeutic Agents in Cancer. [Link]
-
Cytiva. (2025, October 8). Western blot protocol: A simple 7-step guide to protein detection. [Link]
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The Regeneration Center. (2023, August 9). Clonogenic Assay | Suspension Cells | Colony Formations. [Link]
-
Boster Bio. (n.d.). Western Blot Protocol: Complete Step-by-Step Guide. [Link]
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National Center for Biotechnology Information. (n.d.). A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC. [Link]
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The Scientist. (2024, July 3). Western Blot Protocol, Troubleshooting, and Applications. [Link]
Sources
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Evaluating the Therapeutic Index of Sparfosic Acid: A Comparative Guide for Preclinical Tumor Models
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Pursuit of a Wider Therapeutic Window in Oncology
The ultimate goal in the development of anticancer agents is to maximize efficacy against malignant cells while minimizing harm to the patient. The therapeutic index (TI) is a critical quantitative measure that encapsulates this balance, representing the ratio between a drug's toxic dose and its therapeutically effective dose. A higher TI signifies a wider margin of safety and is a key determinant of a drug's clinical utility. This guide provides an in-depth evaluation of the therapeutic index of Sparfosic acid (also known as N-(phosphonacetyl)-L-aspartate or PALA), a targeted antimetabolite, across various preclinical tumor models. Through a comparative analysis with established chemotherapeutic agents, we aim to provide a comprehensive resource for researchers to inform experimental design and drug development strategies.
Mechanism of Action: Targeting the Engine of Cell Proliferation
Sparfosic acid is a potent and specific inhibitor of aspartate transcarbamylase (ATCase), the enzyme that catalyzes the second step in the de novo pyrimidine biosynthesis pathway.[1] This pathway is fundamental for the synthesis of pyrimidine nucleotides, which are essential building blocks for DNA and RNA.[1] By mimicking the transition state of the ATCase-catalyzed reaction, Sparfosic acid effectively blocks the production of pyrimidines, thereby depriving rapidly proliferating cancer cells of the necessary components for nucleic acid synthesis and cell division.[1]
Caption: Mechanism of action of Sparfosic acid in the de novo pyrimidine biosynthesis pathway.
In Vitro Efficacy: A Spectrum of Sensitivity Across Cancer Cell Lines
The in vitro activity of Sparfosic acid, as measured by the half-maximal inhibitory concentration (IC50), varies significantly across different cancer cell lines. This differential sensitivity is partly attributed to the specific activity of the target enzyme, ATCase, within the cells.
| Cell Line | Cancer Type | Organism | ATCase Specific Activity (nmol/mg protein/h) | IC50 (µM) |
| L1210 | Leukemia (T-cell) | Murine | 58.9 | 200 |
| B16 | Melanoma | Murine | 25.5 | 5 |
| CCRF-CEM | Leukemia (T-cell) | Human | Not Reported | 300 |
| NC37 | B-cell Lymphoma | Human | Not Reported | >2500 |
Data compiled from in vitro studies assessing the inhibition of cell growth.
These findings highlight that cell lines with lower ATCase activity, such as the B16 melanoma line, exhibit greater sensitivity to Sparfosic acid. This underscores the importance of biomarker-driven approaches in identifying tumor types that are most likely to respond to PALA-based therapies.
In Vivo Efficacy and Therapeutic Index Evaluation
While Sparfosic acid has shown limited efficacy as a single agent in clinical trials, preclinical studies have demonstrated its antitumor activity in various murine tumor models.[1][2] The therapeutic index in these models can be estimated by comparing the effective dose (ED50) or the dose that produces a significant antitumor effect with the lethal dose (LD50) or maximum tolerated dose (MTD).
Sparfosic Acid Monotherapy: Preclinical Efficacy Data
| Tumor Model | Dosing Regimen | Efficacy Outcome |
| P388 Leukemia (i.p.) | Not specified | Up to 64% increase in lifespan[1] |
| B16 Melanoma (i.p.) | 490 mg/kg on Days 1, 5, and 9 | 77% to 86% increase in lifespan[1] |
| Lewis Lung Carcinoma (s.c.) | 490 mg/kg on Days 1, 5, and 9 | 50% of mice cured[1] |
Comparative Therapeutic Index
| Compound | MTD in Mice (single dose, i.p.) | Representative Effective Dose (murine models) | Estimated Therapeutic Index (MTD/ED) |
| Sparfosic Acid | Not definitively established; Efficacious at 490 mg/kg[1] | ~490 mg/kg[1] | >1 (Assumed, requires MTD data) |
| 5-Fluorouracil | 125 mg/kg (BALB/c) | 50-150 mg/kg (therapeutic dose range)[4] | ~0.8-2.5 |
| Methotrexate | Drug toxicity limited administration above 2 mg/kg/day in C3H-He/J mice[2] | 20 mg/kg (in B16 F0 melanoma) | Variable, dependent on dosing schedule |
| Gemcitabine | Tolerated up to 200 mg/kg (multiple doses) | 120-200 mg/kg | ~1 |
This table provides an estimated comparison. The therapeutic index is highly dependent on the tumor model, dosing schedule, and mouse strain.
Enhancing the Therapeutic Index: The Role of Combination Therapy
A significant finding in the preclinical evaluation of Sparfosic acid is its ability to potentiate the antitumor activity of other chemotherapeutic agents, most notably 5-fluorouracil (5-FU). By depleting the intracellular pools of pyrimidines, Sparfosic acid enhances the incorporation of 5-FU into RNA, leading to a synergistic cytotoxic effect.[5]
A study in a murine breast tumor model demonstrated that a combination of a low, non-therapeutic dose of Sparfosic acid with the maximum tolerated dose of 5-FU resulted in significantly increased antitumor activity without a corresponding increase in host toxicity.[5] This approach effectively widens the therapeutic window of 5-FU, highlighting a key potential clinical application for Sparfosic acid as a biochemical modulator.
Experimental Protocols for Therapeutic Index Determination
Accurate determination of the therapeutic index requires robust and well-defined experimental protocols for assessing both efficacy and toxicity.
In Vitro IC50 Determination using the MTT Assay
This protocol outlines the determination of the IC50 value of Sparfosic acid in a cancer cell line of interest.
Caption: Workflow for in vitro IC50 determination using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well microtiter plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of dilutions of Sparfosic acid in culture medium.
-
Treatment: Remove the overnight culture medium and add the Sparfosic acid dilutions to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for a period corresponding to several cell doubling times (e.g., 48-72 hours).
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve using a software like GraphPad Prism to determine the IC50 value.
In Vivo Efficacy and MTD Determination in Xenograft Models
This protocol provides a general framework for assessing the in vivo antitumor efficacy and determining the MTD of Sparfosic acid.
Sources
- 1. Antitumor activity of N-(phosphonacetyl)-L-aspartic acid, a transition-state inhibitor of aspartate transcarbamylase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Therapeutic utility of utilizing low doses of N-(phosphonacetyl)-L-aspartic acid in combination with 5-fluorouracil: a murine study with clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Sparfosic acid (trisodium) proper disposal procedures
Topic: Sparfosic Acid (Trisodium) Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Laboratory Managers, and EHS Officers
Executive Summary: Operational Disposal Directive
Sparfosic acid (N-(phosphonacetyl)-L-aspartate, or PALA) is a potent transition state inhibitor of aspartate transcarbamoylase (ATCase). While its acute oral toxicity is relatively low (LD50 > 7,000 mg/kg in rats), its pharmacological classification as an antimetabolite and antineoplastic agent mandates that it be handled with the rigor reserved for cytotoxic compounds.
The Core Directive: Do not dispose of Sparfosic acid down the drain or in municipal trash.[1] All waste streams must be segregated into Trace (RCRA-empty) or Bulk (Hazardous) flows to ensure compliance with EPA regulations and to prevent bioactive accumulation in water systems.
Hazard Profile & Chemical Identity
Understanding the chemical nature of PALA dictates the disposal container choice.
| Parameter | Specification | Operational Implication |
| Chemical Name | Sparfosic Acid (Trisodium salt) | Label as "PALA" or full name on waste tags. |
| CAS Number | 51321-79-0 (Acid); 70962-66-2 (Trisodium) | Required for waste manifesting. |
| Molecular Formula | C₆H₈NO₈PNa₃ | High phosphate content; potential eutrophication risk if released. |
| Hazard Class | Irritant (Skin/Eye/Respiratory) | PPE (Nitrile gloves, safety glasses) is mandatory during waste transfer. |
| Bioactivity | ATCase Inhibitor | Treat as Cytotoxic/Antineoplastic. |
Mechanistic Insight: PALA mimics the transition state of the reaction between carbamoyl phosphate and aspartate. Because it targets de novo pyrimidine biosynthesis, accidental environmental release can disrupt local microbial and aquatic ecosystems, even if acute mammalian toxicity is low.
Waste Segregation Protocols
Effective disposal relies on the "Trace vs. Bulk" distinction.[2] This is the primary failure point in laboratory compliance.
A. Trace Chemotherapy Waste (Yellow Stream)
Definition: Items that are "RCRA-empty" (contain <3% of previous volume by weight).[2]
-
Eligible Items:
-
Empty vials (original stock).
-
Syringes (fully depressed).
-
Gloves and bench paper with no visible spills.
-
Pipette tips used for transfer (no residual liquid).
-
-
Disposal Path: Yellow "Trace Chemo" sharps container or soft waste bag.[2] These are typically incinerated as Regulated Medical Waste (RMW).
B. Bulk Hazardous Waste (Black Stream)
Definition: Items containing >3% residual volume, original stock solutions, or spill cleanup materials.
-
Eligible Items:
-
Expired stock solutions (liquid or solid).[1]
-
Half-full vials.
-
Grossly contaminated PPE (saturated).
-
Spill cleanup debris (vermiculite/pads).
-
-
Disposal Path: Black RCRA Hazardous Waste container.[3] This stream is managed as hazardous chemical waste, not just medical waste.
Detailed Disposal Workflows
Protocol 1: Liquid Waste (Stock Solutions & Mother Liquors)
Context: You have a 100 mM stock solution in water or PBS that is expired.
-
Container Selection: Use a High-Density Polyethylene (HDPE) or glass bottle. Avoid metal containers as PALA is a phosphonate and can chelate metals, potentially corroding unlined metal drums over long storage.
-
Labeling: Attach a hazardous waste tag immediately.
-
Constituents: "Sparfosic Acid (Trisodium), Water."
-
Hazard Checkbox: "Toxic" and "Irritant."
-
-
Transfer:
-
Place the waste container in a secondary containment tray.
-
Pour using a funnel to prevent drips.
-
Do not mix with strong oxidizers (e.g., Chromic acid, Permanganates) or strong acids, as this may degrade the phosphonate moiety unpredictably.
-
-
Storage: Move to the Satellite Accumulation Area (SAA). Cap tightly.
Protocol 2: Solid Waste (Powder & Contaminated Debris)
Context: You have weighed out the solid powder and have contaminated weigh boats and a spatula.
-
Weigh Boats/Paper: If visible powder remains, place the entire boat into a clear, sealable plastic bag (e.g., Ziploc) before placing it in the Black Bulk Waste container. This prevents dust aerosolization when the bin is opened later.
-
Spill Cleanup:
-
Isolate: Mark the area.
-
Absorb: Cover liquid spills with vermiculite or absorbent pads.[4]
-
Clean: Wipe the surface with water and a mild detergent (PALA is highly water-soluble).
-
Dispose: All pads and gloves go into the Black Bulk Waste bin.
-
Decision Logic: The Segregation Workflow
The following diagram illustrates the critical decision-making process for PALA waste to ensure regulatory compliance.
Figure 1: Decision matrix for segregating Sparfosic Acid waste streams. Note that drain disposal is strictly prohibited regardless of concentration.
Regulatory & Compliance Context
EPA & RCRA Status
While Sparfosic acid is not explicitly "P-listed" (acutely toxic) or "U-listed" (toxic) by name in 40 CFR 261.33, it falls under the "characteristic" waste definition in many jurisdictions due to its status as a cytotoxic drug .
-
Generator Status: Most research labs are "Small Quantity Generators."
-
Satellite Accumulation: You may store up to 55 gallons of hazardous waste at or near the point of generation. Once full, the container must be moved to the central accumulation area within 3 days.
Deactivation
Unlike biological waste, PALA cannot be "deactivated" with bleach. Bleach (sodium hypochlorite) may react with the amine group but will not destroy the phosphonate backbone effectively and may create chlorinated byproducts. Incineration at a permitted facility is the only validated method for final destruction.
Emergency Procedures
-
Eye Contact: Rinse immediately with water for 15 minutes.[5] PALA is acidic in its free form and a salt in trisodium form; both can cause osmotic irritation.
-
Skin Contact: Wash with soap and water.[6][7] Do not use ethanol immediately, as it may enhance skin absorption if the skin barrier is compromised.
-
Spill (Solid): Do not dry sweep if possible (creates dust). Dampen with a wet paper towel (water) to capture powder, then dispose of the towel as Bulk Waste.
References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 152345, Sparfosic acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Management of Pharmaceutical Hazardous Waste (40 CFR Part 266 Subpart P). Retrieved from [Link]
-
National Institutes of Health (NIH). (2018). NIH Waste Disposal Guide: Antineoplastic Agents. Retrieved from [Link]
Sources
Personal Protective Equipment (PPE) & Handling Guide: Sparfosic Acid (Trisodium)
Executive Summary & Substance Identification
Sparfosic Acid (Trisodium) (also known as PALA or N-(phosphonacetyl)-L-aspartate ) is a potent antimetabolite used primarily in neoplastic research.[1] It functions as a transition-state analogue inhibitor of aspartate transcarbamoylase (ATCase) , a critical enzyme in de novo pyrimidine biosynthesis.[1]
While its acute toxicity profile is distinct from alkylating agents, its mechanism of action—halting DNA/RNA synthesis—classifies it as a Reproductive Toxin and a Potential Teratogen . Handling requires strict adherence to biosafety protocols designed for antineoplastic agents.
| Chemical Attribute | Detail |
| Common Name | Sparfosic Acid (Trisodium); PALA |
| CAS Number | 70962-66-2 (Trisodium salt); 51321-79-0 (Free acid) |
| Molecular Formula | C₆H₇NNa₃O₈P |
| Physical State | White to off-white solid; Hygroscopic |
| Primary Hazard | Antineoplastic / Antimetabolite (Reproductive Toxicity, Skin/GI Irritant) |
| Solubility | Water (>200 mg/mL); DMSO |
Risk Assessment & Mechanism of Toxicity
To select the correct PPE, one must understand the causality of the risk. Sparfosic acid is not merely a corrosive; it is a systemic metabolic disruptor.
-
Mechanism: PALA binds to ATCase with high affinity (
), blocking the condensation of carbamoyl phosphate and aspartate. -
Biological Consequence: This depletes cellular pyrimidine pools (UTP, CTP), leading to S-phase arrest and apoptosis.
-
Safety Implication: Any exposure (inhalation of dust or dermal absorption) poses a risk to rapidly dividing cells in the handler's body (e.g., bone marrow, GI lining, developing fetus).
Visualization: Mechanism of Action & Hazard Origin
Caption: Sparfosic acid inhibits ATCase, depleting pyrimidine pools.[1][2][3][4] This disruption of DNA synthesis is the root cause of its reproductive toxicity and handling hazards.
PPE Selection Guide (Hierarchy of Defense)
This protocol follows the "Double-Barrier" principle standard for antineoplastics.
A. Respiratory Protection
-
Requirement: N95 (Minimum) or P100/PAPR (Recommended) .
-
Scientific Rationale: Sparfosic acid is handled as a powder.[5] The particle size of lyophilized drugs often allows deep lung penetration. As a hygroscopic substance, inhaled dust will solubilize immediately in the mucous membranes, facilitating rapid systemic absorption.
-
Protocol:
-
Routine Handling: Use a Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood. No respirator needed if contained.
-
Open Bench/Spill: Wear a fit-tested N95 or P100 half-mask.
-
B. Dermal Protection (Gloves)
-
Requirement: Double Nitrile Gloves (ASTM D6978 compliant).
-
Outer Glove: Standard Nitrile (min 4-5 mil).
-
Inner Glove: Extended cuff Nitrile (min 4 mil).
-
Scientific Rationale: While PALA is water-soluble, "breakthrough" times for antimetabolites can vary. Double gloving creates a sacrificial outer layer. If the outer glove is compromised or contaminated, the inner glove protects the skin during doffing.
-
Change Frequency: Every 30 minutes or immediately upon splash.
C. Ocular & Body Protection
-
Eyes: Chemical Splash Goggles (unvented). Safety glasses are insufficient for powders that can drift.
-
Body: Tyvek® Lab Coat or impervious gown with closed front and elastic cuffs. Cotton lab coats absorb liquids and retain dust, creating a secondary exposure source.
Operational Protocols
Workflow 1: Solubilization & Weighing
-
Context: Sparfosic acid is hygroscopic.[6] It will clump if exposed to humidity, increasing the risk of forceful manipulation and aerosol generation.
-
Preparation: Place the balance inside the fume hood or BSC. If the balance cannot be moved, use a static-free powder funnel and a pre-tared closed vial.
-
Weighing:
-
Open the stock container only inside the hood.
-
Use a disposable anti-static spatula.
-
Critical Step: Do not tap the spatula on the side of the vessel to dislodge powder; this creates aerosols. Use a second clean spatula to scrape the first.
-
-
Solubilization:
-
Solvent: Water or DMSO.
-
Add solvent slowly down the side of the vessel to prevent "puffing" of the powder.
-
Vortex in a sealed tube.
-
Workflow 2: Spill Cleanup (Self-Validating Protocol)
-
Scenario: 50 mg of powder spilled on the bench.
-
Validation: The cleanup is successful only if no dust is generated and all residue is deactivated.
| Step | Action | Rationale |
| 1 | Isolate | Evacuate the immediate area. Post "Do Not Enter" signage. |
| 2 | PPE Up | Don double gloves, goggles, Tyvek gown, and N95 respirator. |
| 3 | Cover | Gently place PIG® mats or paper towels soaked in water over the powder. |
| 4 | Neutralize | Wipe the area with 10% Bleach (Sodium Hypochlorite) followed by water. |
| 5 | Verify | Inspect under strong light for residual powder/crystals. |
| 6 | Disposal | Place all waste in a yellow "Chemotherapy/Hazardous" waste bag. |
Disposal & Deactivation
Sparfosic acid is stable in aqueous solution for weeks.[6] It does not spontaneously degrade into harmless byproducts quickly.
-
Liquid Waste: Collect in High-Density Polyethylene (HDPE) carboys labeled "Hazardous Waste: Antineoplastic/Toxic."
-
Solid Waste: Vials, tips, and gloves must be incinerated.
-
Destruction: High-temperature incineration (
) is required to break the phosphonate-carbon bond and mineralize the compound.
Decision Logic for PPE Selection
Use this logic flow to determine the necessary protection level based on your specific activity.
Caption: PPE selection logic based on physical state and engineering controls. Powder handling outside a hood presents the highest risk.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 39981: N-phosphonacetyl-L-aspartic acid. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC) - NIOSH. Hazardous Drugs in Healthcare Settings: List of Antineoplastic and Other Hazardous Drugs. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. N-phosphonacetyl-L-aspartate (PALA) | ATCase inhibitor | Probechem Biochemicals [probechem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. N-phosphonacetyl-L-aspartic acid | C6H10NO8P | CID 39981 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
